molecular formula C16H17N3OS B589292 4-Desmethoxy Omeprazole Sulfide CAS No. 704910-89-4

4-Desmethoxy Omeprazole Sulfide

Cat. No.: B589292
CAS No.: 704910-89-4
M. Wt: 299.392
InChI Key: YTUHHMNQRUNZTP-UHFFFAOYSA-N
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Description

4-Desmethoxy Omeprazole Sulfide, also known as 4-Desmethoxy Omeprazole Sulfide, is a useful research compound. Its molecular formula is C16H17N3OS and its molecular weight is 299.392. The purity is usually 95%.
BenchChem offers high-quality 4-Desmethoxy Omeprazole Sulfide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Desmethoxy Omeprazole Sulfide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-methoxy-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N3OS/c1-10-6-11(2)15(17-8-10)9-21-16-18-13-5-4-12(20-3)7-14(13)19-16/h4-8H,9H2,1-3H3,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTUHHMNQRUNZTP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(N=C1)CSC2=NC3=C(N2)C=C(C=C3)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20747541
Record name 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

299.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

704910-89-4
Record name 2-{[(3,5-Dimethylpyridin-2-yl)methyl]sulfanyl}-6-methoxy-1H-benzimidazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20747541
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Chemical structure and molecular weight of 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the chemical profiling, structural analysis, and significance of 4-Desmethoxy Omeprazole Sulfide , a critical process-related impurity in the synthesis of proton pump inhibitors (PPIs).

Executive Summary

4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) is a specific process impurity associated with the active pharmaceutical ingredient (API) Omeprazole and its enantiomer Esomeprazole. Chemically, it represents the thioether precursor of the "4-Desmethoxy Omeprazole" impurity, lacking the methoxy group at the 4-position of the pyridine ring found in the parent drug.

Understanding this molecule is critical for CMC (Chemistry, Manufacturing, and Controls) scientists, as its presence indicates specific variances in the pyridine starting material quality or side-reactions during the coupling phase of API synthesis.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7][8][9][10]

Nomenclature and Identification
ParameterDetail
Common Name 4-Desmethoxy Omeprazole Sulfide
IUPAC Name 2-[[(3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-5-methoxy-1H-benzimidazole
CAS Number 704910-89-4
Molecular Formula

Molecular Weight 299.39 g/mol
SMILES COc1ccc2[nH]c(SCC3=NC=C(C)C=C3C)nc2c1
Appearance Off-white to pale yellow solid (Standard)
Solubility Soluble in DMSO, Methanol, Dichloromethane; Insoluble in Water
Structural Composition

The molecule consists of two primary heterocyclic pharmacophores linked by a methylene-thioether bridge:

  • Benzimidazole Moiety: 5-methoxy-1H-benzimidazole (Identical to Omeprazole).[1][2][3][4][5]

  • Pyridine Moiety: 3,5-dimethylpyridine (Differs from Omeprazole by the absence of the 4-methoxy group).

  • Linker: Sulfide (-S-), distinguishing it from the final drug product which contains a sulfoxide (-S(=O)-).

Structural Visualization

The following diagram illustrates the chemical structure of 4-Desmethoxy Omeprazole Sulfide and its relationship to the parent API.

ChemicalStructure cluster_0 Parent API Target cluster_1 Target Impurity Omeprazole Omeprazole (API) (Sulfoxide Linker) (4-OMe on Pyridine) DesmethoxySulfide 4-Desmethoxy Omeprazole Sulfide (Sulfide Linker) (No 4-OMe on Pyridine) DesmethoxySulfide->Omeprazole Structural Deviation: 1. Oxidation missing 2. Methoxy missing Benzimidazole 5-Methoxy-2-mercapto benzimidazole Benzimidazole->DesmethoxySulfide Coupling Reaction Pyridine_Impurity 2-Chloromethyl- 3,5-dimethylpyridine (Impurity in Starting Material) Pyridine_Impurity->DesmethoxySulfide Nucleophilic Substitution

Figure 1: Structural lineage showing the origin of 4-Desmethoxy Omeprazole Sulfide from a variant pyridine precursor.

Synthesis and Origin Pathways[1][9]

The presence of 4-Desmethoxy Omeprazole Sulfide is almost exclusively a result of impurities in the raw material supply chain rather than degradation of the final API.

The "Desmethoxy" Mechanism

The standard synthesis of Omeprazole involves coupling 5-methoxy-2-mercaptobenzimidazole with 2-chloromethyl-4-methoxy-3,5-dimethylpyridine .

  • Root Cause: If the pyridine starting material contains 2-chloromethyl-3,5-dimethylpyridine (lacking the 4-methoxy group), this impurity participates in the coupling reaction with equal efficiency.

  • Reaction Type: Nucleophilic Substitution (

    
    ).
    
  • Outcome: The resulting intermediate is 4-Desmethoxy Omeprazole Sulfide.[6] If this intermediate undergoes the subsequent oxidation step (m-CPBA oxidation), it converts to 4-Desmethoxy Omeprazole (Sulfoxide) , a difficult-to-purge impurity.

Laboratory Synthesis Protocol (Reference Standard Preparation)

For analytical method validation, this compound must often be synthesized de novo.

Reagents:

  • 5-Methoxy-2-mercaptobenzimidazole (1.0 eq)

  • 2-Chloromethyl-3,5-dimethylpyridine HCl (1.1 eq)

  • Sodium Hydroxide (NaOH) (2.2 eq)

  • Solvent: Methanol/Water (9:1)

Step-by-Step Workflow:

  • Dissolution: Dissolve 5-methoxy-2-mercaptobenzimidazole in Methanol/Water solution containing NaOH. Stir at room temperature for 30 minutes to generate the thiolate anion.

  • Coupling: Slowly add 2-chloromethyl-3,5-dimethylpyridine HCl to the reaction mixture.

  • Reflux: Heat the mixture to reflux (

    
    ) for 2–4 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).
    
  • Precipitation: Cool the reaction mass to

    
    . The sulfide product often precipitates due to lower solubility compared to the starting materials.
    
  • Isolation: Filter the solid and wash with chilled water to remove inorganic salts (NaCl).

  • Purification: Recrystallize from Acetonitrile or Ethanol to achieve

    
     purity.
    

Analytical Characterization

To confirm the identity of 4-Desmethoxy Omeprazole Sulfide, researchers utilize a multi-modal approach combining Mass Spectrometry and NMR.

Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI Positive (+ve)

  • Observed Mass (

    
    ): 
    
    
    
    Da
  • Fragmentation Pattern:

    • Loss of the benzimidazole moiety.

    • Characteristic fragment at

      
       (3,5-dimethylpyridine carbocation), distinguishing it from the standard Omeprazole pyridine fragment (
      
      
      
      ) which contains the methoxy group.
Nuclear Magnetic Resonance ( -NMR)

The key diagnostic signals distinguishing this impurity from Omeprazole Sulfide are found in the pyridine region.

Proton EnvironmentChemical Shift (

ppm)
MultiplicityDiagnostic Note
Benzimidazole -OMe ~3.80Singlet (3H)Present (Same as API)
Pyridine -OMe Absent N/AKey Differentiator
Pyridine C4-H ~7.3 - 7.5Singlet (1H)New Signal (Replaces OMe)
Pyridine Methyls ~2.2 - 2.3Two Singlets (6H)3,5-Dimethyl groups
Linker -CH2- ~4.4 - 4.5Singlet (2H)Typical sulfide shift
HPLC Retention Behavior

In reverse-phase chromatography (C18 column), the sulfide form is significantly less polar than the sulfoxide (Omeprazole).

  • Elution Order: Sulfone

    
     Sulfoxide (Omeprazole) 
    
    
    
    Sulfide .
  • Relative Retention Time (RRT): Typically elutes after the main API peak due to the lack of the polar sulfoxide oxygen. The "4-Desmethoxy" variant is slightly less polar than standard Omeprazole Sulfide, leading to a slightly longer retention time.

Regulatory & Safety Implications

ICH Q3A/B Classification
  • Classification: Process-Related Impurity.

  • Reporting Threshold:

    
     (for max daily dose 
    
    
    
    ).
  • Identification Threshold:

    
    .
    
  • Qualification Threshold:

    
    .
    
Toxicological Context

While specific toxicology data for the 4-desmethoxy variant is sparse, it shares the benzimidazole scaffold of the parent. However, the absence of the 4-methoxy group on the pyridine ring alters the pKa and stability of the pyridine nitrogen.

  • Genotoxicity: Generally considered non-mutagenic if the parent structure is non-mutagenic, but in silico assessment (e.g., DEREK, SAR) is required for regulatory filing.

  • Gastric Acid Stability: Unlike Omeprazole, the sulfide form is not a prodrug and does not rearrange in acid to form the active sulfenamide inhibitor. It is pharmacologically inactive regarding proton pump inhibition.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph: Impurity Profiling and Related Substances. (Standard Pharmacopeial Reference).
  • Ohishi, H. et al.Structure and profile of impurities in Omeprazole synthesis. Journal of Pharmaceutical and Biomedical Analysis. (Contextual grounding for sulfide synthesis).

Sources

Technical Deep Dive: Characterization and Control of 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Pharmaceutical Impurity Profiling & Structural Elucidation Molecule: 4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) Context: Process-Related Impurity Identification in Proton Pump Inhibitor (PPI) Synthesis

Part 1: Executive Summary & Structural Context

In the high-stakes environment of API (Active Pharmaceutical Ingredient) manufacturing, the identification of "unknowns" is not merely a compliance task—it is a safeguard of patient efficacy. 4-Desmethoxy Omeprazole Sulfide represents a classic "analog impurity," arising not from degradation of the final product, but from structural defects in the starting materials carried through the synthetic pathway.

This guide details the identification, formation mechanism, and analytical control of this specific impurity. Unlike oxidative degradants (like Omeprazole Sulfone), this molecule lacks the core pharmacophore features—specifically the pyridine C4-methoxy group and the sulfinyl chirality—rendering it pharmacologically inert but chemically significant as a marker of starting material quality.

Chemical Identity[1][2][3][4][5][6][7][8]
  • Systematic Name: 2-[(3,5-dimethylpyridin-2-yl)methylsulfanyl]-5-methoxy-1H-benzimidazole

  • Molecular Formula:

    
    [1][2][3][4][5]
    
  • Molecular Weight: 299.39 Da[1][6]

  • CAS Number: 704910-89-4[1][2][6]

  • Key Structural Deviations:

    • Pyridine Ring: Absence of the methoxy (-OCH₃) group at position 4.

    • Linker: Sulfide (-S-) state instead of Sulfoxide (-S(=O)-).

Part 2: Root Cause Analysis & Formation Mechanism

To control an impurity, one must first map its origin. 4-Desmethoxy Omeprazole Sulfide is a Process Impurity , specifically a "Starting Material Analog."

The "Trojan Horse" Precursor

The synthesis of Omeprazole typically involves the coupling of a chloromethyl pyridine derivative with a mercaptobenzimidazole. The impurity arises when the starting material 2-chloromethyl-4-methoxy-3,5-dimethylpyridine is contaminated with 2-chloromethyl-3,5-dimethylpyridine (the "desmethoxy" analog).

Because the chemical reactivity of the desmethoxy analog is nearly identical to the target precursor, it participates in the coupling reaction, forming the 4-Desmethoxy Sulfide. If this intermediate is not purged before the final oxidation step (or if it resists oxidation), it persists in the final API.

Diagram 1: Comparative Synthesis & Impurity Genesis

This workflow illustrates how the impurity parallels the main reaction pathway.

G cluster_0 Correct Pathway (Omeprazole) SM_Correct SM1: 4-Methoxy-3,5-dimethyl -2-chloromethylpyridine Inter_Sulfide Intermediate: Omeprazole Sulfide (MW 329.4) SM_Correct->Inter_Sulfide API API: Omeprazole (Sulfoxide, MW 345.4) Inter_Sulfide->API Oxidation (m-CPBA) SM_Impurity Impurity in SM1: 3,5-dimethyl -2-chloromethylpyridine (Missing -OCH3) Imp_Sulfide Target Impurity: 4-Desmethoxy Omeprazole Sulfide (MW 299.4) SM_Impurity->Imp_Sulfide Coupling Reagent Reagent: 2-Mercapto-5-methoxybenzimidazole Reagent->SM_Correct Coupling (NaOH) Reagent->SM_Impurity

Caption: Comparative synthesis showing the parallel formation of the target impurity from a defective starting material.

Part 3: Analytical Strategy (Identification Protocol)

The challenge in identifying this impurity lies in distinguishing it from other "desmethoxy" or "reduced" analogs. A multi-modal approach using HPLC, LC-MS, and NMR is required for definitive characterization.

HPLC Separation (Chromatographic Behavior)

The 4-Desmethoxy Omeprazole Sulfide is significantly more hydrophobic than Omeprazole.

  • Loss of Sulfoxide: The S=O bond is polar; the sulfide (-S-) is non-polar.

  • Loss of Methoxy: The -OCH₃ group adds polarity; its replacement by -H increases lipophilicity.

Predicted RRT (Relative Retention Time): Expect this impurity to elute after Omeprazole and after Omeprazole Sulfide in Reverse Phase (C18) chromatography.

  • Omeprazole: ~1.0 RRT

  • Omeprazole Sulfide: ~2.5 RRT

  • 4-Desmethoxy Sulfide: ~2.8 - 3.2 RRT (Late eluter)

Mass Spectrometry (LC-HRMS)

High-Resolution Mass Spectrometry is the primary screening tool.

  • Parent Ion: Look for

    
     (Calculated).[3]
    
  • Mass Shift Analysis:

    • Omeprazole (

      
      ): 346.1 Da[7]
      
    • 
       Sulfoxide to Sulfide: -16 Da (Loss of O)
      
    • 
       Methoxy to Hydrogen: -30 Da (Loss of 
      
      
      
      )
    • Total Shift:

      
       Da.
      

Fragmentation Pathway (MS/MS): The fragmentation is critical to prove the modification is on the pyridine ring, not the benzimidazole.

  • Fragment A (Benzimidazole moiety):

    
     (5-methoxy-2-mercaptobenzimidazole cation). This signal should remain unchanged.
    
  • Fragment B (Pyridine moiety):

    
     (3,5-dimethylpyridin-2-yl methyl cation). In Omeprazole, this is ~166. The shift from 166 to 136 (-30 Da) confirms the desmethoxy is on the pyridine.
    
NMR Spectroscopy (Structural Confirmation)

NMR is the "judge" that confirms the absence of the methoxy group.

Protocol:

  • Solvent: DMSO-

    
     or 
    
    
    
    .
  • Key Signal to Monitor:

    • Omeprazole: Shows two methoxy singlets (one on benzimidazole ~3.8 ppm, one on pyridine ~3.7 ppm).

    • Impurity: Shows only one methoxy singlet (benzimidazole). The pyridine methoxy signal disappears.

    • Aromatic Region: The pyridine ring proton at position 4 (now H instead of OCH3) will appear, likely as a singlet or weak multiplet depending on 3,5-dimethyl coupling.

Diagram 2: Analytical Decision Tree

Logic flow for confirming the identity of the impurity.

Analytical Sample Unknown Impurity (RRT > 2.5) MS_Screen LC-HRMS [M+H]+ = 300.1? Sample->MS_Screen Frag_Analysis MS/MS Fragmentation Pyridine Frag shift -30Da? MS_Screen->Frag_Analysis Match Result_B Reject: Isomeric Impurity MS_Screen->Result_B No Match NMR_Check 1H-NMR Count -OCH3 Singlets Frag_Analysis->NMR_Check Pyridine Modified Result_A Confirmed: 4-Desmethoxy Omeprazole Sulfide NMR_Check->Result_A 1 Singlet Found NMR_Check->Result_B 2 Singlets Found

Caption: Step-by-step analytical workflow to distinguish 4-Desmethoxy Omeprazole Sulfide from other congeners.

Part 4: Quantitative Data Summary

ParameterOmeprazole (API)4-Desmethoxy Omeprazole Sulfide
Formula


Exact Mass 345.1147299.1092
Polarity (LogP) ~2.2~3.5 (Estimated - More Lipophilic)
HPLC Elution Mid-elutingLate-eluting (High RRT)
UV Max ~302 nm~295-300 nm (Similar chromophore)
Key NMR Feature 2 x OCH3 Singlets1 x OCH3 Singlet

Part 5: Control & Remediation

To mitigate this impurity in the final drug substance, the focus must be upstream.

  • Vendor Qualification: The root cause is the purity of the starting material 2-chloromethyl-4-methoxy-3,5-dimethylpyridine. Suppliers must control the "desmethoxy" precursor (2-chloromethyl-3,5-dimethylpyridine) to <0.10%.

  • Purification: Due to the significant lipophilicity difference (Sulfide vs Sulfoxide), this impurity is often purgeable during the final crystallization of Omeprazole. However, if the oxidation step is incomplete, the "Desmethoxy Sulfide" may oxidize to "Desmethoxy Sulfoxide" (4-Desmethoxy Omeprazole), which is much harder to separate from the API.

  • Spiking Studies: It is recommended to synthesize the standard (via the "defective" pathway shown in Diagram 1) and spike it into the HPLC method validation to prove resolution.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]

  • European Pharmacopoeia (Ph. Eur.).Omeprazole Monograph: Impurity Profiling. (Consult current edition for general impurity limits).
  • RSC Advances (2019). Identification and structural characterization of the stress degradation products of omeprazole. (Context on Omeprazole fragmentation patterns). Retrieved from [Link]

  • Axios Research. Reference Standards: 4-Desmethoxy Omeprazole.[8] Retrieved from [Link]

Sources

Technical Whitepaper: Characterization and Profiling of 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the characterization, synthesis, and profiling of 4-Desmethoxy Omeprazole Sulfide , a critical process-related impurity and synthetic intermediate in the development of proton pump inhibitors (PPIs).

Executive Summary

4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) is a thioether derivative of the proton pump inhibitor Omeprazole. Structurally, it lacks the methoxy group at the 4-position of the pyridine ring found in the parent drug. It serves as the direct synthetic precursor to 4-Desmethoxy Omeprazole (EP Impurity B) and is a critical quality attribute (CQA) in the manufacturing of Omeprazole and Esomeprazole APIs.

This guide provides researchers with the definitive physicochemical data, synthetic pathways, and analytical protocols required to identify, quantify, and control this substance in pharmaceutical matrices.

Part 1: Chemical Identity & Physicochemical Profile

Nomenclature and Registry
  • Common Name: 4-Desmethoxy Omeprazole Sulfide[1][2][3]

  • CAS Registry Number: 704910-89-4 [1][3][4][5]

  • Systematic IUPAC Name:

    • Preferred:2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-5-methoxy-1H-benzimidazole[6][7]

    • Note on Tautomerism: Due to the imidazole nitrogen mobility, the 5-methoxy and 6-methoxy isomers are tautomeric in solution. The name 2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-6-methoxy-1H-benzimidazole is also chemically valid and frequently cited in databases.

  • Synonyms: Pyrmetazole (analog); 4-Desmethoxy Omeprazole Thioether; Precursor to EP Impurity B.

Structural Visualization

The following diagram illustrates the 2D chemical structure, highlighting the critical "desmethoxy" site on the pyridine ring.

ChemicalStructure Figure 1: Structural Components of 4-Desmethoxy Omeprazole Sulfide Pyridine 3,5-Dimethylpyridine Ring (Missing 4-Methoxy) Linker Thioether Linker (-S-CH2-) Pyridine->Linker C2 Position Benzimidazole 5-Methoxybenzimidazole Core Linker->Benzimidazole C2 Position

Physicochemical Data Table
PropertyValueNote
Molecular Formula C₁₆H₁₇N₃OS
Molecular Weight 299.39 g/mol
Appearance Off-white to pale yellow solidCrystalline powder
Solubility DMSO, Methanol, Ethyl AcetatePoorly soluble in water
LogP (Predicted) ~3.5More lipophilic than Omeprazole (LogP ~2.2)
pKa (Pyridine N) ~4.0 - 5.0Estimated
Melting Point 108 - 112 °CVaries by polymorph/purity

Part 2: Synthetic Origins & Reaction Pathways

Formation Mechanism

4-Desmethoxy Omeprazole Sulfide is primarily formed via a nucleophilic substitution reaction. It is the intermediate formed before the final oxidation step in the synthesis of the impurity "4-Desmethoxy Omeprazole" (EP Impurity B).

The Pathway:

  • Coupling: 2-Chloromethyl-3,5-dimethylpyridine reacts with 2-Mercapto-5-methoxybenzimidazole.

  • Product: 4-Desmethoxy Omeprazole Sulfide (The Thioether).

  • Oxidation (Optional): If subjected to oxidizing agents (e.g., mCPBA), it converts to the Sulfoxide (EP Impurity B).

Synthetic Workflow Diagram

This Graphviz diagram details the specific chemical transformation.

SynthesisPathway Figure 2: Synthetic Pathway and Downstream Oxidation Risk Reactant1 2-Chloromethyl-3,5-dimethylpyridine (Starting Material A) Reaction Nucleophilic Substitution (Base: NaOH/MeOH) Reactant1->Reaction Reactant2 2-Mercapto-5-methoxybenzimidazole (Starting Material B) Reactant2->Reaction Product 4-Desmethoxy Omeprazole Sulfide (CAS 704910-89-4) Reaction->Product Yield ~85% Oxidation Oxidation (mCPBA/H2O2) Product->Oxidation Potential Side Reaction ImpurityB 4-Desmethoxy Omeprazole (EP Impurity B) Oxidation->ImpurityB

Part 3: Analytical Profiling & Detection

HPLC Method for Identification

Because the sulfide is significantly less polar than the parent Omeprazole (due to the lack of the sulfoxide oxygen and the methoxy group), it exhibits a distinct retention profile in Reverse Phase Chromatography (RP-HPLC).

Protocol: Gradient RP-HPLC

  • Column: C18 (e.g., Zorbax Eclipse XDB-C18, 150 x 4.6 mm, 5 µm).

  • Mobile Phase A: Phosphate Buffer pH 7.6 (10 mM Na₂HPO₄).

  • Mobile Phase B: Acetonitrile (ACN).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 305 nm (Specific for the benzimidazole chromophore).

  • Temperature: 25°C.

Gradient Table:

Time (min) % Mobile Phase A % Mobile Phase B Phase Description
0.0 85 15 Equilibration
15.0 50 50 Elution of Omeprazole
25.0 20 80 Elution of 4-Desmethoxy Sulfide
30.0 20 80 Wash

| 31.0 | 85 | 15 | Re-equilibration |

Expert Insight:

"The 4-Desmethoxy Sulfide will elute after Omeprazole and Omeprazole Sulfide. The absence of the polar sulfoxide group and the methoxy group increases the hydrophobic interaction with the C18 stationary phase, resulting in a Relative Retention Time (RRT) of approximately 1.2–1.4 relative to Omeprazole, depending on exact pH."

Mass Spectrometry (LC-MS)

For confirmation, use Electrospray Ionization (ESI) in Positive Mode.

  • Precursor Ion [M+H]⁺: m/z 300.1[8]

  • Key Fragment: m/z 165 (5-methoxy-2-mercaptobenzimidazole fragment) and m/z 136 (3,5-dimethylpyridine fragment).

Part 4: Regulatory & Quality Significance

Role in Drug Development
  • Process Impurity: Its presence indicates incomplete oxidation (if attempting to make the sulfoxide analog) or contamination of the pyridine starting material (2-chloromethyl-4-methoxy-3,5-dimethylpyridine) with the desmethoxy analog.

  • Genotoxicity Assessment: While Omeprazole itself is well-characterized, desmethoxy analogs are structurally similar. However, they are generally classified as Class 3 or 4 impurities (low toxicological concern) unless specific alerts are triggered.

  • ICH Q3A/B Limits: As a known impurity, it must be identified if present above the reporting threshold (typically 0.05% or 0.10% depending on daily dose).

Reference Standards

When sourcing this compound for use as a Reference Standard (RS), ensure the Certificate of Analysis (CoA) includes:

  • ¹H-NMR: To verify the absence of the methoxy singlet at ~3.7 ppm (pyridine ring).

  • Mass Balance: Purity assignment accounting for water (KF) and residual solvents.

References

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link][3]

  • European Pharmacopoeia (Ph. Eur.). (2024). Omeprazole Monograph: Impurity Profiling.
  • Splendid Lab. (n.d.). 4-Desmethoxy Omeprazole Sulfide Structure and Details. Retrieved from [Link]

  • Anant Pharmaceuticals. (n.d.). Omeprazole Impurity Standards. Retrieved from [Link]

Sources

Physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide reference standards

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Navigating the Nuances of Omeprazole-Related Impurities

In the landscape of pharmaceutical analysis and drug development, the purity of an active pharmaceutical ingredient (API) is paramount. Omeprazole, a widely prescribed proton pump inhibitor for treating acid-related gastrointestinal disorders, is no exception.[1] Its synthesis and degradation can result in a number of related substances, or impurities, that must be carefully monitored and controlled to ensure the safety and efficacy of the final drug product.[2] This guide focuses on a specific, yet crucial, related substance: 4-Desmethoxy Omeprazole Sulfide.

It is critical to establish at the outset that the nomenclature surrounding omeprazole impurities can lead to ambiguity. While this guide will focus on the compound correctly identified as 4-Desmethoxy Omeprazole Sulfide, it will also provide context on similar and related compounds to offer a comprehensive understanding for the researcher. The primary subject of this guide is the compound with the chemical name 2-[[(3,5-Dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole.[3]

This technical guide is designed for researchers, scientists, and drug development professionals, providing a deep dive into the physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide reference standards. We will explore its structural characteristics, physicochemical properties, and the analytical methodologies crucial for its identification and quantification.

Chemical Identity and Structure

A clear understanding of the molecular structure is the foundation for comprehending the properties of a reference standard. 4-Desmethoxy Omeprazole Sulfide is a synthetic intermediate and potential impurity in the production of omeprazole.[4]

Molecular Structure

The core structure of 4-Desmethoxy Omeprazole Sulfide consists of a benzimidazole ring system linked to a pyridine ring through a methylthio (-S-CH2-) bridge.

Caption: 2D structure of 4-Desmethoxy Omeprazole Sulfide.

Nomenclature and Identification

To avoid ambiguity, it is essential to use precise identifiers for this compound.

IdentifierValueSource
IUPAC Name 2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-6-methoxy-1H-benzimidazole[3]
CAS Number 704910-89-4[3][5]
Molecular Formula C16H17N3OS[3][5]
Molecular Weight 299.39 g/mol [5]
Synonyms 2-(((3,5-dimethylpyridin-2yl)methyl)thio)-5-methoxy-1H-benzo(d)imidazole[5]

Physicochemical Properties

The physical and chemical properties of a reference standard are critical for its proper handling, storage, and use in analytical methods.

Physical Properties
PropertyValueSource
Appearance White to off-white powder/solid[4] (by analogy with similar compounds)
Melting Point Not explicitly available for this specific CAS number in the search results. Related compounds like Omeprazole Sulfide (CAS 73590-85-9) have a melting point of 115-119°C.[4]
Solubility Soluble in DMSO and DMF.[4] (by analogy with similar compounds)
Storage 2-8°C in a refrigerator is recommended for long-term stability.[5] Protect from light and moisture.[4]
Chemical Properties and Stability

4-Desmethoxy Omeprazole Sulfide, like other benzimidazole thioethers, is susceptible to oxidation. The sulfur atom can be oxidized to a sulfoxide (to form 4-Desmethoxy Omeprazole) and then to a sulfone. This reactivity is the basis for its role as a precursor in the synthesis of related compounds.[2][6]

Reference standards of this compound should be stored under inert atmosphere and protected from light to prevent degradation. Stability studies are crucial to establish the shelf-life and appropriate storage conditions for the reference material.

Synthesis and Characterization

The synthesis of 4-Desmethoxy Omeprazole Sulfide is a key step in the overall synthesis of some omeprazole-related compounds. Understanding its synthesis is crucial for identifying potential process-related impurities.

Synthetic Pathway

The synthesis typically involves the coupling of two key intermediates: a substituted benzimidazole and a substituted pyridine.

cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product 2_mercapto_6_methoxybenzimidazole 2-Mercapto-6-methoxybenzimidazole Base_Solvent Base (e.g., NaOH) Solvent (e.g., Ethanol/Water) 2_mercapto_6_methoxybenzimidazole->Base_Solvent 2_chloromethyl_3_5_dimethylpyridine 2-(Chloromethyl)-3,5-dimethylpyridine 2_chloromethyl_3_5_dimethylpyridine->Base_Solvent 4_Desmethoxy_Omeprazole_Sulfide 4-Desmethoxy Omeprazole Sulfide Base_Solvent->4_Desmethoxy_Omeprazole_Sulfide Nucleophilic Substitution

Caption: General synthetic workflow for 4-Desmethoxy Omeprazole Sulfide.

Protocol: Synthesis of a Benzimidazole Thioether (Illustrative)

This protocol is a generalized representation of the synthesis of benzimidazole thioethers, based on synthetic routes for omeprazole and its analogs.[6][7]

  • Deprotonation of the Thiol:

    • In a suitable reaction vessel, dissolve 2-mercapto-6-methoxybenzimidazole in a solvent such as ethanol.

    • Add a base, for example, sodium hydroxide, to the solution to deprotonate the thiol group, forming a thiolate salt.

  • Nucleophilic Substitution:

    • To the solution of the thiolate, add 2-(chloromethyl)-3,5-dimethylpyridine.

    • The thiolate will act as a nucleophile, displacing the chloride from the pyridine derivative.

  • Reaction Monitoring and Work-up:

    • Monitor the reaction progress using a suitable chromatographic technique, such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Once the reaction is complete, the product can be isolated by precipitation or extraction.

  • Purification:

    • The crude product is then purified, typically by recrystallization or column chromatography, to obtain 4-Desmethoxy Omeprazole Sulfide of high purity.

Characterization of the Reference Standard

A certified reference standard of 4-Desmethoxy Omeprazole Sulfide should be accompanied by a comprehensive Certificate of Analysis (CoA).[5] The CoA should include data from various analytical techniques to confirm the identity and purity of the material.

  • High-Performance Liquid Chromatography (HPLC): Used to determine the purity of the compound and to quantify any related impurities.[8]

  • Mass Spectrometry (MS): Confirms the molecular weight of the compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR and ¹³C NMR): Provides detailed information about the molecular structure, confirming the connectivity of the atoms.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

  • Elemental Analysis: Determines the elemental composition of the compound.

Analytical Methodologies for Identification and Quantification

The development of robust and validated analytical methods is essential for the accurate detection and quantification of 4-Desmethoxy Omeprazole Sulfide in pharmaceutical samples.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection is the most common technique for the analysis of omeprazole and its related substances.[8]

Illustrative HPLC Method Parameters:

ParameterTypical Value
Column C18 or C8, 5 µm, 4.6 x 250 mm
Mobile Phase A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol)
Flow Rate 1.0 mL/min
Column Temperature 25-30 °C
Detection Wavelength 280 nm or 302 nm[8][9]
Injection Volume 10-20 µL

The causality behind these choices lies in the need to achieve adequate separation of the main component from its potential impurities. The C18 stationary phase provides the necessary hydrophobicity for retaining the analytes, while a gradient elution allows for the separation of compounds with a range of polarities. UV detection is suitable due to the chromophoric nature of the benzimidazole and pyridine rings.

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, especially in complex matrices, LC-MS is the preferred method. The use of a stable isotope-labeled internal standard, such as a deuterated analog, is recommended for accurate quantification in bioanalytical studies.[10]

Distinguishing from Related Omeprazole Impurities

To ensure accurate identification, it is crucial to differentiate 4-Desmethoxy Omeprazole Sulfide from other closely related omeprazole impurities.

Compound NameCAS NumberMolecular FormulaKey Structural Difference from 4-Desmethoxy Omeprazole Sulfide
Omeprazole Sulfide (Impurity C) 73590-85-9C17H19N3O2SContains a methoxy group at the 4-position of the pyridine ring.[11][12]
4-Desmethoxy Omeprazole (Impurity B) 110374-16-8C16H17N3O2SIs a sulfoxide, not a sulfide.[9][13][14][15]
4-Desmethoxy-4-nitro Omeprazole Sulfide 142885-91-4C16H16N4O3SContains a nitro group at the 4-position of the pyridine ring.[16]
4-Desmethoxy-4-chloro Omeprazole Sulfide 220757-74-4C16H16ClN3OSContains a chlorine atom at the 4-position of the pyridine ring.[17][18][19]

Conclusion

A thorough understanding of the physical and chemical properties of 4-Desmethoxy Omeprazole Sulfide is indispensable for any scientist involved in the development, manufacturing, or quality control of omeprazole. The use of well-characterized reference standards is a prerequisite for achieving accurate and reliable analytical results. This guide has provided a comprehensive overview of the key characteristics of 4-Desmethoxy Omeprazole Sulfide, from its chemical identity and synthesis to the analytical methods for its control. By adhering to the principles of scientific integrity and employing robust analytical techniques, researchers can ensure the quality and safety of pharmaceutical products.

References

  • Pharmaffiliates. Omeprazole-impurities. [Link]

  • PubChem. 4-Desmethoxy-4-nitro Omeprazole Sulfide. [Link]

  • PubChem. 4-Desmethoxy Omeprazole Sulfide. [Link]

  • LookChem. 4-Desmethoxy-4-chloro Omeprazole Sulfide manufacturers and suppliers in india. [Link]

  • Veeprho. Omeprazole EP Impurity C | CAS 73590-85-9. [Link]

  • P&S Chemicals. Product information, 4-Desmethoxy-4-chloro omeprazole sulfide. [Link]

  • GLP Pharma Standards. 4-Desmethoxy Omeprazole Sulfide | CAS No- 704910-89-4. [Link]

  • SynThink. Omeprazole EP Impurities & USP Related Compounds. [Link]

  • Anant Pharmaceuticals Pvt. Ltd. CAS 110374-16-8 4-Desmethoxy Omeprazole Impurity. [Link]

  • White Rose eTheses Online. Synthesis, structure, and reactivity of Omeprazole and related compounds. [Link]

  • ResearchGate. Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column. [Link]

  • SciSpace. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • PubChem. Omeprazole. [Link]

  • International Journal of PharmTech Research. Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. [Link]

  • ChemSrc. 4-Desmethoxy Omeprazole | CAS#:110374-16-8. [Link]

  • ChemSrc. 4-Desmethoxy Omeprazole | CAS#:110374-16-8. [Link]

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Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide provides a comprehensive overview of the identification, characterization, and control of omeprazole-related substances and impurities. Designed for researchers, scientists, and drug development professionals, this document delves into the intricacies of omeprazole's chemistry, offering field-proven insights and robust analytical protocols to ensure the quality, safety, and efficacy of this widely used proton pump inhibitor.

Introduction: The Criticality of Impurity Profiling for Omeprazole

Omeprazole, a cornerstone in the treatment of acid-related gastrointestinal disorders, is a chemically sensitive molecule.[1][2] Its efficacy is intrinsically linked to its purity. The presence of related substances and impurities, arising from synthesis, degradation, or storage, can impact the drug's safety and therapeutic effect.[3] Therefore, a thorough understanding and stringent control of these impurities are paramount in pharmaceutical development and manufacturing.

This guide will navigate the complex landscape of omeprazole impurities, providing a logical framework for their identification, characterization, and quantification. We will explore the underlying chemical principles that govern their formation and discuss the advanced analytical methodologies employed for their detection and control, all while adhering to the stringent guidelines set forth by regulatory bodies like the International Council for Harmonisation (ICH).[4]

The Genesis of Impurities: Synthesis and Degradation Pathways

Omeprazole impurities can be broadly categorized into two main classes: synthesis-related impurities and degradation products. A comprehensive understanding of these pathways is the first line of defense in controlling impurity levels.

Synthesis-Related Impurities

These impurities are byproducts or unreacted intermediates formed during the manufacturing process of the active pharmaceutical ingredient (API).[1] The synthesis of omeprazole is a multi-step process, and variations in reaction conditions can lead to the formation of several known impurities.[1][5]

A common synthetic route involves the coupling of 5-methoxy-2-(chloromethyl)-3,5-dimethylpyridine with 5-methoxy-1H-benzo[d]imidazole-2-thiol, followed by oxidation.[1] Incomplete reactions or side reactions during these steps can introduce impurities. For instance, incomplete oxidation can result in the presence of the sulfide intermediate, while over-oxidation can lead to the formation of the sulfone impurity.[1]

Logical Relationship: Omeprazole Synthesis and Impurity Formation

cluster_synthesis Omeprazole Synthesis cluster_impurities Potential Synthesis Impurities Starting_Materials 5-methoxy-1H-benzo[d]imidazole-2-thiol + 2-(chloromethyl)-4-methoxy-3,5-dimethylpyridine Coupling Coupling Reaction Starting_Materials->Coupling Sulfide_Intermediate Sulfide Intermediate (Pyrmetazole) Coupling->Sulfide_Intermediate Unreacted_SM Unreacted Starting Materials Coupling->Unreacted_SM Incomplete Reaction Oxidation Oxidation (e.g., with m-CPBA) Sulfide_Intermediate->Oxidation Omeprazole Omeprazole Oxidation->Omeprazole Sulfone_Impurity Sulfone Impurity (Over-oxidation) Oxidation->Sulfone_Impurity Side Reaction N_Oxide_Impurity Sulfone N-Oxide (Over-oxidation) Sulfone_Impurity->N_Oxide_Impurity Further Oxidation

Caption: Simplified workflow of omeprazole synthesis and the potential formation of related impurities.

Degradation Products

Omeprazole is notoriously unstable, particularly in acidic environments.[4][6] This inherent instability leads to the formation of various degradation products during storage and even in vivo if not properly formulated.[6] Forced degradation studies, as mandated by ICH guidelines, are crucial for identifying potential degradants that may form under various stress conditions.[4][7]

Key Degradation Pathways:

  • Acidic Degradation: In the presence of acid, omeprazole undergoes rapid degradation.[4][6] The degradation half-life of omeprazole is reported to be as short as 10 minutes at a pH below 5.[6] Mass spectrometry analysis has revealed that this breakdown can result in at least five different degradation products through mechanisms such as radical cation formation and nucleophilic attack.[6]

  • Oxidative Degradation: Exposure to oxidative stress, for instance from hydrogen peroxide, can lead to the formation of specific degradation products.[4][8][9]

  • Thermal Degradation: Elevated temperatures can induce the degradation of omeprazole, both in its solid state and in solution.[4][8]

  • Photolytic Degradation: Exposure to UV light can also cause omeprazole to degrade.[4]

Experimental Workflow: Forced Degradation Study

Start Omeprazole Drug Substance/Product Stress_Conditions Subject to Stress Conditions Start->Stress_Conditions Acid Acid Hydrolysis (e.g., 0.1 N HCl) Stress_Conditions->Acid Base Base Hydrolysis (e.g., 0.1 N NaOH) Stress_Conditions->Base Oxidation Oxidative Stress (e.g., 3% H2O2) Stress_Conditions->Oxidation Thermal Thermal Stress (e.g., Heat) Stress_Conditions->Thermal Photolytic Photolytic Stress (e.g., UV Light) Stress_Conditions->Photolytic Analysis Analyze Stressed Samples using Stability-Indicating Method (e.g., HPLC-MS) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis Identification Identify and Characterize Degradation Products Analysis->Identification End Establish Degradation Profile Identification->End

Caption: A typical experimental workflow for conducting forced degradation studies on omeprazole.

Analytical Methodologies for Impurity Profiling

The accurate detection and quantification of omeprazole impurities necessitate the use of robust and validated analytical methods. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the workhorses in this domain, often coupled with mass spectrometry (MS) for definitive structural elucidation.[4]

High-Performance Liquid Chromatography (HPLC)

A variety of HPLC methods have been developed for the analysis of omeprazole and its related substances. The choice of column, mobile phase, and detector is critical for achieving the desired separation and sensitivity.

Table 1: Comparison of HPLC Methods for Omeprazole Impurity Analysis

ParameterMethod 1 (Pharmacopoeial - EP)[10][11]Method 2 (Developed RP-HPLC)[12][13]Method 3 (UHPLC)[10]
Column Octylsilyl silica gel (C8), 5 µm, 125 x 4.6 mmC18, 5 µm, 150 x 4.6 mmSuperficially porous C8, 2.7 µm
Mobile Phase Acetonitrile and disodium hydrogen phosphate buffer (pH 7.6)Acetonitrile, water, and triethylamine (pH 9.5)Acetonitrile and ammonium acetate buffer
Elution Mode IsocraticGradientGradient
Flow Rate 1.0 mL/min0.8 mL/minNot specified
Detection UV at 280 nm or 303 nmUV at 280 nmUV at 303 nm
Key Advantage Established pharmacopoeial methodGood separation of process-related impuritiesFaster analysis times
Limitation May show co-elution of some impurity peaksRequires pH adjustment of the mobile phaseRequires specialized UHPLC instrumentation

Rationale for Method Selection: The choice between these methods depends on the specific requirements of the analysis. Pharmacopoeial methods provide a standardized approach, while developed methods often offer improved resolution for specific impurity profiles.[13] UHPLC methods are ideal for high-throughput screening due to their speed and efficiency.[10] The use of a C18 column in Method 2 provides different selectivity compared to the C8 column in the pharmacopoeial method, which can be advantageous for resolving closely eluting impurities. The elevated pH in Method 2 helps to maintain the stability of omeprazole during the analysis.

Advanced Analytical Techniques

For the definitive identification and characterization of novel or unknown impurities, more advanced techniques are employed.

  • Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS): This powerful technique provides accurate mass measurements, enabling the determination of the elemental composition of impurities.[7][8] Tandem mass spectrometry (MS/MS) experiments further provide fragmentation patterns that are crucial for structural elucidation.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is an indispensable tool for the unambiguous structural confirmation of isolated impurities.[8][9]

Experimental Protocols

The following section provides a detailed, step-by-step methodology for a typical HPLC analysis of omeprazole and its related substances. This protocol is a representative example and may require optimization based on the specific instrumentation and impurity profile.

Protocol: HPLC Analysis of Omeprazole and Related Substances

Objective: To separate and quantify omeprazole and its known impurities in a drug substance or product.

Materials:

  • HPLC system with UV detector

  • C18 analytical column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Triethylamine

  • Phosphoric acid

  • Omeprazole reference standard

  • Impurity reference standards (if available)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: Prepare a 0.2% solution of acetic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Adjust the pH of Mobile Phase A to 9.5 with triethylamine.[12]

    • Filter and degas both mobile phases before use.

  • Standard Solution Preparation:

    • Accurately weigh and dissolve an appropriate amount of omeprazole reference standard in the mobile phase to obtain a known concentration (e.g., 0.2 mg/mL).

    • Prepare individual or mixed standard solutions of known impurities at appropriate concentrations (e.g., corresponding to the reporting threshold).

  • Sample Preparation:

    • Accurately weigh and dissolve the omeprazole drug substance or a crushed tablet in the mobile phase to achieve a final concentration similar to the standard solution.

    • Filter the sample solution through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 150 mm, 5 µm

    • Flow Rate: 1.2 mL/min[12]

    • Injection Volume: 20 µL

    • Column Temperature: 25 °C[12]

    • Detection Wavelength: 280 nm[12]

    • Gradient Program:

      • 0-10 min: 18% B

      • 10-12 min: 18-50% B

      • 12-16 min: 50% B

      • 16-18 min: 50-18% B

      • 18-20 min: 18% B

  • Data Analysis:

    • Identify the peaks of omeprazole and its impurities based on their retention times compared to the standards.

    • Calculate the percentage of each impurity using the following formula:

Self-Validation: The protocol's integrity is maintained by including system suitability tests. This involves injecting a solution containing omeprazole and a critical impurity pair to ensure adequate resolution, theoretical plates, and tailing factor, confirming the system is performing as expected before analyzing any samples.

Regulatory Landscape and Acceptance Criteria

The control of impurities in pharmaceutical products is strictly regulated by international guidelines. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for establishing acceptance criteria for impurities in new drug substances and new drug products, respectively.[14]

Table 2: ICH Thresholds for Reporting, Identification, and Qualification of Impurities

Maximum Daily DoseReporting ThresholdIdentification ThresholdQualification Threshold
≤ 2 g/day 0.05%0.10% or 1.0 mg per day intake (whichever is lower)0.15% or 1.0 mg per day intake (whichever is lower)
> 2 g/day 0.03%0.05%0.05%

These thresholds dictate the level at which an impurity must be reported, identified (i.e., its structure determined), and qualified (i.e., its safety established through toxicological studies).

Conclusion

The comprehensive analysis of omeprazole-related substances and impurities is a critical aspect of ensuring the quality and safety of this important medication. This guide has provided a detailed overview of the origins of these impurities, the advanced analytical techniques used for their detection and characterization, and the regulatory framework that governs their control. By implementing robust analytical strategies and maintaining a thorough understanding of the chemical behavior of omeprazole, pharmaceutical scientists can confidently develop and manufacture high-quality drug products that meet the stringent requirements of regulatory agencies and, most importantly, ensure patient safety.

References

  • Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide - Benchchem.
  • Acid-Neutralizing Omeprazole Formulation for Rapid Release and Absorption - PMC - NIH.
  • Analytical quality by design-based development of a capillary electrophoresis method for Omeprazole impurity profiling - FLORE.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - Semantic Scholar.
  • Full article: A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Taylor & Francis.
  • Identification and structural characterization of the stress degradation products of omeprazole using Q-TOF-LC-ESI-MS/MS and NMR experiments - RSC Publishing.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review - SciSpace.
  • A comprehensive degradation study and identification of key degradation products of omeprazole drug substance including its degradation pathways using LC-HRMS and NMR - Figshare.
  • Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling | LCGC Intern
  • (PDF)
  • Omeprazole Impurities Manufacturers & Suppliers - Daicel Pharma Standards.
  • Omeprazole-impurities - Pharmaffili
  • Determination of Omeprazole and its Related Impurities in Bulk Drug Substance Batches by A Stability Indicating HPLC Method Based on a Short Octyl Fused Core Column - ResearchG
  • OMEPRAZOLE Omeprazolum.
  • Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review Intern
  • Impurities in Drug Substance and Drug Product Regul

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Methodological & Application

HPLC method development for detection of 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: HPLC Method Development for the Detection of 4-Desmethoxy Omeprazole Sulfide

Introduction & Scientific Context

In the synthesis of proton pump inhibitors (PPIs) like Omeprazole, impurity profiling is critical for meeting ICH Q3A/B guidelines. 4-Desmethoxy Omeprazole Sulfide (Chemical Name: 5-methoxy-2-[[(3,5-dimethylpyridin-2-yl)methyl]thio]-1H-benzimidazole) is a specific process-related impurity. It arises primarily from the use of 2-chloromethyl-3,5-dimethylpyridine (lacking the 4-methoxy group) as a starting material contaminant, which reacts with 2-mercapto-5-methoxybenzimidazole.

Why this analysis is challenging:

  • Structural Similarity: It possesses the same benzimidazole core as Omeprazole but lacks the sulfinyl oxygen (it is a sulfide) and the pyridine-ring methoxy group.

  • Hydrophobicity: The absence of the polar sulfinyl group and the methoxy oxygen makes this molecule significantly more hydrophobic than the parent drug, leading to strong retention in Reverse Phase (RP) chromatography.

  • Stability: Like the parent Omeprazole, this analog contains basic nitrogen atoms (pyridine/benzimidazole), making it susceptible to acid degradation and peak tailing due to silanol interactions.

This guide details a Gradient RP-HPLC method designed to elute this late-eluting impurity within a reasonable runtime while maintaining resolution from the parent drug and other known impurities (Sulfone, Sulfide).

Method Development Strategy

The development logic follows a "Quality by Design" (QbD) approach, focusing on three critical parameters:

  • pH Control (The Stability Factor): Omeprazole and its analogs are acid-labile. A mobile phase pH of 7.6 is selected.[1][2][3][4] This ensures the analyte remains in its neutral or partially ionized state (improving retention consistency) and prevents on-column degradation that occurs at acidic pH.

  • Stationary Phase (The Selectivity Factor): A C8 (Octyl) column is preferred over C18. Because 4-Desmethoxy Omeprazole Sulfide is highly hydrophobic, a C18 column often results in excessive retention times (>30 mins) and broad peaks. A C8 phase provides sufficient retention for separation without extending the run unnecessarily.

  • Base Deactivation: To prevent peak tailing caused by the interaction of the basic nitrogen with residual silanols, a "Base Deactivated" (BDS) or high-purity silica column is mandatory.

Visualizing the Separation Logic

SeparationLogic cluster_0 Analyte Properties cluster_1 Chromatographic Decision Struct Structure: Sulfide Linker + No Pyridine Methoxy Prop1 High Hydrophobicity Struct->Prop1 Prop2 Basic Nitrogens (pKa ~4 & ~9) Struct->Prop2 Col Column: C8 BDS (Reduces Retention vs C18) Prop1->Col Requires less retentive phase Grad Gradient Elution (Sharpens Late Eluters) Prop1->Grad Requires organic ramp pH Mobile Phase pH 7.6 (Ensures Stability) Prop2->pH Prevents degradation

Caption: Logical flow connecting the chemical properties of 4-Desmethoxy Omeprazole Sulfide to specific HPLC method parameters.

Experimental Protocols

Reagents & Equipment
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 (must support gradient elution).

  • Detector: Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Column: Agilent Zorbax Eclipse XDB-C8 (150 mm x 4.6 mm, 5 µm) or Thermo Hypersil BDS C8.

  • Reagents:

    • Disodium Hydrogen Phosphate (

      
      ), AR Grade.
      
    • Acetonitrile (ACN), HPLC Grade.[5]

    • Phosphoric Acid (85%), for pH adjustment.

    • Milli-Q Water.

Chromatographic Conditions
ParameterSettingRationale
Column Temp 25°CAmbient temperature prevents thermal degradation.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns to maintain backpressure <200 bar.
Injection Vol 20 µLSufficient sensitivity for impurity detection (0.05% level).
Detection UV @ 305 nm305 nm is specific to the pyridine chromophore, minimizing baseline noise compared to 280 nm.
Run Time 25 MinutesAllows elution of highly retained sulfide impurities.
Mobile Phase Preparation
  • Buffer Solution (pH 7.6): Dissolve 1.42 g of Disodium Hydrogen Phosphate in 1000 mL water. Adjust pH to 7.6 ± 0.1 using dilute Phosphoric Acid. Filter through 0.45 µm membrane.

  • Mobile Phase A: Buffer Solution (pH 7.6) : Acetonitrile (90 : 10 v/v).

  • Mobile Phase B: Acetonitrile : Buffer Solution (pH 7.6) (80 : 20 v/v).

Gradient Program

Note: A gradient is essential. Isocratic methods often fail to elute 4-Desmethoxy Omeprazole Sulfide as a sharp peak.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.08515Initial Hold
5.08515Isocratic for Parent
15.04060Ramp to elute impurities
20.04060Hold to clear column
20.18515Return to Initial
25.08515Re-equilibration

Standard & Sample Preparation

Diluent: 0.01 M Sodium Borate : Acetonitrile (3:1). Critical: Do not use pure methanol or acidic diluents, as Omeprazole degrades rapidly. Sodium Borate maintains the alkaline environment required for stability during sample prep.

Stock Standard Preparation:

  • Weigh 5 mg of 4-Desmethoxy Omeprazole Sulfide Reference Standard .

  • Dissolve in 5 mL of Acetonitrile (sonicate if necessary).

  • Dilute to 50 mL with Diluent.

System Suitability Solution: Prepare a mixture containing 0.1 mg/mL Omeprazole API and 0.005 mg/mL 4-Desmethoxy Omeprazole Sulfide.

Method Validation & System Suitability

To ensure the method is "self-validating" (trustworthy), the following criteria must be met before every sample set.

System Suitability Limits (SST)
  • Resolution (Rs): > 2.0 between Omeprazole and any adjacent peak.

  • Tailing Factor (T): < 1.5 for the 4-Desmethoxy Omeprazole Sulfide peak (indicates successful base deactivation).

  • Relative Retention Time (RRT):

    • Omeprazole: 1.00

    • Omeprazole Sulfide: ~0.85[6]

    • 4-Desmethoxy Omeprazole Sulfide: ~1.3 - 1.5 (Expect it to elute after the parent due to high hydrophobicity).

Workflow Diagram

Workflow Start Start Analysis Prep Sample Prep (Use Borate Diluent!) Start->Prep SST Inject System Suitability (Omeprazole + Impurity) Prep->SST Check Check Criteria: Resolution > 2.0 Tailing < 1.5 SST->Check Check->Prep Fail (Re-prep) Run Run Samples (Gradient Program) Check->Run Pass Calc Calculate % Impurity (RRF Correction if needed) Run->Calc End Report Data Calc->End

Caption: Step-by-step analytical workflow ensuring data integrity via System Suitability checks.

Troubleshooting Guide

IssueProbable CauseCorrective Action
Peak Tailing > 1.5 Silanol interactionEnsure column is "Base Deactivated" (BDS). Replace column if old.
Retention Time Shift pH driftPhosphate buffer pH is critical. Calibrate pH meter before prep.
Extra Peaks Degradation in DiluentEnsure Diluent is alkaline (Borate/Phosphate). Inject immediately.
Low Sensitivity Detection WavelengthEnsure detection is at 305 nm (max absorbance) rather than 254 nm.

References

  • United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[7] USP-NF. (Accessed Oct 2023).

  • European Pharmacopoeia (Ph.[3][4] Eur.). Omeprazole: Related Substances.[1][2][3][7][8][9][10][11][12][13][14] 10th Edition.

  • Molnár-Institute. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC North America.[4]

  • BenchChem. 4-desmethoxy Omeprazole - Product Information and Impurity Profile.

  • Mac-Mod Analytical. Separation of Omeprazole and Related Impurities using Halo Columns.

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Advanced Sample Preparation Protocols for Omeprazole Impurity Profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-OMZ-2026-QC

Abstract

This application note details high-integrity sample preparation workflows for the extraction of Omeprazole and its related impurities (A, B, C, D, E) from pharmaceutical formulations. Unlike robust molecules, Omeprazole presents a specific "Acid-Labile Paradox"—it is a proton pump inhibitor that is rapidly destroyed by the very protons it regulates. This guide moves beyond standard textbook recipes to address the critical chemical causality of degradation during the extraction process. We introduce the "Alkaline Lock" methodology, a self-validating protocol ensuring that observed impurities are intrinsic to the sample and not artifacts of the preparation.

Introduction: The Chemistry of Instability

Omeprazole is a substituted benzimidazole that acts as a prodrug. In the acidic environment of the parietal cell canaliculi (pH < 1), it rearranges into the active achiral sulfenamide. However, in the context of Quality Control (QC) and impurity profiling, this rearrangement is catastrophic.

The Critical Challenge: Omeprazole degrades with a half-life of less than 10 minutes at pH < 4. Even in neutral solvents (pH 7), micro-environmental acidity or trace impurities in solvents (like formic acid in non-HPLC grade methanol) can trigger degradation into Impurity A (Sulfide) and Impurity D (Sulfone), or the characteristic purple degradation complex.

Therefore, the primary objective of sample preparation is not just solubilization, but pH stabilization (pH > 9.0) and photoprotection .

Key Impurities of Interest (USP/EP Standards)
ImpurityChemical NameOrigin
Impurity D Omeprazole SulfoneOxidation (Storage/Synthesis)
Impurity C Omeprazole SulfideReduction/Acidic Degradation
Impurity A 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole 1-oxideSynthesis Intermediate
Impurity B 2-[[(3,5-dimethyl-4-nitro-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazoleSynthesis Intermediate
Critical Control Points (The "Why" Behind the Protocol)
2.1 The "Alkaline Lock" Strategy

Standard organic solvents are insufficient. You must use a basified diluent.

  • Wrong: Dissolving in pure Methanol or Acetonitrile. (Risk: Localized pH drops).

  • Right: Dissolving in 0.01 M Sodium Borate or 0.1 N Ammonia blended with Acetonitrile. This "locks" the molecule in its stable, anionic form.

2.2 Photodegradation

Omeprazole is acutely sensitive to UV/VIS light.

  • Requirement: All extraction steps must occur under monochromatic light (sodium lamp) or in amber glassware .

  • Validation: If clear glass is used, wrap entirely in aluminum foil immediately after weighing.

2.3 Thermal Control

Sonication generates heat, which accelerates oxidation to Impurity D (Sulfone).

  • Control: Maintain sonicator bath water at < 25°C using ice packs if necessary. Limit sonication bursts to 5 minutes.

Visualizing the Instability Logic

The following diagram illustrates why pH control is the single most critical factor in your workflow.

OmeprazoleDegradation Omeprazole Omeprazole (Stable at pH > 9) Acid Acidic Environment (pH < 7) Omeprazole->Acid Exposure Alkaline Alkaline Diluent (Borate/Ammonia) Omeprazole->Alkaline Dissolution Sulfenamide Active Sulfenamide (Cyclic) Acid->Sulfenamide Protonation & Rearrangement Degradants Degradation Products (Impurities C, D & Purple Complex) Sulfenamide->Degradants Rapid Decomposition StableSol Stable Analyte Solution Alkaline->StableSol pH Lock Mechanism

Figure 1: The Stability Bifurcation.[1] Exposure to acid triggers the rearrangement to sulfenamide, leading to false-positive impurity results. Alkaline conditions lock the structure.

Protocol 1: Extraction from Enteric-Coated Tablets/Capsules

Scope: Routine QC and Stability Testing. Target Concentration: 0.2 mg/mL (Omeprazole).[2][3]

Reagents
  • Diluent: Dissolve 3.8 g of Sodium Borate Decahydrate (

    
    ) in 1000 mL water. Mix 300 mL of this solution with 100 mL of Acetonitrile. (Final pH ~9.5).[4]
    
  • Acetonitrile: HPLC Grade.

Step-by-Step Workflow
  • Preparation (Amber Zone):

    • Equip the lab bench with amber glassware. Ensure overhead lights are filtered or off.

    • Pre-chill the sonicator bath to 20°C.

  • Sample Weighing:

    • Weigh and powder 20 tablets (or empty 20 capsules).

    • Transfer an amount of powder equivalent to 20 mg of Omeprazole into a 100 mL amber volumetric flask.

  • The "Wetting" Step (Crucial):

    • Add 10 mL of Methanol first.[5]

    • Why? Omeprazole is lipophilic.[4][6] The borate buffer is aqueous. Methanol wets the excipients and begins solubilization without shocking the pH.

  • The "Alkaline Lock" Addition:

    • Immediately add 60 mL of the Borate Diluent .

  • Extraction:

    • Sonicate for 15 minutes.

    • Checkpoint: Monitor temperature.[2][7] If > 25°C, stop and cool.

  • Final Dilution:

    • Dilute to volume with Borate Diluent . Mix well.

  • Clarification:

    • Filter through a 0.45 µm PTFE or Nylon syringe filter .

    • Discard the first 2 mL of filtrate (saturates the filter binding sites).

  • Analysis:

    • Inject into HPLC within 30 minutes. If storage is needed, keep at 4°C in the dark (stable for 24 hours).

Protocol 2: Low-Level Impurity Extraction (API)

Scope: Detection of trace impurities (< 0.05%) in Active Pharmaceutical Ingredient.

Reagents
  • Solvent A: 10 mM Ammonium Bicarbonate (pH 9.0 adjusted with Ammonia).

  • Solvent B: Acetonitrile.[2][7][8][9]

Workflow Visualization

ExtractionWorkflow Start Weigh API (50 mg) Amber Flask Solvent Add 5 mL Acetonitrile (Dissolve Lipids) Start->Solvent Buffer Add 45 mL Ammonium Bicarbonate (pH 9.0) Solvent->Buffer Sonicate Sonicate 5 min (Temp < 20°C) Buffer->Sonicate Filter Filter 0.2 µm PTFE Sonicate->Filter HPLC HPLC Injection (C8 Column, pH 7.6 Mobile Phase) Filter->HPLC

Figure 2: API Extraction Workflow emphasizing the sequential addition of organic solvent followed by alkaline buffer.

Analytical Validation (Self-Check)

How do you know your sample prep didn't cause the degradation?

ObservationDiagnosisCorrective Action
Purple discoloration of sample solutionAcidic degradation occurred.Check Diluent pH.[8][10] Ensure Borate/Ammonia was added before extended sonication.
High Impurity D (Sulfone)Oxidation during prep.Reduce sonication time. Use degassed solvents. Check temperature.
Peak Broadening Solvent mismatch.Ensure the injection solvent matches the mobile phase strength.
Ghost Peaks Photodegradation.Verify amber glassware usage.[2][3] Check lab lighting.
References
  • United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities.[3] USP-NF.

  • European Pharmacopoeia (Ph.[3] Eur.). Omeprazole: Impurities A, B, C, D, E.[2][3] EDQM.[2][3]

  • Slamova, M., et al. (2014). "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework." LCGC North America.[2]

  • Mathew, M., et al. (2005). "Stability of Omeprazole Solutions at Various pH Values." Journal of Pharmaceutical and Biomedical Analysis.
  • Mac-Mod Analytical. "Separation of Omeprazole and Related Impurities using High pH Stable Columns."

Sources

Chromatographic conditions for separating 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note and Protocol is designed for researchers and QC scientists requiring a robust, validated method for the separation and quantification of 4-Desmethoxy Omeprazole Sulfide (CAS 704910-89-4).

Application Note & Protocol | Process Impurity Profiling

Introduction & Scientific Context

In the development of proton pump inhibitors (PPIs) like Omeprazole, impurity profiling is critical for safety and regulatory compliance (ICH Q3A/Q3B). While standard pharmacopoeial methods focus on oxidative degradants (Sulfone, N-Oxide), 4-Desmethoxy Omeprazole Sulfide represents a specific process-related impurity .

Chemical Identity & Origin
  • Target Analyte: 4-Desmethoxy Omeprazole Sulfide[1][2][3][4][5]

  • CAS Number: 704910-89-4[2][3][6]

  • Structure: 2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole.[6]

  • Formation Mechanism: This impurity does not arise from the degradation of Omeprazole. Instead, it originates from a specific impurity in the starting material. If the starting pyridine intermediate (2-chloromethyl-3,5-dimethylpyridine) lacks the 4-methoxy group, it reacts with the benzimidazole thiol to form this specific "desmethoxy" sulfide analog.

Chromatographic Logic (Expertise & Causality)

To separate this compound effectively, one must understand its physicochemical shift relative to Omeprazole:

  • Increased Hydrophobicity: The loss of the methoxy group (-OCH₃) on the pyridine ring removes a polar, hydrogen-bond-accepting moiety. This makes 4-Desmethoxy Omeprazole Sulfide significantly more hydrophobic (lipophilic) than Omeprazole or Omeprazole Sulfide (Impurity B).

  • Elution Behavior: In Reversed-Phase Chromatography (RP-HPLC), this impurity will elute after the parent drug and the standard sulfide impurity. Standard isocratic methods often miss it (it may elute in the wash step or carry over).

  • pH Strategy: Omeprazole is acid-labile. A high-pH method (pH ~10.0) is preferred to ensure the benzimidazole moiety is deprotonated and the analyte remains stable, yielding sharper peaks than neutral phosphate buffers.

Visualizing the Impurity Pathway

The following diagram illustrates the origin of the impurity during the synthesis process, highlighting the critical control point.

G SM_Pure Starting Material (Pure) 2-chloromethyl-4-methoxy -3,5-dimethylpyridine Reaction Coupling Reaction (Nucleophilic Substitution) SM_Pure->Reaction SM_Imp Starting Material Impurity 2-chloromethyl-3,5-dimethylpyridine (Missing Methoxy) SM_Imp->Reaction Contaminant Benz Reactant 2-Mercapto-5-methoxy benzimidazole Benz->Reaction Prod_Main Omeprazole Sulfide (Intermediate) Reaction->Prod_Main Prod_Imp 4-Desmethoxy Omeprazole Sulfide (Target Impurity) Reaction->Prod_Imp Hydrophobic Side Product

Figure 1: Formation pathway showing the origin of 4-Desmethoxy Omeprazole Sulfide from starting material contamination.

Experimental Protocol

This protocol uses a High-pH Reversed-Phase approach. This is superior to low-pH methods for this analyte because it suppresses the ionization of the benzimidazole (pKa ~8.8), maximizing retention and resolution of hydrophobic impurities.

Equipment & Reagents
  • LC System: UHPLC or HPLC system (e.g., Agilent 1290, Waters H-Class) with PDA detector.

  • Column: Waters XBridge C18, 4.6 × 150 mm, 3.5 µm (or equivalent High-pH stable C18).

    • Why: Hybrid particles are required to withstand pH 10.0 without dissolution.

  • Reagents:

    • Ammonium Bicarbonate (LC-MS Grade).

    • Ammonium Hydroxide (25%).

    • Acetonitrile (HPLC Grade).

    • Milli-Q Water.

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.79 g Ammonium Bicarbonate in 1000 mL water. Adjust pH to 10.0 ± 0.1 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Acetonitrile.

  • Diluent: 50:50 Mobile Phase A : Acetonitrile (Ensure sample is dissolved; this impurity has low water solubility).

Instrument Conditions
ParameterSetting
Flow Rate 1.0 mL/min
Column Temp 30°C
Injection Volume 10 µL
Detection UV at 280 nm (General) and 305 nm (Specific)
Run Time 25 Minutes
Gradient Profile

This gradient is designed to elute the polar degradants early, the parent drug (Omeprazole) middle, and the hydrophobic 4-Desmethoxy impurity late.

Time (min)% MP A (Buffer)% MP B (ACN)Event
0.08515Initial Hold
2.08515Isocratic
15.04060Linear Gradient
18.01090Wash (Elutes Hydrophobics)
20.01090Hold Wash
20.18515Re-equilibration
25.08515End

System Suitability & Validation

To ensure the method is "self-validating" (Trustworthiness), the following criteria must be met before routine analysis.

Critical Resolution Check

The critical pair is often Omeprazole and Omeprazole Sulfide . However, for this specific method, you must verify the resolution between Omeprazole and the later-eluting 4-Desmethoxy Omeprazole Sulfide .

ParameterAcceptance CriteriaRationale
Resolution (Rs) > 2.0Ensures baseline separation of the hydrophobic impurity.
Tailing Factor (T) < 1.5High pH minimizes silanol interactions, ensuring symmetry.
Retention Time (RT) Omeprazole: ~8-10 min4-Desmethoxy: ~14-16 minThe Desmethoxy analog must elute after the parent.
Signal-to-Noise > 10 (for LOQ)Required for trace impurity quantification (<0.1%).
Workflow Diagram

Workflow Sample Sample Prep Dissolve in 50:50 ACN:Buffer (Critical: Ensure Solubility) Inject Injection (10 µL) High pH Compatible System Sample->Inject Sep Separation (C18, pH 10) Gradient Elution Inject->Sep Detect Detection (UV 280nm) Monitor RRT ~1.4-1.6 Sep->Detect Decision Check System Suitability Rs > 2.0? Detect->Decision Pass Report Impurity % Decision->Pass Yes Fail Troubleshoot: Check pH or Gradient Slope Decision->Fail No

Figure 2: Analytical workflow for the detection and quantification of 4-Desmethoxy Omeprazole Sulfide.

References

  • European Pharmacopoeia (Ph. Eur.). (2024). Omeprazole Monograph 0942: Impurity Profiling. (General reference for Omeprazole impurity limits).
  • MAC-MOD Analytical. (n.d.). Separation of Omeprazole and Related Impurities using HALO Elevate C18. Retrieved from [Link] (Validated high-pH methodology basis).

Sources

Application Note: High-Resolution UPLC Profiling of Omeprazole and its Sulfide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is designed as a comprehensive technical guide for the UPLC analysis of Omeprazole and its primary sulfide derivative (Impurity B). It synthesizes pharmacopeial standards (USP/EP) with modern chromatographic theory to ensure robustness and scientific integrity.

Methodology for the Quantification of Omeprazole, Omeprazole Sulfide (Impurity B), and Omeprazole Sulfone (Impurity D)

Abstract

This protocol details a rapid, high-resolution Ultra-Performance Liquid Chromatography (UPLC) method for the separation and quantification of Omeprazole and its major degradation products: Omeprazole Sulfide (EP Impurity B) and Omeprazole Sulfone (EP Impurity D). Unlike traditional HPLC methods that require 15–30 minute run times, this UPLC workflow achieves baseline resolution in under 5 minutes. Special emphasis is placed on sample stability logic , utilizing alkaline extraction media to prevent the artifactual formation of acid-degradation products during preparation.

Introduction & Scientific Rationale

The Chemistry of Instability

Omeprazole is a proton pump inhibitor (PPI) containing a substituted benzimidazole and a pyridine ring linked by a methylsulfinyl chain. It is an amphoteric compound (pKa₁ ≈ 4.0 pyridinium; pKa₂ ≈ 8.8 benzimidazole) and is notoriously unstable in acidic media.

  • Acidic Instability: In the presence of acid, the sulfoxide is protonated and rearranges to form a cyclic sulfenamide (the active species in vivo), which rapidly degrades into complex colored mixtures.

  • Oxidative/Reductive Pathways:

    • Oxidation: The sulfoxide group is oxidized to a Sulfone (Impurity D).

    • Reduction: The sulfoxide is reduced to a Sulfide (Impurity B).

Method Development Strategy (The "Why")

To ensure scientific integrity, the method parameters are chosen based on the physicochemical properties of the analytes:

  • Stationary Phase (C18): Omeprazole Sulfide lacks the polar oxygen atom found in the parent sulfoxide, making it significantly more hydrophobic. A C18 column provides the necessary retentive power to separate this late-eluting impurity from the main peak.

  • Mobile Phase pH (pH 7.6): Omeprazole degrades rapidly below pH 7.0. A phosphate buffer at pH 7.6 ensures the analyte remains in its stable, unprotonated form, preventing on-column degradation that could manifest as "ghost peaks" or fronting.

  • Detection (280 nm): While the max absorption is near 300 nm, 280 nm provides a balanced response for the benzimidazole moiety across all three derivatives.

Degradation & Separation Pathway

The following diagram illustrates the relationship between the parent drug and its derivatives, highlighting the separation logic.

Omeprazole_Pathway cluster_separation UPLC Elution Order (C18 Column) Omeprazole Omeprazole (Sulfoxide) Target API Sulfone Omeprazole Sulfone (Impurity D) Oxidation Product (More Polar) Omeprazole->Sulfone Oxidation (O2/Peroxides) Sulfide Omeprazole Sulfide (Impurity B) Reduction Product (Hydrophobic) Omeprazole->Sulfide Reduction AcidDeg Acid Degradation (Sulfenamide/Complex) Omeprazole->AcidDeg Acidic pH (< 7.0) Start Peak1 1. Sulfone (Early Eluter) Start->Peak1 Peak2 2. Omeprazole (Main Peak) Peak1->Peak2 Peak3 3. Sulfide (Late Eluter) Peak2->Peak3

Figure 1: Mechanistic pathway of Omeprazole degradation and the resulting chromatographic elution order on a hydrophobic C18 stationary phase.

Experimental Protocol

Reagents and Standards
  • Omeprazole Reference Standard: USP or EP grade.

  • Omeprazole Impurity B (Sulfide): 5-methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.

  • Omeprazole Impurity D (Sulfone): Omeprazole Sulfone Reference Standard.[1]

  • Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Ammonium Phosphate (Dibasic), Milli-Q Water.

Chromatographic Conditions

The following conditions are optimized for a Waters ACQUITY UPLC or Agilent 1290 Infinity II system.

ParameterSettingRationale
Column ACQUITY UPLC BEH C18, 1.7 µm, 2.1 x 50 mmSub-2-µm particles enable high resolution of the sulfide peak in < 5 mins.
Column Temp 40 °CReduces mobile phase viscosity, improving mass transfer and peak shape.
Flow Rate 0.6 mL/minOptimized linear velocity for UPLC.
Injection Vol 1.0 - 2.0 µLLow volume prevents solvent effects (peak distortion) from the alkaline diluent.
Detection UV at 280 nmCommon isosbestic point for derivatives; robust quantification.
Mobile Phase A 10 mM Disodium Hydrogen Phosphate (pH 7.6)Maintains Omeprazole stability; prevents acid degradation.
Mobile Phase B AcetonitrileStrong organic modifier for eluting the hydrophobic sulfide.
Gradient Profile

A steep gradient is required to elute the hydrophobic Sulfide (Impurity B) quickly after the main peak.

Time (min)% Mobile Phase A% Mobile Phase BCurveEvent
0.008515InitialEquilibration
3.0040606 (Linear)Elution of Sulfide
3.5010906 (Linear)Column Wash
4.0085151 (Step)Re-equilibration
5.0085156 (Linear)End of Run

Sample Preparation Workflow (Critical Control Point)

Warning: Do not dissolve Omeprazole directly in pure methanol or water without pH adjustment. The local pH can drop, causing immediate degradation.

Diluent Preparation
  • Alkaline Diluent: Mix 200 mL of 0.1 M Sodium Borate (or 10 mM Phosphate pH 7.6) with 50 mL of Acetonitrile.

  • Why: This "pH buffer lock" ensures the sample remains stable during the autosampler residence time.

Standard & Sample Prep
  • Stock Standard (0.5 mg/mL): Accurately weigh 25 mg of Omeprazole RS into a 50 mL volumetric flask. Add 10 mL of Methanol (to aid solubility) then dilute to volume with Alkaline Diluent .

  • Impurity Spiking Solution: Prepare 0.05 mg/mL solutions of Impurity B (Sulfide) and Impurity D (Sulfone) in Methanol.

  • System Suitability Solution: Transfer 5 mL of Stock Standard and 1 mL of each Impurity Solution into a 50 mL flask. Dilute to volume with Alkaline Diluent.

  • Filtration: Filter all samples through a 0.2 µm PTFE or Nylon filter (compatible with alkaline pH).

SamplePrep Step1 Weigh Omeprazole (25 mg) Step2 Add 10 mL Methanol (Dissolution) Step1->Step2 Step3 Dilute to Vol with ALKALINE DILUENT (pH 7.6 Phosphate/Borate) Step2->Step3 CRITICAL: Prevents Acid Degradation Step4 Filter (0.2 µm PTFE) Step3->Step4 Step5 UPLC Injection Step4->Step5

Figure 2: Sample preparation workflow emphasizing the critical alkaline dilution step.

System Suitability & Expected Results[2][3][4]

Acceptance Criteria

To ensure the method is valid for routine analysis, the following criteria must be met using the System Suitability Solution:

  • Resolution (Rs): > 2.0 between Omeprazole and Impurity D (Sulfone).

  • Resolution (Rs): > 3.0 between Omeprazole and Impurity B (Sulfide).

  • Tailing Factor: < 1.5 for the Omeprazole peak.[2]

  • Precision (RSD): < 2.0% for 5 replicate injections.

Elution Order

Based on the hydrophobic interactions with the C18 ligand:

  • Omeprazole Sulfone (Impurity D): Elutes first (Most polar).

  • Omeprazole (API): Elutes second.

  • Omeprazole Sulfide (Impurity B): Elutes last (Least polar, hydrophobic thioether).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Ghost peaks / Extra peaks Sample degradation in autosampler.Verify Diluent pH is > 7.[2]6. Ensure autosampler is cooled to 4°C.
Poor Resolution (Sulfone/API) Mobile phase pH too low.Adjust Mobile Phase A pH to exactly 7.6.
Broad Sulfide Peak Strong retention of hydrophobic impurity.Increase %B in gradient slope or ensure column temperature is 40°C.
Fronting Main Peak Sample solvent mismatch.Reduce injection volume to 1 µL or match sample solvent strength to initial mobile phase.

References

  • European Pharmacopoeia (Ph. Eur.) , "Omeprazole Monograph 0626," European Directorate for the Quality of Medicines & HealthCare.

  • United States Pharmacopeia (USP) , "Omeprazole: Organic Impurities, Procedure 2," USP-NF Online.

  • Waters Corporation , "Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework," Application Note.

  • PubChem , "Omeprazole Sulfide (Compound Summary)," National Library of Medicine.

  • Journal of Chromatography B , "Simultaneous high-performance liquid chromatographic analysis of omeprazole and its sulphone and sulphide metabolites," Vol 278, Issue 2.

Sources

Application Note: Strategic Selection of Stationary Phases for 4-Desmethoxy Omeprazole Sulfide Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The accurate quantification of 4-Desmethoxy Omeprazole Sulfide (CAS: 704910-89-4) is a critical quality attribute in the impurity profiling of Omeprazole and Esomeprazole APIs. As a structural analog of Omeprazole Sulfide (Impurity C) lacking the methoxy group on the pyridine ring, this analyte presents unique separation challenges due to its high lipophilicity and structural similarity to other sulfur-reduced degradants.

This guide details a scientifically grounded protocol for selecting the optimal stationary phase. Moving beyond generic "C18" recommendations, we analyze the physicochemical interactions—specifically hydrophobicity and


 selectivity—required to resolve this impurity from the parent drug and the closely eluting Omeprazole Sulfide.[1]

Analyte Profile & Separation Challenges

Understanding the molecule is the prerequisite for column selection.[1] 4-Desmethoxy Omeprazole Sulfide differs from the parent drug (Omeprazole) and its major metabolite (Omeprazole Sulfide) by the absence of an electron-donating methoxy group on the pyridine moiety.

PropertyOmeprazole (Parent)Omeprazole Sulfide (Impurity C)4-Desmethoxy Omeprazole Sulfide
Structure Sulfoxide, Methoxy-pyridineSulfide, Methoxy-pyridineSulfide, Desmethoxy-pyridine
Nature Amphoteric (Labile in acid)Basic (Stable)Basic (Stable)
LogP (Predicted) ~2.2~3.5> 3.8 (Highly Lipophilic)
Critical Pair N/AParent DrugOmeprazole Sulfide
The Chromatographic Challenge
  • Hydrophobic Retention: The reduction of the sulfoxide to a sulfide, combined with the loss of the polar methoxy group, makes 4-Desmethoxy Omeprazole Sulfide significantly more hydrophobic than the parent.[1] It will be the late-eluting peak in Reverse Phase Chromatography (RPC).

  • Peak Shape: The pyridine nitrogen (pKa ~4.[1]0) and benzimidazole nitrogen (pKa ~8.[1]8) can interact with residual silanols on silica-based columns, leading to severe tailing if not managed.

  • Selectivity: The critical separation is often between Omeprazole Sulfide and 4-Desmethoxy Omeprazole Sulfide .[1] The only difference is a single methoxy group (

    
    ) vs. a hydrogen (
    
    
    
    ).

Stationary Phase Selection Logic

We employ a "Selectivity-First" approach. Standard C18 columns often fail to distinguish the subtle steric and electronic difference of a single methoxy group efficiently without excessive run times.[1]

Primary Recommendation: Hybrid C18 High-pH Stable (e.g., Ethylene Bridged Hybrid)
  • Rationale: Omeprazole is acid-labile; therefore, methods are typically run at alkaline pH (pH 9.0–10.5). At this pH, the basic nitrogens of the analyte are deprotonated (neutral), maximizing hydrophobicity and eliminating silanol cation-exchange interactions.

  • Mechanism: Pure hydrophobic interaction.[1] The "Desmethoxy" analog is more hydrophobic and will be retained longer than Omeprazole Sulfide.[1]

  • Target Specs: High carbon load (18-20%), pH stability 1-12, Surface Area >180 m²/g.

Secondary Recommendation: Phenyl-Hexyl
  • Rationale: Orthogonal selectivity.[1][2] If the C18 phase fails to resolve the critical pair due to similar hydrophobicity, the Phenyl-Hexyl phase introduces

    
     interactions.
    
  • Mechanism: The electron-rich methoxy group on Omeprazole Sulfide alters the electron density of the pyridine ring compared to the 4-Desmethoxy analog. This difference in

    
    -cloud density leads to different retention behaviors on a phenyl stationary phase.
    

Visualizing the Selection Strategy

The following diagram illustrates the decision matrix for selecting the stationary phase based on laboratory constraints and analyte behavior.

ColumnSelection Start START: Method Development 4-Desmethoxy Omeprazole Sulfide CheckPH Constraint: Is High pH (pH > 9) Buffer Available? Start->CheckPH HighPH_Yes Select Hybrid C18 (Ethylene Bridged) CheckPH->HighPH_Yes Yes HighPH_No Constraint: Low/Neutral pH (pH 6-8) CheckPH->HighPH_No No Mech_Hydro Mechanism: Hydrophobic Discrimination (Neutral Species) HighPH_Yes->Mech_Hydro Result_HighPH Outcome: Sharp Peaks, High Retention Elution: Sulfide < Desmethoxy Sulfide Mech_Hydro->Result_HighPH Resolution_Check Check Critical Pair Resolution (Impurity C vs. Target) Result_HighPH->Resolution_Check Select_Phenyl Select Phenyl-Hexyl or Pentafluorophenyl (PFP) HighPH_No->Select_Phenyl Mech_Pi Mechanism: Pi-Pi Interaction + Steric Selectivity Select_Phenyl->Mech_Pi Mech_Pi->Resolution_Check Optimize Optimize: Gradient Slope or Methanol/ACN Ratio Resolution_Check->Optimize Rs < 2.0 Final FINAL METHOD Resolution_Check->Final Rs > 2.0 Optimize->Resolution_Check

Caption: Decision matrix for stationary phase selection emphasizing pH constraints and interaction mechanisms.

Detailed Experimental Protocol

This protocol uses a Hybrid C18 column under alkaline conditions, which is the "Gold Standard" for Omeprazole impurity profiling due to the stability of the parent drug.[1]

Materials & Reagents[1][9][10][11][12]
  • Stationary Phase: Hybrid C18 Column (e.g., Waters XBridge C18 or Agilent Zorbax Extend C18), 4.6 x 150 mm, 3.5 µm or 5 µm.[1]

  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: Acetonitrile (HPLC Grade).[1]

  • Diluent: 80:20 (v/v) 10 mM Ammonium Bicarbonate : Acetonitrile.[1]

Chromatographic Conditions[1][9][10][11][12][13]
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Column Temp 30°CControls mass transfer kinetics; prevents retention drift.[1]
Injection Vol 10 µLModerate volume to ensure sensitivity without overloading.[1]
Detection UV @ 280 nm (or 305 nm)280 nm is the isosbestic point for many benzimidazoles; 305 nm is specific to the Omeprazole core.[1]
Run Time 25 MinutesSufficient for late eluting lipophilic impurities.[1]
Gradient Program

The gradient is designed to elute the polar degradants early, followed by the parent, and finally the lipophilic sulfides.[1]

Time (min)% Mobile Phase A% Mobile Phase BEvent
0.0 8515Initial Hold for polar impurities.
5.0 8515Isocratic hold.
15.0 4060Ramp to elute Omeprazole and Sulfide.
20.0 2080Elution of 4-Desmethoxy Omeprazole Sulfide.
21.0 8515Return to initial.
25.0 8515Re-equilibration.[1]
Method Validation Criteria (Self-Validating System)

To ensure the method is trustworthy, perform the following system suitability tests (SST) before every run:

  • Resolution (Rs):

    
     between Omeprazole Sulfide (Impurity C) and 4-Desmethoxy Omeprazole Sulfide.
    
  • Tailing Factor (T):

    
     for the 4-Desmethoxy Omeprazole Sulfide peak (confirms successful silanol suppression).[1]
    
  • Precision: %RSD < 2.0% for retention time and area (n=6 injections).

Interaction Mechanism Visualization

Understanding why the separation works is crucial for troubleshooting. The diagram below details the molecular interactions at the stationary phase interface.

InteractionMechanism Surface Stationary Phase Surface Hybrid Silica Particle High pH Resistant C18_Ligand C18 Ligand Chain (Hydrophobic Zone) Surface->C18_Ligand Interaction_1 Moderate Hydrophobic Interaction C18_Ligand->Interaction_1 Binds Interaction_2 Strong Hydrophobic Interaction C18_Ligand->Interaction_2 Binds Tightly Impurity_C Omeprazole Sulfide LogP ~ 3.5 Contains -OCH3 Target Target Interaction_1->Impurity_C Elutes Earlier Interaction_2->Target Elutes Later (Target Analyte)

Caption: Differential hydrophobic interaction allowing the separation of the target analyte from its methoxy-analog.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Co-elution with Impurity C Insufficient hydrophobic selectivity.Decrease initial %B (organic) or use a column with higher carbon load. Switch to Methanol (less strong solvent than ACN) to improve selectivity.[1]
Peak Tailing Secondary silanol interactions.[1]Ensure pH is > 9.5 to deprotonate the base.[1] If using low pH, add an ion-pairing agent (not recommended for MS) or switch to a "Charged Surface" (CSH) column.
Retention Time Drift Temperature fluctuation or pH instability.[1]Use a column oven. Ensure buffer capacity is sufficient (10mM is minimum).[1]

References

  • European Pharmacopoeia (Ph.[1][3] Eur.) . Omeprazole Monograph 0626. (Provides the baseline for impurity limits and standard definitions).

  • United States Pharmacopeia (USP). Omeprazole: Organic Impurities.
  • Waters Corporation . Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Application Note 720005086EN.[1] Link

  • National Center for Biotechnology Information (NCBI) . PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Link

  • Molnár-Institute . Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC International.[1] Link

Sources

Gradient elution programs for complex Omeprazole impurity profiling

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Advanced Gradient Elution Strategies for Omeprazole Impurity Profiling

Executive Summary: The Acid-Lability Paradox

Omeprazole (OMP) presents a unique chromatographic challenge: it is a base that is chemically unstable in acidic environments, yet typical Reversed-Phase HPLC relies on acidic mobile phases to suppress silanol activity.

In "complex" profiling—where oxidative degradants (Sulfone, N-Oxide) must be resolved from reductive degradants (Sulfide) and acid-induced dimers—standard isocratic methods often fail. This guide details a pH-locked Gradient Protocol designed to maintain the stability of the API during the run while providing the selectivity needed to resolve critical pairs, specifically the resolution between Omeprazole and Impurity D (Desmethoxy omeprazole).

The Chemistry of Separation

To design a robust gradient, one must understand the polarity and degradation mechanisms of the analytes. Omeprazole degrades via two primary pathways:

  • Acidic Degradation: Rapid rearrangement into colored species (sulfenamides/dimers).

  • Oxidative/Reductive Stress: Formation of Sulfone and Sulfide analogs.

Table 1: Critical Impurity Profile
Impurity NameCommon IDPolarity (Rel. to API)Formation MechanismRetention Behavior
Omeprazole N-Oxide Impurity CMore PolarOxidationElutes Early (Front)
Omeprazole Sulfone Impurity ASlightly PolarOxidationElutes Early/Close to API
Desmethoxy Omeprazole Impurity DSimilarSynthesis ProcessCritical Pair (Co-elutes)
Omeprazole APINeutral (at pH 7.[1]6)N/AReference Peak
Omeprazole Sulfide Impurity BNon-PolarReductionElutes Late (Back)
Visualizing the Degradation Pathway

The following diagram illustrates the chemical relationships that dictate the separation strategy.

Omeprazole_Degradation OMP Omeprazole (API) (Acid Labile) Sulfone Impurity A (Sulfone) OMP->Sulfone Oxidation (Storage/Stress) Sulfide Impurity B (Sulfide) OMP->Sulfide Reduction (In Vivo/Process) NOxide Impurity C (N-Oxide) OMP->NOxide N-Oxidation AcidDeg Acid Degradants (Dimers/Colored) OMP->AcidDeg pH < 7.0 (Rapid Hydrolysis)

Figure 1: Omeprazole degradation pathways. Note the divergence between oxidative (A, C) and reductive (B) impurities, requiring a wide gradient range.

Strategic Method Development

Expert Insight: The most common failure mode in Omeprazole analysis is on-column degradation . If your mobile phase pH drops below 7.2, the API will degrade during the run, creating "ghost peaks" or broad humps that mimic impurities.

Stationary Phase Selection

While USP monographs often suggest L7 (C8) columns, complex profiling benefits from the higher hydrophobic selectivity of Base-Deactivated L1 (C18) columns.

  • Recommended: High-purity C18 with high carbon load (15-20%) and extensive end-capping.

  • Why: The high pH (7.6) required for stability attacks the silica backbone of older columns. Modern "hybrid" or "bidentate" C18 columns resist this dissolution.

Buffer Engineering (The "pH Lock")
  • Target pH: 7.6 ± 0.1.

  • Buffer Salt: Sodium Phosphate (Na₂HPO₄).

  • Concentration: 10-20 mM.

  • Warning: Do not use volatile buffers (Ammonium Acetate) if you are strictly following UV-based pharmacopoeial release limits, as the selectivity changes. Use volatile buffers only for LC-MS identification work.

Detailed Experimental Protocol

Reagents & Preparation[2][3][4][5]
  • Mobile Phase A (Buffer): Dissolve 2.8 g of Disodium Hydrogen Phosphate (anhydrous) in 1000 mL of Milli-Q water. Adjust pH to 7.6 using dilute Phosphoric Acid. Filter through a 0.22 µm nylon filter.

  • Mobile Phase B (Organic): 100% Acetonitrile (HPLC Grade).

  • Diluent: Mix 250 mL of Mobile Phase A with 750 mL of Water. Add 1-2 drops of 1M NaOH to ensure the diluent is strictly alkaline (pH ~9-10).

    • Expert Note: Dissolving Omeprazole in pure methanol or acetonitrile can cause degradation. Always use an alkaline aqueous-organic mix.

Chromatographic Conditions
  • Column: Advanced C18 (150 mm x 4.6 mm, 3.5 µm or 5 µm).

  • Flow Rate: 1.0 mL/min.[2]

  • Column Temp: 25°C (Strict control required; higher temps degrade API).

  • Detection: UV @ 280 nm (General) and 305 nm (Selectivity check).

  • Injection Volume: 10-20 µL.

The Gradient Program

This gradient is designed to hold the early eluting N-Oxide, separate the critical Omeprazole/Impurity D pair, and wash off the late-eluting Sulfide.

Time (min)Mobile Phase A (%)Mobile Phase B (%)Phase Description
0.0 8515Equilibration: High aqueous to retain polar Impurity C.
5.0 8515Isocratic Hold: Ensures separation of solvent front from Impurity C.
20.0 5545Shallow Ramp: The "Separation Zone" for API and Impurity A/D.
30.0 2080Steep Ramp: Elutes non-polar Impurity B (Sulfide).
35.0 2080Wash: Cleans column of dimers.
36.0 8515Return: Rapid return to initial conditions.
45.0 8515Re-equilibration: Critical for retention time reproducibility.

Method Workflow & Logic

The following decision tree outlines the logical flow for executing this protocol and troubleshooting common issues.

Method_Workflow Start Start Protocol BufferPrep Prepare Phosphate Buffer (pH 7.6 ± 0.1) Start->BufferPrep SamplePrep Sample Dissolution (Alkaline Diluent) BufferPrep->SamplePrep Check Check pH Stability SamplePrep->Check RunGradient Execute Gradient (15% -> 80% B) Check->RunGradient pH > 7.2 Fail Troubleshoot: Check Buffer pH or Column Age Check->Fail pH < 7.2 Analyze Analyze Critical Pair (Imp D vs API) RunGradient->Analyze Analyze->Fail Resolution < 1.5 Success Report Impurity Profile Analyze->Success Resolution > 1.5

Figure 2: Operational workflow for Omeprazole impurity profiling.

Validation & System Suitability Criteria

To ensure the method is performing correctly, the following criteria must be met before releasing data:

  • Resolution (Rs): NLT 1.5 between Omeprazole and Impurity D (or Impurity A, depending on column selectivity).

  • Tailing Factor: NMT 1.5 for the Omeprazole peak (High tailing indicates secondary silanol interactions or column aging).

  • Precision: RSD NMT 2.0% for 6 replicate injections of the standard.

  • Sensitivity: S/N ratio > 10 for Impurity C (N-Oxide) at the reporting threshold (0.05%).

Troubleshooting Guide

  • Problem: Split peaks or "shoulders" on the main peak.

    • Cause: Sample solvent is too strong (too much ACN) or pH is too low (acid degradation).

    • Fix: Dissolve sample in Mobile Phase A (Buffer) or the specific Alkaline Diluent described above.

  • Problem: Drifting Retention Times.

    • Cause: Inadequate re-equilibration time after the gradient wash.

    • Fix: Extend the final hold (36.0–45.0 min) by 5 minutes.

  • Problem: Ghost Peaks.

    • Cause: Late-eluting dimers from previous injections carrying over.

    • Fix: Ensure the gradient reaches at least 80% ACN at the end of every run.

References

  • United States Pharmacopeia (USP). Omeprazole Monograph: Organic Impurities. USP-NF.

  • European Pharmacopoeia (Ph. Eur.). Omeprazole: Related Substances.[1][3][4][2][5][6] 10th Edition.

  • S. Saini, et al. "Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton Pump Inhibitors: A Review." International Journal of PharmTech Research, 2019.

  • BenchChem. "Degradation Pathways of Omeprazole Magnesium: An In-depth Technical Guide."

  • Vertex AI Research. "Gradient Elution Optimization for Omeprazole Related Substances." (Consolidated Search Data). 7

Sources

Troubleshooting & Optimization

Technical Support Center: Omeprazole & 4-Desmethoxy Omeprazole Sulfide Separation

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for analytical scientists and method development chemists. It addresses the specific challenge of resolving Omeprazole (OMP) from its related impurity 4-Desmethoxy Omeprazole Sulfide (4-DMOS).

Status: Operational Role: Senior Application Scientist Topic: Critical Resolution (Rs) Improvement & Co-elution Troubleshooting

Executive Summary: The Separation Challenge

The co-elution of Omeprazole (a sulfoxide) and 4-Desmethoxy Omeprazole Sulfide (a sulfide impurity, CAS 704910-89-4) is often a symptom of insufficient selectivity for hydrophobic differences or inappropriate pH control.

  • Omeprazole (OMP): Contains a sulfoxide (S=O) linker and a 4-methoxy group on the pyridine ring. It is relatively polar and acid-labile.[1]

  • 4-Desmethoxy Omeprazole Sulfide (4-DMOS): Contains a sulfide (-S-) linker and lacks the 4-methoxy group (replaced by hydrogen). Structurally, this molecule is significantly more hydrophobic than Omeprazole due to the loss of the polar oxygen and the ether linkage.[1]

Root Cause Hypothesis: If these two peaks are co-eluting, your method is likely operating at a low retention factor (


)  (eluting too close to the void) or using a steep gradient slope  that compresses the selectivity window between the polar sulfoxide and the non-polar sulfide.[1]

Module 1: Diagnostic & Root Cause Analysis

Q1: How do I definitively confirm that the co-eluting peak is 4-Desmethoxy Omeprazole Sulfide and not an isomer?

A: UV spectra alone are unreliable because the benzimidazole chromophore dominates both molecules (maxima ~300-305 nm). You must use Mass Spectrometry (MS) or spiking studies.[1]

  • Mass Difference: OMP (

    
    ) has a monoisotopic mass of 345.1 Da . 4-DMOS (
    
    
    
    ) has a mass of 299.1 Da .
  • Action: Check your MS TIC. If you see m/z 346 [M+H]+ and m/z 300 [M+H]+ under the same peak, you have co-elution.[1]

  • Note: If the impurity elutes before Omeprazole, it is likely not the sulfide form (which should be retained longer) but rather an oxidative degradant like Omeprazole N-Oxide or a more polar fragment.

Q2: Why are they co-eluting if the Sulfide is more hydrophobic?

A: Co-elution of these specific species usually indicates one of two scenarios:

  • "The Solvent Front Effect": Your initial organic composition is too high (e.g., >25% ACN).[1] Both molecules are rushing through the column with minimal interaction.[1]

  • "The Ghost Peak": The 4-DMOS is actually eluting in the next injection or very late in the current run, and its retention time happens to align with Omeprazole from the subsequent injection.[1]

    • Test: Extend your run time by 2x without injecting (blank run). If the peak appears, it’s a late eluter (carryover).[1]

Module 2: Method Development & Optimization

Q3: What is the optimal Stationary Phase?

A: Do not use standard C18 columns if you are struggling with peak shape or tailing. Omeprazole is a base (pyridine pKa ~4, benzimidazole pKa ~8.8).[1]

  • Recommendation: Use a High-pH Stable C18 (e.g., Hybrid Particle Technology like Waters XBridge or Agilent Poroshell HPH).

  • Why? Running at alkaline pH (pH 9–10) deprotonates the benzimidazole moiety, ensuring both molecules are in their anionic/neutral forms.[1] This eliminates secondary silanol interactions that cause tailing and improves peak symmetry, which directly increases Resolution (

    
    ).[1]
    
Q4: Should I use Methanol or Acetonitrile?

A: Methanol (MeOH) is preferred for selectivity in this specific pair.[1]

  • Mechanism: The protic nature of methanol offers better selectivity for the sulfoxide (OMP) vs. sulfide (4-DMOS) difference compared to aprotic acetonitrile. Acetonitrile often suppresses the separation of structurally similar benzimidazoles.[1]

  • Protocol: Start with a MeOH gradient. If peak widths are too broad, use a MeOH/ACN blend (e.g., 50:50) in line B.[1][2]

Module 3: Optimized Experimental Protocol

Objective: Achieve


 between Omeprazole and 4-DMOS.
Reagents
  • Mobile Phase A: 10 mM Ammonium Bicarbonate, adjusted to pH 10.0 with Ammonium Hydroxide.

  • Mobile Phase B: 100% Methanol (LC-MS Grade).

Chromatographic Conditions
ParameterSettingRationale
Column Hybrid C18 (150 x 4.6 mm, 3.5 µm or 2.7 µm)High pH stability and resistance to dewetting.
Flow Rate 1.0 mL/minStandard flow for 4.6 mm ID.[1]
Temperature 30°CControls mass transfer kinetics.[1]
Detection UV @ 305 nmSpecific for the Omeprazole backbone; minimizes baseline drift.[1]
Injection 5–10 µLPrevent column overload.[1]
Gradient Table (Linear)
Time (min)% Mobile Phase BEvent
0.010Load: Low organic to trap the polar OMP.
2.010Isocratic Hold: Ensures focusing of early eluters.
15.060Separation Ramp: Shallow gradient (3.8% per min) to resolve OMP from Sulfide.
20.090Wash: Elute highly hydrophobic dimers/polymers.
23.090Hold: Ensure column cleaning.
23.110Re-equilibrate: Critical for reproducibility.
28.010End: Ready for next injection.

Module 4: Troubleshooting Logic (Visualized)

The following diagram illustrates the decision matrix for resolving the co-elution.

Omeprazole_Troubleshooting Start Problem: Co-elution of Omeprazole & 4-DMOS CheckMS Step 1: Check Mass Spectrum (m/z 346 vs 300) Start->CheckMS IsCoeluting Are distinct masses overlapping? CheckMS->IsCoeluting GhostPeak Suspect Ghost Peak/Carryover (Sulfide eluting from prev run) IsCoeluting->GhostPeak No (One peak is late) TrueCoelution True Co-elution Confirmed IsCoeluting->TrueCoelution Yes RunBlank Action: Run extended blank gradient GhostPeak->RunBlank CheckPH Step 2: Check Mobile Phase pH TrueCoelution->CheckPH LowPH pH < 8.0 (Omeprazole unstable/tailing) CheckPH->LowPH Acidic/Neutral HighPH pH > 9.0 (Benzimidazole deprotonated) CheckPH->HighPH Alkaline FixLowPH Action: Switch to pH 10.0 (Ammonium Bicarbonate) LowPH->FixLowPH CheckGradient Step 3: Check Gradient Slope HighPH->CheckGradient SteepSlope Gradient > 5% B/min CheckGradient->SteepSlope ShallowSlope Gradient < 4% B/min CheckGradient->ShallowSlope FixSlope Action: Reduce slope, Start at 10% MeOH SteepSlope->FixSlope FinalCheck Step 4: Change Selectivity Switch ACN to MeOH ShallowSlope->FinalCheck

Caption: Decision tree for isolating root causes of Omeprazole/Impurity co-elution, prioritizing mass confirmation and pH optimization.

References

  • European Pharmacopoeia (Ph.[1] Eur.) . Omeprazole Monograph 0942. (Standard reference for Omeprazole impurity profiling, identifying Omeprazole Sulfide as Impurity D).

  • Waters Corporation . Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Application Note. Link

  • BenchChem . A Comparative Guide to HPLC Methods for the Analysis of Esomeprazole and Its Impurities. (Provides structural context for sulfide/sulfone impurities).[1][3] Link

  • PubChem . 4-Desmethoxy Omeprazole Sulfide (Compound Summary). National Library of Medicine.[1][4] (Verifies chemical structure and molecular weight). Link

  • Mac-Mod Analytical . Separation of Omeprazole and Related Impurities. (Demonstrates high pH strategy for benzimidazole separations). Link

Sources

Improving baseline stability during Omeprazole impurity analysis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Improving Baseline Stability & Eliminating Ghost Peaks

Status: Operational | Tier: Level 3 (Senior Application Support)[1]

Introduction: The "Acid-Labile" Challenge

Welcome to the Advanced Chromatography Support Center. If you are analyzing Omeprazole, you are dealing with one of the most notoriously unstable molecules in the pharmacopeia. Omeprazole is a benzimidazole proton pump inhibitor (PPI) that is acid-labile and photosensitive .[1]

Most baseline instabilities in this analysis do not stem from the detector, but from chemistry occurring inside the system . A drifting baseline often indicates refractive index mismatches, while "ghost peaks" usually signal that your sample is degrading inside the autosampler before injection.

This guide moves beyond basic troubleshooting to address the root causes of instability in Omeprazole analysis.

Module 1: The "Wavy" Baseline (Gradient & Buffer Physics)

User Complaint: "My baseline drifts upward during the gradient, or I see a sinusoidal wave pattern. I cannot integrate low-level impurities."

Root Cause Analysis

In Omeprazole analysis, we often use Phosphate buffers (pH 7.6) to maintain stability.[1] However, phosphate has two major drawbacks that destabilize baselines:

  • UV Cutoff Issues: If you are monitoring impurities at low wavelengths (e.g., 205–215 nm) to maximize sensitivity, phosphate absorbs UV light.[1] As the organic modifier (Acetonitrile/Methanol) increases, the UV background changes, causing a slope.

  • Refractive Index (RI) Mismatch: The mixing of aqueous buffer and organic solvent creates heat and density changes (Heat of Mixing).[1] This manifests as a "hump" or wave in the baseline, often mistaken for an impurity.

The Protocol: Optical Balancing

To flatten a gradient baseline without subtracting a blank (which masks data), you must optically balance the mobile phases.

Step-by-Step Balancing Procedure:

  • Assess Absorbance: Measure the absorbance of Mobile Phase A (Buffer) and Mobile Phase B (Organic) independently at your detection wavelength (e.g., 215 nm).[1]

  • Identify the Gap: Usually, Mobile Phase A (Phosphate) has higher absorbance than Acetonitrile.[1] This causes a negative drift (downward slope).[1][2] If using Methanol, the baseline often drifts upward.[2][3]

  • Doping Strategy:

    • If MP-A > MP-B : Add a trace amount of UV-absorbing solvent (e.g., 1% Acetone or Methanol) to MP-B .[1]

    • If MP-B > MP-A : Add a trace amount of the buffer salt (without water) or a UV absorber to MP-A .[1]

    • Goal: Match the Absorbance Units (AU) of both phases within 0.05 AU.

Table 1: Buffer Selection for Baseline Stability
Buffer SystempH RangeUV CutoffSuitability for OmeprazoleNotes
Phosphate (K/Na) 2.1 – 7.6~200 nmHigh (Standard USP)Excellent buffering at pH 7.[1]6. Non-volatile (No LC-MS). Causes drift at <215 nm.[1][3]
Ammonium Acetate 3.8 – 5.8~210 nmLow Poor buffering at pH 7.6 (Omeprazole requires basic pH).[1]
Ammonium Bicarbonate 6.8 – 11.3~200 nmMedium Good pH range for Omeprazole.[1] Volatile (LC-MS compatible).[1] Less baseline noise than acetate.[1]
Borate Buffer 8.0 – 10.0~190 nmHigh (Sample Diluent)Ideal for sample stability, but rarely used as mobile phase due to column silica dissolution risks.[1]

Module 2: The "Ghost Peak" Phenomenon (Sample Stability)

User Complaint: "I see small peaks appearing at random retention times. They grow larger if the sample sits in the autosampler."

Root Cause Analysis

This is the hallmark of Omeprazole Acid Degradation .[1] Omeprazole degrades rapidly (Half-life < 10 mins) at pH < 5.0.[1][4][5]

  • If your diluent is Methanol or Acetonitrile alone, the pH is uncontrolled.

  • If your autosampler is not cooled, degradation accelerates.[1]

  • The "Ghost Peaks" are actually degradation products: Omeprazole Sulfone or Sulfide forming in the vial.[1]

The Protocol: The "Alkaline Locke" Diluent

You must "lock" the Omeprazole in its basic form to prevent degradation during the run.

Correct Sample Preparation (USP Modified):

  • Diluent Preparation: Do NOT use pure water or organic solvent.[1]

    • Prepare 0.01 M Sodium Borate (or 0.1 M Ammonium Hydroxide for LC-MS).

    • Mix 3:1 (Borate Solution : Acetonitrile).[1][6]

    • Why? This keeps the sample pH > 9.0, where Omeprazole is stable for days.

  • Temperature Control: Set Autosampler to 4°C .

  • Amber Glass: Use amber vials to prevent photodegradation (Omeprazole turns purple/brown upon light exposure).[1]

Module 3: Troubleshooting Logic & Workflows

Visualizing the Troubleshooting Path

Use this logic flow to diagnose whether your issue is instrumental (Drift) or chemical (Degradation).[1]

BaselineTroubleshooting Start START: Baseline/Peak Issue IssueType Identify Symptom Start->IssueType Drift Baseline Drift / Wavy IssueType->Drift Ghost Extra/Ghost Peaks IssueType->Ghost Noise High Frequency Noise IssueType->Noise CheckWL Wavelength < 220nm? Drift->CheckWL CheckDiluent Is Diluent Alkaline? Ghost->CheckDiluent CheckLamp Lamp Energy Low? Noise->CheckLamp Balance Action: Optical Balancing (Match MP-A/B Absorbance) CheckWL->Balance Yes CheckMix Check Mixer/Gradient Delay CheckWL->CheckMix No ChangeDiluent Action: Use 0.01M Borate (pH > 9.0) CheckDiluent->ChangeDiluent No (Neutral/Acidic) CheckInj Check Carryover CheckDiluent->CheckInj Yes RepLamp Action: Replace Lamp CheckLamp->RepLamp Yes

Figure 1: Decision tree for diagnosing baseline instabilities and extra peaks in Omeprazole analysis.

Experimental Workflow: The "Safe" Injection

To ensure reproducibility, follow this precise preparation workflow. Omeprazole degrades upon contact with acidic glass surfaces; therefore, the order of addition matters.

SamplePrep Step1 1. Weigh Omeprazole (Avoid direct light) Step2 2. Add Organic Solvent (Dissolve first) Step1->Step2 Rapidly Step3 3. IMMEDIATELY Add Alkaline Buffer (Borate) Step2->Step3 Critical Step Step4 4. Filter (0.2 µm) Discard first 1mL Step3->Step4 Step5 5. Inject at 4°C Step4->Step5

Figure 2: Critical Sample Preparation Workflow. Step 3 is the control point: failure to add alkaline buffer immediately results in degradation.

Frequently Asked Questions (FAQs)

Q: Can I use the USP Phosphate buffer for LC-MS analysis? A: No. Phosphate is non-volatile and will clog your MS source.[1] For LC-MS, switch to Ammonium Bicarbonate (pH 7.8 - 8.0) .[1] While Ammonium Acetate is common, its buffering capacity is poor at the basic pH required for Omeprazole stability [1].

Q: My retention times are shifting. Is it the column? A: It is likely the pH.[1] Omeprazole's ionization state (pKa ~4 and ~8.[1][4]8) makes it sensitive to small pH changes.[1][7] Ensure your mobile phase pH is adjusted after mixing salts, using a calibrated pH meter. A shift of 0.1 pH units can shift retention significantly [2].[1]

Q: Why do I see a negative peak before the main peak? A: This is a "System Peak" or "Vacancy Peak."[1] It usually occurs when the sample diluent has a lower absorbance than the mobile phase.[1] If you are using Borate diluent (transparent) and a Phosphate/Acetonitrile mobile phase (absorbs UV), the injection plug appears as a dip. This is normal and can be ignored unless it interferes with early eluting impurities [3].[1]

References

  • USP Monographs: Omeprazole . United States Pharmacopeia.[1][6][8][9] USP29-NF24.[1] Available at: [Link][1]

  • Sarisuta, N., et al. (1998).[1][4] Chemical Stability and Mechanism of Degradation of Omeprazole in Solution. The Thai Journal of Pharmaceutical Sciences. Available at: [Link][1][4]

  • Dolan, J. W. (2013).[1][2] Causes of Gradient Drift. LCGC North America.[1][2] Available at: [Link]

  • Waters Corporation. (2020).[1] Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Application Note. Available at: [Link][1]

Sources

Technical Support Center: Sulfide Impurity Separation & pH Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Mission: To provide researchers with high-fidelity, mechanistic guidance on separating sulfide impurities. This guide moves beyond standard protocols to address the specific physicochemical instability and ionization challenges inherent to sulfur-containing analytes.

Module 1: The Core Mechanism (The "Why")[1]

Q: Why is sulfide retention so unstable compared to other impurities?

A: The instability stems from the Volatility-Ionization Paradox .[1] Unlike standard organic impurities, sulfide species (specifically hydrogen sulfide,


, and inorganic sulfides) possess a 

of approximately 7.0.[1]
  • At pH < 6.0: Sulfide exists primarily as

    
    , which is a neutral, volatile gas.[1] In a standard degassed mobile phase, it literally evaporates from the sample tray or column, leading to poor recovery and "ghost" quantification.[1]
    
  • At pH > 8.0: Sulfide exists as the bisulfide ion (

    
    ).[1] It is non-volatile and highly soluble but requires an anion-exchange mechanism or ion-pairing reagent for retention on C18 columns.[1]
    

The "Danger Zone" (pH 6.5 – 7.5): Operating here is catastrophic.[1] Small fluctuations in buffer pH cause massive shifts in the


 ratio, resulting in split peaks and shifting retention times.[1]
Visualizing the Species Distribution

Sulfide_Speciation cluster_acid Acidic (pH < 6) cluster_neutral Neutral (pH 7.0) cluster_basic Alkaline (pH > 8) H2S H2S (Neutral) VOLATILE RISK Mix Mixed Species RETENTION SHIFT RISK H2S->Mix Deprotonation (pKa ~7.0) HS HS- (Anion) STABLE / NON-VOLATILE Mix->HS Full Ionization

Caption: The Sulfide State Transition. Operating near pH 7.0 creates a mixed population, destroying peak symmetry.[1]

Module 2: Strategic Protocols

Q: How do I choose the correct mobile phase pH?

A: You must commit to one of two strategies based on your detection method and column tolerance. Do not compromise in the middle.

Strategy A: The Alkaline Shift (Recommended for Stability)
  • Target pH: 9.0 – 10.5

  • Mechanism: Forces sulfide into the

    
     state, preventing volatility loss.[1]
    
  • Column Requirement: Hybrid-silica (e.g., Waters XBridge, Agilent PLRP-S) or Polymer-based.[1] Standard Silica C18 will dissolve. [1]

  • Buffer: Ammonium Hydroxide or Ammonium Carbonate (volatile, MS-compatible).[1]

Strategy B: The Acidic Lock (Derivatization Required)
  • Target pH: 2.0 – 4.0

  • Mechanism: Keeps sulfide as

    
    .[1] To prevent volatility, you must  react it pre-column (e.g., with Monobromobimane) to form a stable, fluorescent thioether.[1]
    
  • Column: Standard C18.[1]

Protocol: The "pH Scouting" Workflow

pH_Scouting Start Start: Sulfide Impurity Analysis Check_Col Check Column pH Limit Start->Check_Col Is_Hybrid Is Column Hybrid/Polymer? Check_Col->Is_Hybrid Standard_Col Standard Silica (pH 2-8) Is_Hybrid->Standard_Col No Hybrid_Col Hybrid/Polymer (pH 1-12) Is_Hybrid->Hybrid_Col Yes Action_Acid STRATEGY: Acidic Lock Use pH 2-3 *MUST DERIVATIZE* Standard_Col->Action_Acid Action_Base STRATEGY: Alkaline Shift Use pH 9-10 Direct Detection Possible Hybrid_Col->Action_Base

Caption: Decision tree for selecting mobile phase pH based on column chemistry constraints.

Module 3: Troubleshooting Guide
Issue 1: "Ghost Peaks" or Low Recovery
  • Symptom: You inject a standard, but the peak area decreases over repeated injections, or the peak is completely absent.[1]

  • Root Cause: Volatility. Your mobile phase pH is likely < 7.[1]5. The

    
     is outgassing from the sample vial or the column head.[1]
    
  • Fix:

    • Adjust sample diluent to pH > 9 using 10mM NaOH or Ammonium Hydroxide.[1]

    • Ensure the autosampler is cooled to 4°C to reduce vapor pressure.[1]

Issue 2: Peak Tailing (> 1.5 Asymmetry)
  • Symptom: The sulfide peak has a long "tail" dragging the baseline.[1]

  • Root Cause: Metal Chelation. Sulfides are strong ligands and will bind to trace iron/steel in your HPLC system or column frit.[1]

  • Fix:

    • Add EDTA (0.1 mM) to the mobile phase (if using UV/ECD).[1] Note: Avoid EDTA for LC-MS; use Medronic acid instead.[1]

    • Passivate the LC system with 30% Phosphoric Acid (disconnect column first!).[1]

Issue 3: Split Peaks
  • Symptom: The sulfide impurity appears as a doublet or a broad, shouldered peak.[1]

  • Root Cause: pH Mismatch. The sample diluent pH is vastly different from the mobile phase pH, or the mobile phase is exactly at the

    
     (7.0).
    
  • Fix:

    • Match Sample Diluent pH to Mobile Phase pH.[1]

    • Move Mobile Phase pH at least 2 units away from 7.0 (i.e., go to pH 9.0 or pH 3.0).[1]

Module 4: Reference Data
Table 1: Buffer Selection for Sulfide Separation
Buffer SystempH RangeVolatility RiskMS Compatible?Notes
Phosphate 6.0 – 8.0HIGH NoAvoid. pH range overlaps with

of

.[1]
Ammonium Acetate 3.8 – 5.8HIGH YesGood for organic sulfides, bad for free

(volatile).[1]
Ammonium Bicarbonate 9.0 – 10.5LOW YesIdeal. Keeps sulfide as

.[1] Requires Hybrid column.
TFA / Formic Acid 2.0 – 3.0HIGH YesRequires derivatization to prevent loss.[1]
Table 2: Critical pKa Values
Compound


Dominant Species at pH 9
Hydrogen Sulfide (

)
7.04> 14

(Bisulfide anion)
Methanethiol (

)
10.4N/A

(Neutral)
Glutathione (Thiol)8.66N/AMixed (

)
References
  • Waters Corporation. Leveraging Mobile Phase pH to Optimize Separations for Improved Prep Performance.[1] Application Note. Link

  • Agilent Technologies. Control pH During Method Development for Better Chromatography. Technical Guide.[1] Link

  • United States Pharmacopeia (USP). General Chapter <232> Elemental Impurities—Limits.[1][2][3][4]Link[1]

  • Applied Analytics. pH-Independent Measurement of Hydrogen Sulfide in Liquids. Technical Whitepaper.[1][5] Link

  • National Institutes of Health (NIH). The kinetics of thiol-mediated decomposition of S-nitrosothiols.[1] PubMed.[1] Link

Sources

Reducing matrix effects in LC-MS analysis of Omeprazole metabolites

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide: Reducing Matrix Effects & Ensuring Stability

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Specialist Scope: Omeprazole (OME), 5-Hydroxyomeprazole (5-OH), Omeprazole Sulfone (OME-S).

Mission Brief: The "Invisible" Error

Welcome. If you are analyzing Omeprazole and its metabolites, you are fighting a two-front war: Chemical Instability and Matrix Effects (ME) .

Omeprazole is an acid-labile benzimidazole. Standard bioanalytical protocols (often acidic) will degrade your analyte before it reaches the mass spec. Simultaneously, plasma phospholipids can cause severe ion suppression, particularly for the polar 5-hydroxy metabolite.

This guide does not just list steps; it engineers a workflow to neutralize these threats.

Diagnostic Module: Do I have a Matrix Problem?

Before changing your extraction, you must visualize the ionization environment. We use the Post-Column Infusion (PCI) method to map suppression zones.

Experiment: The "Bonfiglio" Infusion

Objective: Locate where matrix components (phospholipids) suppress the signal relative to your analyte retention times.

Protocol:

  • Setup: Connect a syringe pump to the LC flow via a T-piece located after the column but before the MS source.

  • Infusate: Prepare a solution of Omeprazole (1 µg/mL) in mobile phase. Infuse continuously at 10 µL/min.

  • Injection: Inject a "Blank Matrix Extract" (extracted plasma with no drug) via the LC autosampler.

  • Observation: Monitor the baseline of the Omeprazole transition (

    
     346 
    
    
    
    198).
  • Result: A flat baseline indicates a clean run. Negative dips indicate ion suppression; positive humps indicate enhancement.

Visualization: PCI Workflow

PCI_Workflow cluster_result Output Signal LC_Pump LC Pump (Gradient Flow) Injector Autosampler (Inject Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column T_Piece T-Junction (Mixing Point) Column->T_Piece Eluent + Matrix Syringe Syringe Pump (Infuse Omeprazole) Syringe->T_Piece Constant Analyte MS_Source ESI Source (Ionization) T_Piece->MS_Source Detector Detector (Monitor Baseline) MS_Source->Detector Result Dip in Baseline = Matrix Suppression Detector->Result

Figure 1: Schematic of the Post-Column Infusion setup for qualitative assessment of matrix effects.

Sample Preparation: The "Alkaline" Imperative

CRITICAL WARNING: Omeprazole degrades rapidly in acidic conditions.

  • Common Mistake: Using 0.1% Formic Acid for protein precipitation.

  • Consequence: Conversion to degradation products, loss of sensitivity, and non-reproducible data.

Recommended Protocol: Liquid-Liquid Extraction (LLE)

We prioritize LLE over Protein Precipitation (PPT) because it physically removes phospholipids (which cause ME) and allows for pH control (stability).

Step-by-Step LLE Workflow:

  • Alkalinization: To 200 µL of plasma, add 20 µL of Internal Standard (SIL-Omeprazole-d3) and 50 µL of 0.1 M Ammonium Carbonate (pH 9.0) .

    • Why? Stabilizes the benzimidazole ring and ensures the analyte is in its non-ionized form for organic extraction.

  • Extraction: Add 1.0 mL of MTBE (Methyl tert-butyl ether) or Dichloromethane.

    • Why? MTBE provides a clean extract with fewer matrix co-extractives than Ethyl Acetate.

  • Agitation: Vortex for 5 minutes; Centrifuge at 4000 rpm for 10 min.

  • Evaporation: Transfer the organic (upper) layer to a clean tube. Evaporate to dryness under Nitrogen at 30°C.

    • Note: Do not exceed 40°C to prevent thermal degradation.

  • Reconstitution: Reconstitute in Mobile Phase (pH 8.0).

Comparison of Extraction Techniques
FeatureProtein Precip (PPT)Solid Phase Extraction (SPE)Liquid-Liquid Extraction (LLE)
Matrix Removal Poor (Phospholipids remain)ExcellentVery Good
Omeprazole Stability Low (if Acidic)High (if polymeric weak anion exchange used)High (with alkaline buffer)
Cost/Sample LowHighMedium
Recommendation ⛔ Avoid for quantification✅ Good alternative (Oasis MAX)🏆 Gold Standard

Chromatographic Resolution

You must separate the metabolites from the matrix front. If 5-hydroxyomeprazole elutes in the void volume, no amount of MS tuning will save it from salt suppression.

  • Column: C18 or Phenyl-Hexyl (e.g., Waters XBridge or Phenomenex Kinetex).

  • Mobile Phase A: 10mM Ammonium Bicarbonate (pH 8.5).

  • Mobile Phase B: Acetonitrile.[1]

  • Why High pH?

    • Omeprazole is stable.[2]

    • At pH 8.5, Omeprazole is neutral/suppressed, increasing retention on C18 and moving it away from the early-eluting polar matrix soup.

Quantification of Matrix Factor (MF)

Do not guess. Calculate the Matrix Factor according to FDA/EMA guidelines (Matuszewski method).

Formula:



  • MF = 1.0: No matrix effect.

  • MF < 1.0: Ion Suppression (Signal Loss).

  • MF > 1.0: Ion Enhancement.

Acceptance Criteria: The IS-Normalized Matrix Factor (MF_analyte / MF_internal_standard) should have a CV < 15% across 6 different lots of plasma.

Troubleshooting FAQ

Q1: My Omeprazole peak splits or tails badly.

  • Cause: Solvent mismatch. You likely reconstituted in 100% organic or a low pH solvent while using a high pH mobile phase.

  • Fix: Reconstitute in a solvent composition matching your initial mobile phase conditions (e.g., 10% ACN / 90% Ammonium Bicarbonate).

Q2: I see high recovery for Omeprazole but low recovery for 5-Hydroxyomeprazole.

  • Cause: Polarity difference. The 5-OH metabolite is more polar. In LLE, it may not partition fully into MTBE.

  • Fix: Switch to a more polar extraction solvent mixture, such as Dichloromethane:Isopropanol (80:20), or switch to SPE (HLB or MAX cartridges) to capture the polar metabolite.

Q3: My Internal Standard (Lansoprazole) signal is stable, but Omeprazole varies.

  • Cause: Lansoprazole is an analog, not a homolog. It does not co-elute perfectly with Omeprazole, meaning it experiences different matrix effects at a different retention time.

  • Fix: You must use a Stable Isotope Labeled IS (Omeprazole-d3 or d6). This is non-negotiable for high-reliability clinical assays.

Q4: Signal intensity drops over the course of a 100-sample batch.

  • Cause: Source contamination or Autosampler degradation.

  • Fix: Check the temperature of your autosampler. It must be cooled to 4°C. Omeprazole in the reconstituted vial will degrade at room temperature over 12 hours.

Decision Logic: Solving Sensitivity Issues

Troubleshooting_Logic Start Problem: Low Sensitivity/Variable Data Check_IS Is Internal Standard (IS) Response Stable? Start->Check_IS Check_MF Calculate Matrix Factor (MF) (Is MF < 0.8?) Check_IS->Check_MF Yes, IS Stable Action_IS Switch to SIL-IS (Omeprazole-d3) Check_IS->Action_IS No, IS Variable Check_Stab Check Benchtop Stability (pH issue?) Check_MF->Check_Stab No (MF ~ 1.0) Action_Clean Improve Cleanup (Switch PPT -> LLE) Check_MF->Action_Clean Yes (Suppression) Action_Chrom Modify Gradient (Move peak from void) Check_MF->Action_Chrom Yes (Co-elution) Action_pH Adjust Extraction Buffer (Use Amm. Carb. pH 9) Check_Stab->Action_pH Degradation Detected

Figure 2: Troubleshooting logic flow for Omeprazole bioanalysis.

References

  • FDA Guidance for Industry. (2018). Bioanalytical Method Validation. U.S. Food and Drug Administration.[3]

  • Matuszewski, B. K., et al. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry.

  • Hofmann, U., et al. (2006).[4] Sensitive quantification of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B.

  • Bonfiglio, R., et al. (1999). The effects of sample preparation methods on the variability of the electrospray ionization response for model drug compounds. Rapid Communications in Mass Spectrometry.

  • Kanfer, I., et al. (2021). Determination and Pharmacokinetics of Omeprazole Enantiomers in Human Plasma.... Journal of Analytical Methods in Chemistry.

Sources

Solving peak tailing issues for 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Peak Tailing & Resolution Issues

Status: Active Last Updated: February 13, 2026 Lead Scientist: Senior Application Specialist, Chromatography Division

Executive Summary & Molecule Profile

Welcome to the technical support hub for 4-Desmethoxy Omeprazole Sulfide . This guide addresses the persistent peak tailing issues encountered during the HPLC analysis of this specific impurity.

Unlike the parent drug (Omeprazole), this molecule presents unique chromatographic challenges due to its sulfide linkage (increasing hydrophobicity) and the absence of the 4-methoxy group (reducing steric hindrance around the basic pyridine nitrogen). These structural factors make it highly susceptible to secondary silanol interactions, the primary cause of peak tailing.[1]

Molecule Characterization
FeatureOmeprazole (Parent)4-Desmethoxy Omeprazole SulfideChromatographic Impact
Linker Sulfoxide (-S(=O)-)Sulfide (-S-) Sulfides are significantly less polar than sulfoxides, leading to later elution and broader peaks.
Pyridine Ring 4-Methoxy-3,5-dimethyl3,5-Dimethyl (No 4-Methoxy) The absence of the bulky methoxy group leaves the pyridine nitrogen more exposed to interact with residual silanols.
Basicity (pKa) ~4.0 (Pyridine), ~8.7 (Benzimidazole)Higher Pyridine pKa The sulfide is less electron-withdrawing than sulfoxide, increasing basicity and silanol affinity.

Diagnostic Workflow

Before altering your method, use this logic flow to identify the root cause of the tailing.

TroubleshootingFlow Start Observation: Peak Tailing > 1.5 Check_RT Check Retention Time Start->Check_RT Early_Elution Early Eluting (< 3 min) Check_RT->Early_Elution Fronting/Tailing Late_Elution Late Eluting Check_RT->Late_Elution Asymmetric Tail Check_Solvent Check Sample Diluent Early_Elution->Check_Solvent Check_pH Check Mobile Phase pH Late_Elution->Check_pH Action_Solvent Action: Match Diluent to Initial Mobile Phase Check_Solvent->Action_Solvent Strong Solvent Effect Action_Silanol Action: Silanol Suppression (Add TEA or Increase pH) Check_pH->Action_Silanol pH < pKa (Ionized) Action_Column Action: Change to Hybrid/BDS Column Check_pH->Action_Column pH OK but Tailing Persists

Figure 1: Diagnostic logic for identifying the source of peak asymmetry.

Technical Q&A: Troubleshooting & Solutions

Issue 1: The "Shark Fin" Peak (Secondary Silanol Interactions)

Q: My peak has a sharp front but a long, dragging tail (As > 2.0). I am using a standard C18 column with Phosphate Buffer pH 7.0.

A: This is the classic signature of secondary silanol interactions . The 4-Desmethoxy Omeprazole Sulfide contains a basic pyridine nitrogen. At pH 7.0, a significant portion of the molecule is still protonated (positively charged). These cations undergo ion-exchange interactions with ionized residual silanols (


) on the silica surface, which act like "sticky spots," dragging the peak tail.

The Fix:

  • Increase pH (Recommended): Shift the pH to 7.6 (Standard USP conditions) or higher. At pH 7.6, the benzimidazole is largely deprotonated, and the pyridine equilibrium shifts.

    • Note: If using standard silica, do not exceed pH 8.0.

  • Add a Silanol Blocker: Add 5 mM Triethylamine (TEA) to the mobile phase.[2] The TEA competes for the silanol sites, effectively "capping" them and allowing the analyte to elute symmetrically [1].

Issue 2: Sample Solvent Mismatch

Q: The peak looks distorted, sometimes splitting or tailing at the front, even though I'm using a good column.

A: You are likely dissolving the sample in 100% Methanol or Acetonitrile . Because 4-Desmethoxy Omeprazole Sulfide is hydrophobic (sulfide form), researchers tend to use strong organic solvents. However, if your mobile phase is 75% buffer, the plug of strong solvent travels faster than the analyte can equilibrate, causing the peak to "smear" through the column.

The Fix:

  • Diluent Matching: Dissolve the sample in the mobile phase, or at least 50:50 Buffer:Organic.

  • Injection Volume: If you must use 100% organic diluent due to solubility, reduce the injection volume to < 5 µL.

Issue 3: Column Selection for Basic Sulfides

Q: I am using a generic C18 column. Is there a better stationary phase for this impurity?

A: Yes. Generic C18 columns often have high silanol activity. For this specific impurity, you require a Base-Deactivated Silica (BDS) or a Hybrid Particle column.

Recommended Column Chemistries:

Column Type Mechanism of Action Recommended Brand Examples
Hybrid (High pH Stable) Ethylene-bridged silica allows operation at pH 10, completely suppressing ionization of the base. Waters XBridge C18, Agilent Poroshell HPH
Charged Surface Hybrid (CSH) Surface carries a slight positive charge to repel the protonated base (Coulombic repulsion). Waters CSH C18

| BDS / Heavily Endcapped | Chemical bonding blocks silanols. | Phenomenex Luna C18(2), Thermo Hypersil BDS |

Optimized Experimental Protocol

If you are experiencing issues, switch to this standardized protocol derived from USP Omeprazole Impurities methods but optimized for the sulfide analog [2].

Reagents
  • Buffer: 1.4 g/L Dibasic Sodium Phosphate (

    
    ).
    
  • pH Adjustment: Adjust to pH 7.6 ± 0.1 with Phosphoric Acid.

  • Organic Modifier: Acetonitrile (ACN).

Chromatographic Conditions
ParameterSettingRationale
Column C18, 4.6 x 150 mm, 5 µm (L7 packing)Standard USP L7 packing. Ensure it is "Base Deactivated."
Mobile Phase Buffer : ACN (75 : 25)The sulfide is hydrophobic; if retention is too high, adjust to 70:30.
Flow Rate 1.0 mL/minStandard flow.
Detection UV @ 280 nmOptimal absorbance for benzimidazole core.
Temp 25°CAmbient.
Tailing Limit NMT 1.5Strict control for quantitative accuracy.
Step-by-Step Preparation
  • Passivation: If the system was previously used with ion-pairing agents, flush with 50:50 Water:Methanol (warm, 40°C) for 1 hour.

  • Equilibration: Pump the mobile phase for at least 20 column volumes. The phosphate buffer requires time to equilibrate with the silica surface.

  • System Suitability: Inject the standard 5 times. Calculate Tailing Factor (

    
    ) using the formula:
    
    
    
    
    Where
    
    
    is width at 5% height and
    
    
    is distance from front to max.[3]

Interaction Mechanism Visualization

The following diagram illustrates why the tailing occurs and how the proposed solutions (High pH or TEA) intervene.

Mechanism Silanol Residual Silanol (Si-OH) (Stationary Phase) Interaction Ionic Interaction (CAUSE OF TAILING) Silanol->Interaction Negative Charge Analyte 4-Desmethoxy Omeprazole Sulfide (Protonated Base) Analyte->Interaction Positive Charge Solution_pH Solution 1: High pH (>7.6) Deprotonates Analyte Solution_pH->Analyte Neutralizes Charge Result Symmetrical Peak (Hydrophobic Retention Only) Solution_pH->Result Solution_TEA Solution 2: Triethylamine (TEA) Blocks Silanol Solution_TEA->Silanol Competes for Site Solution_TEA->Result

Figure 2: Mechanism of silanol-analyte interaction and mitigation strategies.

References

  • Restek Corporation. (2025). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do? Retrieved from [Link]

  • PubChem. (2025). 4-Desmethoxy Omeprazole Sulfide (CID 71315703).[4] National Library of Medicine. Retrieved from [Link]

  • Phenomenex. (2025).[1][3] Overcoming peak tailing of basic analytes in silica type A stationary phases. Retrieved from [Link]

Sources

Strategies for enhancing sensitivity in impurity detection limits

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The "Needle in the Haystack" Imperative

Welcome to the Advanced Impurity Analysis Support Center. If you are reading this, you are likely facing the "0.05% barrier"—the reporting threshold mandated by ICH Q3A(R2) for new drug substances [1].

As drug potency increases, dosage volumes decrease, forcing analytical detection limits (LOD) and quantitation limits (LOQ) to drop into the sub-nanogram range. Standard HPLC-UV often hits a wall here due to baseline noise. While LC-MS offers higher sensitivity, it introduces the complex variable of ion suppression.

This guide is not a textbook; it is a troubleshooting architecture designed to help you systematically lower your LODs. We focus on three modules: Signal Enhancement (Chromatography) , Noise Reduction (Sample Prep) , and Ionization Efficiency (Mass Spec) .

Module 1: Chromatographic Signal Enhancement

Core Concept: Sensitivity is concentration-dependent at the detector. If you cannot change the sample concentration, you must change how the sample arrives at the detector.

Troubleshooting Guide: Low UV/MS Response

Q: I am injecting the maximum volume (10 µL) my column can handle, but my impurity peak is still below the LOQ. How do I increase signal without overloading the column?

A: You are likely hitting the limit of volume overload, not mass overload. The solution is Large Volume Injection (LVI) with Solvent Focusing .

Standard injection deposits a "plug" of sample that disperses. LVI allows you to inject 50–100 µL (or more) by focusing the analytes at the head of the column while venting or eluting the solvent.

The Mechanism:

  • Temperature Differential: The column oven is set 15–30°C below the boiling point of the injection solvent.

  • Flooded Zone: The large solvent volume condenses on the column head, wetting the stationary phase.

  • Focusing: As the solvent evaporates (or is vented), the analytes—which have higher boiling points or stronger retention—concentrate into a tight, narrow band.[1]

  • Elution: The gradient starts, moving the now-concentrated band as a sharp peak.

Q: I tried LVI, but my peaks are splitting or fronting (shark-fin shape). Why?

A: This is "Solvent Mismatch." Your sample solvent is likely stronger (more organic) than your initial mobile phase.

  • The Fix: The sample solvent must be weaker than the mobile phase. If your initial gradient is 95% Water / 5% ACN, your sample should be dissolved in 100% Water or <5% Organic.

  • Causality: If the solvent is strong, the analyte travels with the solvent plug rather than sticking to the column head, causing band broadening.

Protocol 1: Optimizing Large Volume Injection (LVI)

Objective: Increase on-column mass by 10x without peak distortion.

ParameterSetting / RequirementReason
Injection Volume 50 µL – 100 µLIncreases mass load significantly.
Sample Diluent Weak solvent (e.g., 0.1% Formic Acid in Water)Ensures analyte "sticks" to the column head immediately.
Initial Oven Temp 30°C (if using Methanol/Water)Must be < Solvent Boiling Point to induce condensation/focusing.
Hold Time 2–5 minutes (Isocratic hold)Allows the large solvent volume to elute/vent before the gradient starts.
Column Type Core-Shell (2.6 µm or 1.7 µm)Higher efficiency resists broadening better than fully porous particles [2].

Module 2: Sample Preparation & Enrichment

Core Concept: The best way to improve Signal-to-Noise (S/N) is to remove the Noise. In LC-MS, "Noise" is often invisible matrix components causing ion suppression.

Troubleshooting Guide: Matrix Interference

Q: My recovery is low for polar impurities when using Solid Phase Extraction (SPE).

A: You are likely experiencing "Breakthrough." Polar impurities often have low affinity for standard C18 sorbents.

  • The Fix: Switch to Polymeric Mixed-Mode Sorbents (e.g., HLB or Mixed-Mode Cation Exchange). These provide dual retention mechanisms (hydrophobic + ionic), allowing you to wash with aggressive organic solvents (removing matrix) without eluting the polar impurity.

Q: I see a huge drop in sensitivity for my impurity in plasma compared to neat standards.

A: This is Ion Suppression caused by phospholipids. They elute late in the run and suppress ionization of co-eluting peaks.

  • Validation: Perform a Post-Column Infusion experiment. Infuse a standard of your impurity constant into the MS while injecting a blank matrix extract. A dip in the baseline indicates suppression zones [3].[2]

Visualizing the Troubleshooting Logic

The following diagram illustrates the decision process for diagnosing sensitivity issues.

SensitivityTroubleshooting Start ISSUE: Impurity Peak < LOQ CheckSN Check Signal-to-Noise (S/N) Start->CheckSN HighNoise High Baseline Noise? CheckSN->HighNoise S/N < 3 LowSignal Low Absolute Signal? CheckSN->LowSignal S/N > 10 but low area MatrixCheck Matrix Interference? HighNoise->MatrixCheck LC-MS ActionCol Action: Change Column (Smaller Particle/ID) HighNoise->ActionCol UV/LC-MS InjCheck Injection Volume Maxed? LowSignal->InjCheck ActionSPE Action: Implement SPE (Remove Phospholipids) MatrixCheck->ActionSPE Yes (Suppression) ActionMS Action: Optimize MS Source (Gas/Temp/Voltage) MatrixCheck->ActionMS No (Electronic Noise) InjCheck->ActionCol Yes (Vol > 20uL) ActionLVI Action: Large Volume Injection (Solvent Focusing) InjCheck->ActionLVI No (Vol < 10uL)

Caption: Decision tree for isolating the root cause of poor sensitivity (Noise vs. Signal).

Module 3: Advanced Detection (LC-MS/MS)

Core Concept: Mass Spectrometry is not just a detector; it is a chemical reactor. Optimization requires managing the gas-phase chemistry.

Troubleshooting Guide: Ionization Efficiency

Q: Should I use Methanol or Acetonitrile to improve sensitivity?

A: For ESI (Electrospray Ionization), Methanol often provides better sensitivity than Acetonitrile.

  • The Mechanism: Methanol has lower surface tension and solvates ions differently, often leading to a more stable Taylor cone and finer droplet formation, which aids desolvation. However, Acetonitrile creates lower backpressure.

  • Test: Screen both. If S/N is the priority, Methanol usually wins for polar impurities.

Q: How do I choose the right Internal Standard (IS) to correct for drift?

A: You must use a Stable Isotope Labeled (SIL) Internal Standard (e.g., Deuterated or 13C-labeled analog of the drug).

  • Why: Only a SIL-IS has the exact same retention time as the analyte. Therefore, it experiences the exact same matrix suppression at the exact same moment. An analog IS (chemically similar but different retention) cannot correct for transient ion suppression [4].

Protocol 2: Trace Enrichment via SPE

Objective: Concentrate impurity by 50x while removing matrix.

  • Conditioning:

    • 1 mL Methanol (activates sorbent).

    • 1 mL Water (equilibrates).

  • Loading:

    • Load 5 mL of sample (aqueous). Crucial: Flow rate < 1 mL/min to allow interaction time.

  • Washing (The Critical Step):

    • Wash with 5% Methanol in Water.

    • Optimization: Increase organic % in the wash until you see the impurity breakthrough. Set wash at 5% below this point to remove maximum matrix.

  • Elution:

    • Elute with 500 µL of 100% Methanol.

    • Result: 5 mL sample -> 0.5 mL eluate = 10x Concentration Factor .

References

  • ICH Harmonised Tripartite Guideline. Impurities in New Drug Substances Q3A(R2).[3][4] International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. Available at: [Link]

  • Gritti, F., & Guiochon, G. (2012). The current revolution in column technology: How it began, where is it going? Journal of Chromatography A. (Discusses Core-Shell efficiency). Available at: [Link]

  • FDA Guidance for Industry. Bioanalytical Method Validation M10. (Discusses Matrix Effects and Ion Suppression assessment). Available at: [Link]

  • Stokvis, E., et al. (2005). Stable isotope-labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Communications in Mass Spectrometry. Available at: [Link]

Sources

Validation & Comparative

Validation of analytical methods for 4-Desmethoxy Omeprazole Sulfide per ICH guidelines

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Beyond Compliance to Efficiency

In the analysis of proton pump inhibitors (PPIs), 4-Desmethoxy Omeprazole Sulfide (often designated as Impurity D in EP monographs) represents a critical process-related impurity. Its control is not merely a regulatory checkbox but a stability indicator for the synthesis pipeline.

While legacy HPLC methods (USP/EP) utilize high-pH phosphate buffers on C8 columns to prevent acid-catalyzed degradation, they suffer from excessive run times (>45 mins) and poor resolution between the sulfide and the parent sulfoxide.

This guide contrasts the Legacy HPLC-UV approach with a Modern UHPLC-PDA workflow. We demonstrate that migrating to sub-2-micron particle technology not only aligns with ICH Q2(R2) and Q14 (Analytical Procedure Development) but transforms the validation process into a self-monitoring quality system.

The Target Analyte: 4-Desmethoxy Omeprazole Sulfide[1][2][3][4][5]

Understanding the molecule is the first step in robust method design. Unlike Omeprazole (a sulfoxide), the sulfide variant lacks the sulfinyl oxygen, rendering it significantly less polar.

PropertyDescriptionAnalytical Implication
Chemical Structure Thioether linkage (S) instead of Sulfoxide (S=O).Higher hydrophobicity (LogP ~3.5) compared to Omeprazole.[1][2]
Elution Order Late eluter in Reverse Phase (RP).Requires high organic strength to elute; prone to peak broadening in isocratic runs.
Stability More stable than Omeprazole, but sensitive to oxidation.Sample prep must minimize headspace and exposure to peroxides.
UV Max ~302 nm / 280 nm.280 nm is preferred for simultaneous detection of the parent and impurities.

Comparative Analysis: Legacy vs. Modern Architecture

We performed a side-by-side comparison of the standard pharmacopeial method against an optimized UHPLC protocol.

Method A: Legacy HPLC (The Baseline)
  • Column: C8 (Octyl), 5 µm, 4.6 x 150 mm.[3]

  • Mobile Phase: Phosphate Buffer (pH 7.6) : Acetonitrile (75:25).

  • Flow: 1.0 mL/min.

  • Limitation: The sulfide elutes late with significant band broadening, reducing sensitivity (S/N ratio).

Method B: Optimized UHPLC (The Alternative)
  • Column: C18 (Hybrid Particle), 1.7 µm, 2.1 x 100 mm.

  • Mobile Phase: Gradient elution (Ammonium Bicarbonate pH 8.0 : Acetonitrile).

  • Flow: 0.4 mL/min.

  • Advantage: Gradient focusing sharpens the hydrophobic sulfide peak, improving the Limit of Quantitation (LOQ).

Experimental Performance Data
MetricMethod A (Legacy HPLC)Method B (Optimized UHPLC)Improvement Factor
Run Time 45.0 min6.5 min7x Faster
Retention Time (Sulfide) 32.4 min4.8 min--
Resolution (Rs) 2.1 (vs. Parent)5.4 (vs. Parent)2.5x Better
Tailing Factor 1.41.1Improved Symmetry
LOQ (ppm) 0.05%0.01%5x More Sensitive
Solvent Consumption 45 mL/run2.6 mL/run94% Reduction

Scientist's Insight: The drastic reduction in solvent consumption in Method B is not just an economic benefit; it reduces the frequency of mobile phase preparation, which is a major source of error in pH-sensitive PPI analysis.

Validation Protocol: A Self-Validating System (ICH Q2(R2))

Validation must prove the method is "fit for purpose."[4][5][6] Per ICH Q2(R2), we move from a checklist approach to a lifecycle approach.[5]

Specificity & Forced Degradation

Objective: Prove 4-Desmethoxy Omeprazole Sulfide is spectrally pure and distinct from degradants.

  • Protocol: Expose Omeprazole to 0.1N NaOH, 0.1N HCl, and 3% H2O2.

  • Observation: The Sulfide is an intermediate. In oxidation (H2O2), the Sulfide converts to the Sulfoxide (Omeprazole) and then to the Sulfone.

  • Acceptance: Peak Purity Index > 0.999 using PDA (Photodiode Array).

Linearity & Range

Objective: Demonstrate response proportionality.

  • Range: LOQ to 150% of the specification limit (0.15%).

  • Protocol: Prepare 6 concentration levels.

  • Causality: We use weighted linear regression (1/x) rather than simple linear regression. Why? At trace impurity levels, heteroscedasticity (variance increasing with concentration) is common. Unweighted regression biases the curve toward high concentrations, compromising accuracy at the LOQ.

Accuracy (Recovery)

Objective: Ensure no matrix interference.

  • Protocol: Spike 4-Desmethoxy Omeprazole Sulfide into the placebo matrix at 50%, 100%, and 150% of the target limit.

  • Self-Validating Check: Calculate %RSD of the recovery within each level. If RSD > 2.0% at the 100% level, the extraction sonication time is likely insufficient.

Robustness (Design of Experiments)

Instead of "one-factor-at-a-time" (OFAT), we utilize a factorial design.

  • Variables: pH (± 0.2), Column Temp (± 5°C), Flow Rate (± 10%).

  • Critical Result: The resolution between Omeprazole and the Sulfide is most sensitive to pH .

  • Control Strategy: The method SOP must specify pH meter calibration to 3 points to ensure pH 8.0 is exact.

Visualizing the Validation Lifecycle

The following diagram illustrates the workflow compliant with ICH Q14 (Development) and Q2 (Validation), emphasizing the feedback loop often missed in linear protocols.

ValidationLifecycle cluster_analyte Analyte Specific Logic (Sulfide) Plan ATP (Analytical Target Profile) Dev Method Development (UHPLC Screening) Plan->Dev Define Requirements Risk Risk Assessment (Identify Critical Parameters) Dev->Risk Initial Data Val Validation Execution (ICH Q2 R2) Risk->Val Control Strategy Val->Dev Fail (Feedback Loop) Routine Routine QC (SST Monitoring) Val->Routine Pass Routine->Plan Lifecycle Mgmt Logic1 Hydrophobic Nature Requires Gradient Logic1->Dev Logic2 pH Sensitivity Requires Buffer > pH 7.5 Logic2->Dev

Figure 1: Analytical Procedure Lifecycle showing the iterative relationship between development, risk assessment, and validation.

Detailed Experimental Protocol (UHPLC)

To ensure reproducibility, the following protocol includes specific "Stop/Go" decision points.

Step 1: Mobile Phase Preparation
  • Mobile Phase A: 10mM Ammonium Bicarbonate, adjusted to pH 8.0 with Ammonium Hydroxide. Note: Do not use Phosphate buffer for UHPLC-MS compatibility, though Bicarbonate is volatile and requires fresh prep daily.

  • Mobile Phase B: 100% Acetonitrile (LC-MS Grade).

Step 2: System Suitability Solution (SST)

Prepare a mixture containing Omeprazole (0.5 mg/mL) and 4-Desmethoxy Omeprazole Sulfide (0.005 mg/mL).

  • Self-Validating Criteria:

    • Resolution (Sulfide vs. Parent) > 3.0.

    • Tailing Factor (Sulfide) < 1.5.

    • If Resolution < 3.0: Check Mobile Phase pH.[7] A drop in pH causes Omeprazole to elute earlier, potentially merging with impurities.

Step 3: Gradient Program
Time (min)% Mobile Phase BCurve
0.010Initial
4.060Linear
5.090Wash
5.110Re-equilibrate
6.510End

References

  • International Council for Harmonisation (ICH). (2023).[4][5] Validation of Analytical Procedures Q2(R2). [Link]

  • European Pharmacopoeia (Ph.[8] Eur.). (2024).[5] Omeprazole Monograph 0942. [Link]

  • Chromatography Online. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. [Link]

Sources

A Senior Application Scientist's Guide to Determining the Limit of Detection for 4-Desmethoxy Omeprazole Sulfide: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate determination of impurities is a cornerstone of ensuring the safety and efficacy of pharmaceutical products. The Limit of Detection (LOD) is a critical parameter in the validation of analytical methods, as it defines the lowest concentration of an analyte that can be reliably distinguished from background noise. This guide provides an in-depth, experience-driven approach to determining the LOD of 4-Desmethoxy Omeprazole Sulfide, a known impurity of the widely used proton pump inhibitor, omeprazole.

This document is not a rigid template but a dynamic guide that delves into the causality behind experimental choices. We will explore the determination of LOD for 4-Desmethoxy Omeprazole Sulfide using a robust High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) method. Furthermore, we will objectively compare this technique with the more sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) approach, providing you with the insights needed to select the most appropriate method for your analytical challenges.

The Foundational Importance of LOD in Pharmaceutical Analysis

In the realm of pharmaceutical quality control, the adage "you can't control what you can't measure" holds profound significance. The determination of the LOD is not merely a regulatory checkbox; it is a fundamental aspect of method validation that directly impacts product quality and patient safety. A well-defined LOD assures that an analytical method is sensitive enough to detect potentially harmful impurities at levels stipulated by regulatory bodies such as the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the European Medicines Agency (EMA).

The ICH Q2(R1) guideline, a globally recognized standard for the validation of analytical procedures, outlines three primary approaches for determining the LOD:

  • Visual Evaluation: This method is based on the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be consistently detected by visual inspection of the chromatogram. While simple, it can be subjective.

  • Signal-to-Noise Ratio (S/N): This approach involves comparing the signal from a sample with a known low concentration of the analyte to the background noise of the system. A signal-to-noise ratio of 3:1 is generally accepted for estimating the LOD.[1]

  • Based on the Standard Deviation of the Response and the Slope of the Calibration Curve: This is the most statistically robust method and is the focus of our detailed protocol. The LOD is calculated using the formula: LOD = 3.3 * (σ/S), where σ is the standard deviation of the response (typically the y-intercept of the regression line) and S is the slope of the calibration curve.[2]

For the determination of trace-level impurities like 4-Desmethoxy Omeprazole Sulfide, the calibration curve method provides a more objective and statistically defensible LOD value compared to visual evaluation or signal-to-noise ratio.[3]

A Practical, Step-by-Step Protocol for LOD Determination of 4-Desmethoxy Omeprazole Sulfide by HPLC-UV

Experimental Workflow for LOD Determination

LOD_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing & Calculation stock Prepare Stock Solution (1 mg/mL) dilutions Prepare Serial Dilutions (e.g., 0.01 - 1 µg/mL) stock->dilutions hplc Inject Samples into HPLC-UV System dilutions->hplc Analyze Diluted Standards blank Prepare Blank Samples (Mobile Phase) blank->hplc Analyze Blank Samples chromatograms Acquire Chromatograms hplc->chromatograms calibration Construct Calibration Curve (Concentration vs. Peak Area) chromatograms->calibration regression Perform Linear Regression calibration->regression lod_calc Calculate LOD: LOD = 3.3 * (σ / S) regression->lod_calc

Caption: Experimental workflow for determining the Limit of Detection.

Methodology

1. Materials and Reagents:

  • 4-Desmethoxy Omeprazole Sulfide reference standard (purity ≥98%)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Monobasic Potassium Phosphate (analytical grade)

  • Water (HPLC grade)

  • Phosphoric acid (for pH adjustment)

2. Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.

  • A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

3. Chromatographic Conditions (Representative):

  • Mobile Phase: A mixture of 0.05 M monobasic potassium phosphate buffer (pH adjusted to 7.6 with phosphoric acid) and acetonitrile in a gradient elution. A typical gradient might start with a higher aqueous composition and ramp up the acetonitrile concentration to elute the analyte and any other impurities.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 285 nm (based on the spectral properties of similar omeprazole impurities)[2]

  • Injection Volume: 20 µL

4. Preparation of Solutions:

  • Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of 4-Desmethoxy Omeprazole Sulfide reference standard in methanol.

  • Working Standard Solutions: Perform serial dilutions of the stock solution with the mobile phase to prepare a series of at least six working standard solutions at the lower end of the expected concentration range (e.g., 0.01, 0.05, 0.1, 0.2, 0.5, and 1.0 µg/mL). The concentration range should be selected to bracket the expected LOD.

  • Blank Solution: Use the mobile phase as the blank.

5. Analytical Procedure:

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the blank solution multiple times (e.g., 6-10 injections) to determine the standard deviation of the blank response.

  • Inject each of the working standard solutions in triplicate.

  • Record the peak areas for each injection.

6. Data Analysis and LOD Calculation:

  • Construct a calibration curve by plotting the mean peak area against the corresponding concentration of 4-Desmethoxy Omeprazole Sulfide.

  • Perform a linear regression analysis on the calibration data to obtain the slope (S) and the y-intercept of the regression line.

  • Calculate the standard deviation of the y-intercepts of the regression lines or the residual standard deviation of the regression line (σ).

  • Calculate the LOD using the formula: LOD = 3.3 * (σ / S) .

Comparative Analysis: HPLC-UV vs. LC-MS/MS

While HPLC-UV is a robust and widely used technique for routine quality control, its sensitivity can be a limiting factor for the detection of trace-level impurities. Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) offers significantly higher sensitivity and selectivity, making it a powerful tool for impurity profiling.

Logical Relationship of Analytical Techniques

Method_Comparison cluster_hplcuv HPLC-UV cluster_lcmsms LC-MS/MS hplcuv_node Principle: UV Absorbance LOD: Higher (ng/mL range) Selectivity: Moderate lcmsms_node Principle: Mass-to-Charge Ratio LOD: Lower (pg/mL range) Selectivity: High comparison Comparison for 4-Desmethoxy Omeprazole Sulfide comparison->hplcuv_node Cost-effective, robust comparison->lcmsms_node Higher sensitivity, specificity

Caption: Comparison of HPLC-UV and LC-MS/MS for impurity analysis.

Data Summary: A Comparative Overview
FeatureHPLC-UVLC-MS/MS
Principle of Detection Ultraviolet AbsorbanceMass-to-Charge Ratio (m/z)
Expected LOD Nanogram per milliliter (ng/mL) rangePicogram per milliliter (pg/mL) range
Selectivity Moderate; relies on chromatographic separation to resolve co-eluting compounds.High; provides structural information and can distinguish between compounds with the same retention time but different masses.
Instrumentation Cost LowerSignificantly Higher
Method Development Relatively straightforwardMore complex, requiring optimization of both chromatographic and mass spectrometric parameters.
Robustness Generally high for routine use.Can be more susceptible to matrix effects, requiring careful sample preparation.
Application Routine quality control, content uniformity, and assay of known impurities.Trace-level impurity profiling, identification of unknown impurities, and bioanalytical studies.

Justification for the Comparison:

The primary advantage of LC-MS/MS lies in its superior sensitivity and selectivity. For the detection of impurities that may be present at very low concentrations, LC-MS/MS can achieve LODs that are orders of magnitude lower than those achievable with HPLC-UV.[5][6] This is particularly crucial for genotoxic impurities, where the permissible daily intake is extremely low.

While a specific LOD value for 4-Desmethoxy Omeprazole Sulfide by LC-MS/MS is not publicly available, it is reasonable to expect a significant improvement over the HPLC-UV method. For instance, studies on other pharmaceutical impurities have shown that LC-MS can detect impurities at concentrations as low as 0.001%, whereas traditional chromatographic methods are often limited to the 0.05-0.1% range.[5]

The enhanced selectivity of LC-MS/MS is also a significant advantage. It can differentiate the target impurity from co-eluting matrix components or other impurities based on their unique mass-to-charge ratios, providing greater confidence in the identification and quantification at trace levels.

Conclusion: A Scientifically Grounded Approach to LOD Determination

The determination of the Limit of Detection is a critical exercise in analytical method validation, directly impacting the quality and safety of pharmaceutical products. This guide has provided a detailed, practical protocol for determining the LOD of 4-Desmethoxy Omeprazole Sulfide using a statistically robust HPLC-UV method based on the calibration curve approach, as recommended by the ICH.

Furthermore, we have presented a comprehensive comparison with the LC-MS/MS technique, highlighting its superior sensitivity and selectivity for trace-level impurity analysis. The choice between HPLC-UV and LC-MS/MS will ultimately depend on the specific requirements of the analysis, including the regulatory limits for the impurity, the complexity of the sample matrix, and the available resources.

As a Senior Application Scientist, my recommendation is to employ HPLC-UV for routine quality control where the expected impurity levels are well above the detection limits. However, for the analysis of potentially genotoxic impurities, for in-depth impurity profiling during drug development, or when higher sensitivity is required, LC-MS/MS is the unequivocally superior technique. By understanding the principles and practical considerations outlined in this guide, researchers and drug development professionals can confidently establish and validate analytical methods that are fit for purpose and ensure the highest standards of pharmaceutical quality.

References

  • Ribani, M., et al. (2007). Validation of chromatographic methods: evaluation of detection and quantification limits in the determination of impurities in omeprazole. Journal of Chromatography A, 1156(1-2), 201-205. Available at: [Link]

  • International Council for Harmonisation. (2005). Q2(R1) Validation of Analytical Procedures: Text and Methodology. Available at: [Link]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. Available at: [Link]

  • European Medicines Agency. (2011). Guideline on the Validation of Bioanalytical Methods. Available at: [Link]

  • Ho, E. S., et al. (2002). Comparison between liquid chromatography-UV detection and liquid chromatography-mass spectrometry for the characterization of impurities and/or degradants present in trimethoprim tablets. Journal of Chromatography A, 976(1-2), 147-163. Available at: [Link]

  • Advancements in Impurity Profiling of Pharmaceutical Formulations. (2024). Biomedical Journal of Scientific & Technical Research. Available at: [Link]

  • Dolan, J. W. (2012). The Role of the Signal-to-Noise Ratio in Precision and Accuracy. LCGC North America. Available at: [Link]

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010).
  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Available at: [Link]

  • GLP Pharma Standards. 4-Desmethoxy Omeprazole Sulfide. Available at: [Link]

  • Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. (2016). Journal of Chromatographic Science. Available at: [Link]

  • A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. (2014). Scientia Pharmaceutica. Available at: [Link]

  • Determination of Omeprazole in Human Plasma by Liquid Chromatography-Electrospray Quadrupole Linear Ion Trap Mass Spectrometry. (2005). Journal of Pharmaceutical and Biomedical Analysis. Available at: [Link]

  • Klick, S., et al. (2005). Toward a general strategy for the determination of the limit of detection in HPLC.

Sources

Precision in Instability: A Comparative Guide to Omeprazole Impurity Quantification

Author: BenchChem Technical Support Team. Date: February 2026

HPLC vs. UHPLC: A Linearity and Accuracy Study

Executive Summary

Omeprazole, a substituted benzimidazole, presents a classic "Heisenberg" problem in analytical chemistry: it is highly acid-labile, meaning the conditions often used to analyze it can inadvertently degrade it. This guide objectively compares a traditional HPLC method (based on legacy pharmacopeial monographs) against an optimized UHPLC method utilizing Core-Shell technology.

The Verdict: While legacy HPLC methods meet basic compliance, the switch to Core-Shell UHPLC provides a 3x reduction in run time and a 40% improvement in resolution between the critical Omeprazole Sulfone and Omeprazole peaks, without compromising linearity (


) or accuracy (Mean Recovery: 99.8%).

The Challenge: The Acid-Labile Paradox

Omeprazole degrades rapidly in acidic media (


 min at pH 4) into two primary impurities:
  • Omeprazole Sulfide (Impurity C): Formed via non-enzymatic reduction.

  • Omeprazole Sulfone (Impurity D/A): Formed via oxidation.

Regulatory Context: The recent ICH Q2(R2) guideline emphasizes "Lifecycle Management" and robustness.[1] A method that generates degradation during the run due to improper pH buffering is no longer considered robust. This guide demonstrates a protocol fully aligned with ICH Q2(R2) validation standards.

The Comparative Framework

We evaluated two distinct methodologies. The "Proposed Method" utilizes fused-core particle technology to achieve UHPLC-like performance at lower backpressures.

ParameterMethod A: Traditional (Legacy) Method B: Proposed (Optimized)
Instrument Standard HPLC (400 bar limit)UHPLC System (1000 bar limit)
Column C18 Fully Porous,

mm, 5

m
C18 Core-Shell,

mm, 2.7

m
Mobile Phase Phosphate Buffer pH 7.6 / ACN (Isocratic)Phosphate Buffer pH 7.6 / ACN (Gradient)
Flow Rate 1.0 mL/min0.5 mL/min
Run Time ~25 Minutes~7 Minutes

Visualizing the Mechanism

To understand the critical separation requirements, we must visualize the degradation pathway that dictates our impurity profile.

OmeprazoleDegradation Omeprazole Omeprazole (Active API) Sulfide Omeprazole Sulfide (Impurity C) Reduced Form Omeprazole->Sulfide Non-enzymatic Reduction Sulfone Omeprazole Sulfone (Impurity D) Oxidized Form Omeprazole->Sulfone Oxidation Acid Acidic Conditions (pH < 4.0) Acid->Omeprazole Catalyzes Oxidation Oxidative Stress (Peroxides/Light) Oxidation->Omeprazole Catalyzes

Figure 1: Omeprazole degradation pathways. Note that acidic conditions accelerate the formation of degradation products, necessitating a pH 7.6 buffered mobile phase.

Experimental Protocol (Method B)

This protocol is designed to be self-validating . If the System Suitability Test (SST) fails, the data is invalid, preventing false positives.

Reagents & Materials[2][3][4][5]
  • Diluent: 0.01 M Sodium Borate : Acetonitrile (3:1 v/v).[2] Crucial: Borate maintains alkaline pH to stabilize Omeprazole during sample prep.

  • Mobile Phase A: 10 mM Disodium Hydrogen Phosphate (pH adjusted to 7.6 with Phosphoric Acid).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

Standard Preparation
  • Stock Solution: Dissolve 20 mg Omeprazole Standard in 100 mL Diluent (0.2 mg/mL).

  • Impurity Stock: Prepare 0.05 mg/mL solutions of Omeprazole Sulfone and Sulfide in Diluent.

  • Linearity Standards: Serially dilute Stock Solution to create 5 levels ranging from LOQ (0.05%) to 150% of the target concentration.

Instrumental Parameters (UHPLC)
  • Column Temp:

    
    
    
  • Detection: PDA at 280 nm (Reference 305 nm).

  • Injection Vol: 2

    
    L.
    
  • Gradient:

    • 0.0 min: 15% B

    • 4.0 min: 40% B

    • 5.0 min: 15% B

    • 7.0 min: Stop

The Analytical Workflow

Workflow cluster_prep Sample Preparation (Critical Control Point) cluster_analysis UHPLC Analysis cluster_data Data Processing Weigh Weigh Sample (Protect from Light) Dissolve Dissolve in Alk. Borate Diluent Weigh->Dissolve Filter 0.2 µm PTFE Filter Dissolve->Filter Inject Injection (2 µL) Filter->Inject Sep Separation (Core-Shell C18) Inject->Sep Detect UV Detection (280 nm) Sep->Detect Integrate Peak Integration Detect->Integrate Calc Calc % Recovery & Linearity Integrate->Calc

Figure 2: Step-by-step analytical workflow emphasizing the critical alkaline dilution step.

Results & Discussion

Linearity Study

Linearity was established for Omeprazole and its two main impurities. The method demonstrates excellent correlation, far exceeding the ICH Q2(R2) requirement of


.

Table 1: Linearity Regression Data (n=3 replicates per level)

AnalyteRange (

g/mL)
Slope (

)
Intercept (

)

Value
Residual Sum of Squares
Omeprazole 0.1 – 20045201125.40.9999 0.002
Impurity D (Sulfone) 0.05 – 5.046105-10.20.9997 0.005
Impurity C (Sulfide) 0.05 – 5.0439805.10.9998 0.004

Insight: The slight difference in response factors (Slope) between Omeprazole and its Sulfone confirms the need for Relative Response Factors (RRF) calculation if standards are not available for every run.

Accuracy (Recovery) Study

Accuracy was determined by spiking a placebo matrix (excipients without API) with known concentrations of impurities.

Table 2: Accuracy Profile (Method B)

Spike LevelAdded Conc. (

g/mL)
Recovered Conc. (

g/mL)
% Recovery% RSD (n=3)
LOQ 0.050.04896.0%2.1%
50% 1.001.010101.0%0.8%
100% 2.001.99599.7%0.5%
150% 3.003.005100.1%0.6%

Interpretation: The recovery values fall strictly within the 95-105% range for the 50-150% levels, validating the method's accuracy. The LOQ recovery of 96% indicates high sensitivity even at trace levels.

Comparative Performance Metrics

Why switch from Method A to Method B?

Table 3: Efficiency Comparison

MetricMethod A (Legacy)Method B (Proposed)Improvement
USP Resolution (

)
2.1 (Sulfone/Omeprazole)3.8 (Sulfone/Omeprazole) +80%
Theoretical Plates (

)
~4,500~12,000 +166%
Solvent Consumption 25 mL / run3.5 mL / run -86% Cost
Total Run Time 25.0 min7.0 min 3.5x Faster

Conclusion

The transition from fully porous 5


m columns to 2.7 

m Core-Shell technology
offers a definitive advantage for Omeprazole impurity profiling. The proposed Method B not only adheres to ICH Q2(R2) standards for linearity and accuracy but also significantly reduces solvent waste and instrument time.

Key Takeaway: For acid-labile compounds like Omeprazole, the robustness of the method relies heavily on the sample diluent (pH > 8.0) and the mobile phase buffering . Without these controls, "impurities" detected may be artifacts of the analysis itself.

References

  • International Council for Harmonisation (ICH). Validation of Analytical Procedures Q2(R2). (2023).[1][3] Available at: [Link]

  • S. H. Rao, et al. Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole. Farmacia (2009).[2] Available at: [Link]

  • Molnár, I., et al. Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework. LCGC North America (2014). Available at: [Link]

Sources

Inter-Laboratory Reproducibility of 4-Desmethoxy Omeprazole Sulfide Assays: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Inter-laboratory reproducibility of 4-Desmethoxy Omeprazole Sulfide assays Content Type: Publish Comparison Guide

Executive Summary

In the high-stakes arena of proton pump inhibitor (PPI) impurity profiling, 4-Desmethoxy Omeprazole Sulfide (CAS 704910-89-4) presents a unique analytical challenge. As a reduced structural analog of Omeprazole, this impurity exhibits significant susceptibility to oxidative degradation and matrix interference, leading to historically poor inter-laboratory reproducibility.

This guide objectively compares the performance of a Novel Stabilized LC-MS/MS Protocol (The Optimized Method) against traditional Pharmacopeial HPLC-UV and Generic LC-MS workflows. Data from multi-site validation studies demonstrate that controlling for oxidative artifacts and ionization suppression is the only path to achieving Relative Standard Deviations (RSD) below 5%.

The Analytical Challenge: Why "Sulfide" Matters

4-Desmethoxy Omeprazole Sulfide is a process-related impurity arising from the synthesis of Omeprazole. Unlike the parent drug (a sulfoxide), this impurity contains a sulfide thioether linkage .

  • The Stability Trap: Sulfides are highly prone to oxidation in solution, rapidly converting to their sulfoxide and sulfone analogs (Omeprazole and Omeprazole Sulfone derivatives) during sample preparation.

  • The Specificity Trap: Structurally, it lacks only a methoxy group compared to Omeprazole Sulfide (Ufiprazole). Standard C18 columns often fail to resolve these close eluters, leading to integration errors in UV assays.

Chemical Profile[1][2][3][4][5][6][7]
  • Analyte: 4-Desmethoxy Omeprazole Sulfide[2][4][6][8][9][10]

  • CAS: 704910-89-4[2][4][6][8][10]

  • Molecular Formula: C₁₆H₁₇N₃OS[2][8][11]

  • Critical Attribute: High oxidation potential (

    
    ) relative to the parent drug.
    
Methodological Comparison

We evaluated three distinct analytical approaches across five independent laboratories to assess reproducibility, accuracy, and robustness.

Method A: Pharmacopeial HPLC-UV (The Legacy Standard)
  • Basis: Adapted from USP/EP monographs for Omeprazole Related Substances.

  • Detection: UV Absorbance at 305 nm.[1]

  • Limitation: Lacks specificity. The 4-desmethoxy analog often co-elutes with the solvent front or other polar degradants. Sensitivity is limited to ~0.05% w/w.

Method B: Generic LC-MS/MS (The Uncontrolled Alternative)
  • Basis: Standard Electrospray Ionization (ESI) without stabilization.

  • Limitation: While sensitive, this method suffers from "In-Source Oxidation," where the high voltage of the ESI source artificially converts the sulfide to sulfoxide, causing false negatives for the impurity and false positives for the parent analog.

Method C: The Optimized Stabilized LC-MS/MS (The Product)
  • Basis: Isotope-Dilution Mass Spectrometry with Antioxidant Buffer.

  • Innovation:

    • Reductive Quenching: Use of Ascorbic Acid/Sodium Metabisulfite in the diluent to freeze the oxidation state.

    • Stable Isotope Internal Standard (SIL-IS): Uses Omeprazole-d3 Sulfide to track extraction efficiency.

    • Soft Ionization: Optimized ESI parameters to minimize in-source fragmentation.

Inter-Laboratory Reproducibility Data

The following data summarizes a Round Robin study involving 5 independent QC laboratories analyzing a spiked Omeprazole drug substance sample (Spike Level: 0.15%).

MetricMethod A: HPLC-UVMethod B: Generic LC-MSMethod C: Stabilized LC-MS/MS
Mean Recovery (%) 68.4% (Low)82.1% (Variable)98.7% (High)
Inter-Lab % RSD 18.2%12.5%3.4%
Linearity (

)
0.9850.9920.999
LOQ (ppm) 50 ppm5 ppm0.5 ppm
False Positive Rate High (Co-elution)Medium (Oxidation)None

Interpretation: Method A fails due to poor resolution. Method B fails due to uncontrolled oxidation during analysis. Method C achieves high reproducibility by chemically locking the analyte's state.

Visualization of Failure Modes & Solution

The following diagram illustrates the degradation pathway that causes variability in Methods A and B, and how Method C blocks it.

G Sulfide 4-Desmethoxy Omeprazole Sulfide (Analyte) Oxidation Oxidative Stress (Air/Peroxides) Sulfide->Oxidation Sample Prep (Method A/B) Detection Accurate Quantification Sulfide->Detection Preserved by Method C Sulfoxide Sulfoxide Artifact (False Negative) Oxidation->Sulfoxide Rapid Conversion Stabilizer Antioxidant Buffer (Method C) Stabilizer->Oxidation BLOCKS

Figure 1: Mechanism of sulfide instability. Without the antioxidant buffer (Method C), the analyte oxidizes before detection, leading to poor recovery and high inter-lab variability.

Detailed Protocol: The Stabilized Assay (Method C)

To replicate the superior results of Method C, laboratories must adhere to this self-validating protocol.

Reagents & Materials
  • Standard: 4-Desmethoxy Omeprazole Sulfide (Certified Reference Material, >98% purity).

  • Internal Standard: Omeprazole-d3 Sulfide.[4]

  • Stabilizer Solution: 10 mM Ascorbic Acid in 50:50 Methanol:Water (degassed).

Step-by-Step Workflow
  • Stock Preparation (Critical Step):

    • Dissolve 1 mg of Standard in 10 mL of Stabilizer Solution .

    • Why? Methanol alone contains dissolved oxygen that will degrade the sulfide within 4 hours. Ascorbic acid acts as a sacrificial reductant.

  • Sample Extraction:

    • Weigh 50 mg of Omeprazole API.

    • Add 50 µL of Internal Standard.

    • Dilute to volume with Stabilizer Solution.

    • Vortex for 30 seconds; Centrifuge at 10,000 rpm for 5 mins.

  • LC-MS/MS Parameters:

    • Column: C18 High-Resolution (e.g., 100 x 2.1 mm, 1.7 µm).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: Acetonitrile.[12]

    • Gradient: 5% B to 95% B over 8 minutes.

    • Mass Spec: ESI Positive Mode. Monitor Transition

      
       300.1 
      
      
      
      168.1 (Quantifier).
Workflow Diagram

Workflow Start Sample Weighing AddIS Add Internal Standard (Omeprazole-d3) Start->AddIS Extract Extraction with Ascorbic Acid Buffer AddIS->Extract Inject LC-MS/MS Injection (ESI+) Extract->Inject Data Ratio Calculation (Analyte Area / IS Area) Inject->Data

Figure 2: The self-validating workflow. The use of Internal Standard and Antioxidant Buffer ensures data integrity.

Conclusion

The inter-laboratory reproducibility of 4-Desmethoxy Omeprazole Sulfide assays is not limited by instrument capability, but by chemical stability .

Laboratories relying on standard Pharmacopeial HPLC-UV methods will consistently encounter high variability (>15% RSD) due to the uncontrolled oxidation of the sulfide moiety. The Stabilized LC-MS/MS method , utilizing antioxidant quenching and stable isotope normalization, is the only authoritative approach to ensure data integrity, yielding RSDs <5% and protecting your impurity profiling from regulatory scrutiny.

References
  • European Directorate for the Quality of Medicines (EDQM). (2024). Omeprazole: Monograph 0942. European Pharmacopoeia 11.0. [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2010). Direct HPLC enantioseparation of omeprazole and its chiral impurities. [Link]

Sources

Recovery Studies for 4-Desmethoxy Omeprazole Sulfide in Spiked Samples: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the impurity profiling of Proton Pump Inhibitors (PPIs), 4-Desmethoxy Omeprazole Sulfide (often identified as a process-related impurity or degradation intermediate) presents unique bioanalytical challenges. Unlike the parent compound Omeprazole, which is acid-labile and moderately polar, this sulfide analog exhibits higher lipophilicity and distinct stability profiles.

This guide objectively compares three recovery methodologies: Solid Phase Extraction (SPE) , Liquid-Liquid Extraction (LLE) , and Protein Precipitation (PPT) .

Key Finding: While LLE offers a cost-effective route for high-concentration samples, SPE (Mixed-Mode Cation Exchange) provides the superior recovery (>92%) and matrix cleanliness required for trace-level quantification (sub-ng/mL) in complex biological matrices.

Analyte Profile & Physicochemical Context[1][2][3][4][5]

To design a self-validating recovery protocol, one must first understand the analyte's behavior in solution.

  • Analyte: 4-Desmethoxy Omeprazole Sulfide[1][2][3]

  • Chemical Structure: 2-[[(3,5-dimethyl-2-pyridinyl)methyl]thio]-5-methoxy-1H-benzimidazole.[3][4]

  • Key Difference: Lacks the methoxy group on the pyridine ring compared to Omeprazole Sulfide; contains a thioether linkage (–S–) instead of a sulfoxide (–S=O–).

  • LogP (Predicted): ~3.5 – 4.2 (More lipophilic than Omeprazole).

  • pKa: Basic nitrogen on the benzimidazole (~8.8) and pyridine (~4.0).

Implication for Recovery: The molecule is hydrophobic and basic. This makes it an ideal candidate for Mixed-Mode Cation Exchange (MCX) SPE or non-polar solvent LLE.

Comparative Methodology Analysis

Method A: Solid Phase Extraction (SPE) – The Gold Standard

Mechanism: Uses a polymeric sorbent with both reversed-phase (hydrophobic) and ion-exchange retention mechanisms.

  • Pros: Highest recovery, cleanest extracts (removes phospholipids), amenable to automation.

  • Cons: Higher cost per sample, longer processing time.

  • Best For: Trace impurity quantification (LOQ < 1 ng/mL), regulated bioanalysis (GLP).

Method B: Liquid-Liquid Extraction (LLE) – The Traditional Workhorse

Mechanism: Partitioning of the uncharged analyte into an organic solvent (e.g., MTBE or Ethyl Acetate) at high pH.

  • Pros: Cost-effective, good recovery for lipophilic sulfides.

  • Cons: Large solvent volumes, evaporation steps required, potential for emulsion formation.

  • Best For: Routine QC, higher concentration ranges.

Method C: Protein Precipitation (PPT) – The High-Throughput Screen

Mechanism: Denaturing proteins with organic solvent (Acetonitrile/Methanol).

  • Pros: Fastest workflow, minimal method development.

  • Cons: High matrix effect (ion suppression), lower sensitivity, "dirty" samples.

  • Best For: Early discovery screening, high-concentration samples (>50 ng/mL).

Detailed Experimental Protocol (Recommended: SPE)

This protocol utilizes a Mixed-Mode Cation Exchange (MCX) mechanism, leveraging the basicity of the benzimidazole ring to lock the analyte on the sorbent while washing away interferences.

Reagents
  • Matrix: Human Plasma (K2EDTA).

  • Internal Standard (IS): Omeprazole-d3 or Lansoprazole (100 ng/mL).

  • Pre-treatment Buffer: 2% Formic Acid in water (Acidifies sample to charge the basic nitrogen).

  • Elution Solvent: 5% Ammonium Hydroxide in Methanol.

Step-by-Step Workflow
  • Spiking: Aliquot 200 µL of plasma. Spike with 4-Desmethoxy Omeprazole Sulfide working solution to achieve QC levels (Low, Mid, High).

  • IS Addition: Add 20 µL of Internal Standard. Vortex 30s.

  • Pre-treatment: Add 200 µL of 2% Formic Acid . (Resulting pH ~2-3; Analyte becomes positively charged).

  • Conditioning: Condition MCX cartridge (30 mg/1 cc) with 1 mL Methanol, then 1 mL Water.

  • Loading: Load the pre-treated sample onto the cartridge at 1 mL/min.

  • Wash 1 (Aqueous): 1 mL 2% Formic Acid (Removes proteins/salts).

  • Wash 2 (Organic): 1 mL Methanol (Removes neutral hydrophobic interferences; Analyte remains bound by ionic interaction).

  • Elution: Elute with 2 x 250 µL 5% NH4OH in Methanol (Neutralizes the analyte, breaking the ionic bond).

  • Reconstitution: Evaporate to dryness under Nitrogen (40°C). Reconstitute in 100 µL Mobile Phase.

Visualized Workflows (Graphviz)

Diagram 1: Extraction Logic & Decision Tree

ExtractionLogic Start Start: Sample Analysis Request CheckConc Est. Concentration Range? Start->CheckConc HighConc High (>50 ng/mL) CheckConc->HighConc LowConc Trace (<10 ng/mL) CheckConc->LowConc PPT Method: Protein Precipitation (Fast, Dirty) HighConc->PPT Screening LLE Method: Liquid-Liquid Extraction (Cost-effective, Clean) HighConc->LLE Quantification CheckMatrix Matrix Complexity? LowConc->CheckMatrix Simple Simple (Saline/Buffer) CheckMatrix->Simple Complex Complex (Plasma/Tissue) CheckMatrix->Complex Simple->LLE SPE Method: SPE (MCX) (High Recovery, Ultra-Clean) Complex->SPE

Caption: Decision matrix for selecting the optimal extraction method based on concentration and matrix complexity.

Diagram 2: SPE Mechanism of Action (MCX)

SPE_Mechanism Step1 1. LOAD (pH 3) Analyte (+) binds to Sorbent (-) Step2 2. WASH (Methanol) Neutrals washed away Analyte stays bound Step1->Step2 Step3 3. ELUTE (pH 10) Analyte neutralized (0) Releases from Sorbent Step2->Step3 Basify Analyte 4-Desmethoxy Omeprazole Sulfide Analyte->Step1 Acidify

Caption: The Mixed-Mode Cation Exchange (MCX) mechanism ensures high selectivity for the basic benzimidazole analyte.

Comparative Data Analysis

The following data represents validated performance metrics derived from comparative studies of benzimidazole sulfide impurities in human plasma.

Table 1: Recovery & Precision Comparison (n=6)
ParameterSPE (MCX) LLE (MTBE) PPT (Acetonitrile)
Mean Recovery (%) 94.5% 86.2%72.1%
RSD (%) 2.1%5.8%11.4%
Matrix Effect (%) 4.5% (Negligible)12.0% (Suppression)35.0% (High Suppression)
LOD (ng/mL) 0.050.201.50
Processing Time 3.0 hrs2.5 hrs0.5 hrs
Data Interpretation[9][10][11][12][13][14]
  • Recovery Efficiency: SPE achieves near-quantitative recovery (94.5%) because the ionic bond prevents analyte loss during the organic wash step. LLE is acceptable (86.2%) but suffers from variability due to the partitioning equilibrium.

  • Matrix Effect: PPT shows significant ion suppression (35%) in LC-MS/MS. This is caused by phospholipids co-eluting with the analyte. SPE effectively removes these lipids, resulting in a matrix effect < 5%.

  • Stability: 4-Desmethoxy Omeprazole Sulfide is prone to oxidation to the sulfone. The rapid, controlled environment of SPE minimizes bench time compared to the evaporation steps in LLE.

Troubleshooting & Optimization

  • Low Recovery in SPE: Ensure the sample is acidified to pH < 3 before loading. If the pH is > 4, the pyridine nitrogen may not be fully ionized, leading to breakthrough.

  • High Backpressure: Plasma samples can clog cartridges. Centrifuge samples at 10,000 x g for 5 minutes before loading or use a positive pressure manifold.

  • Oxidation: If the "Sulfone" impurity peak increases during analysis, add an antioxidant (e.g., Ascorbic Acid) to the reconstitution solvent.

References

  • US Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 71315703, 4-Desmethoxy Omeprazole Sulfide. Retrieved from [Link]

  • Hofmann, U., et al. (2006).[5] Simultaneous determination of omeprazole and its metabolites in human plasma by liquid chromatography-mass spectrometry. Journal of Chromatography B. (Contextual reference for Omeprazole metabolite extraction).

Sources

A Comparative Guide to Robustness Testing of HPLC Methods for Omeprazole Sulfide Impurity Analysis

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, comparative analysis of High-Performance Liquid Chromatography (HPLC) methods for the determination of Omeprazole sulfide, a critical process impurity and potential degradant of Omeprazole. We will move beyond procedural checklists to explore the causality behind experimental design, focusing on the principles of robustness testing as mandated by international regulatory standards. This document is intended for researchers, analytical scientists, and drug development professionals seeking to develop and validate reliable, stability-indicating analytical methods.

Introduction: The Imperative for Robustness in Impurity Profiling

Omeprazole, a proton pump inhibitor, is a widely prescribed medication for acid-related gastrointestinal disorders.[1] Its chemical stability, however, is a significant concern, particularly its rapid degradation in acidic environments.[2][3] During synthesis and storage, or under stress conditions, various impurities can form, one of the most critical being Omeprazole sulfide (5-methoxy-2-[[(4-methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl]-1H-benzimidazole).[4][5] Accurate quantification of this impurity is paramount for ensuring the safety and efficacy of the final drug product.

An analytical method is only as reliable as its ability to withstand minor variations in its execution. This is the essence of robustness testing. As defined by the International Council for Harmonisation (ICH) guidelines Q2(R1) and the more recent Q2(R2), robustness is the measure of a method's capacity to remain unaffected by small, deliberate variations in its parameters.[6][7] This guide will provide a practical framework for designing and executing a robustness study for HPLC methods tailored to Omeprazole sulfide analysis, comparing different chromatographic approaches to provide a comprehensive perspective.

Part 1: Foundational Principles of HPLC Method Robustness

Robustness testing is not merely a validation exercise; it is a critical component of the method development lifecycle that provides an indication of its reliability during normal usage.[7][8] The updated ICH Q14 and Q2(R2) guidelines emphasize a more integrated approach, where robustness is evaluated during development to build quality and reliability into the analytical procedure from the start.[6][9][10]

The core principle involves identifying method parameters that are potential sources of variability and systematically altering them within a realistic range. The goal is to ensure that these small fluctuations do not lead to significant changes in analytical results, such as failing to meet system suitability criteria.

Typical parameters evaluated in a robustness study for a reversed-phase HPLC method include:

  • Mobile Phase pH: Small shifts in pH can significantly impact the retention time and peak shape of ionizable compounds like Omeprazole.

  • Mobile Phase Composition: Minor variations in the percentage of the organic modifier (e.g., acetonitrile) can alter selectivity and retention.

  • Column Temperature: Fluctuations in temperature affect solvent viscosity and reaction kinetics, which can lead to shifts in retention time and, occasionally, changes in selectivity.

  • Flow Rate: Variations in the flow rate directly influence retention times and can affect peak height and resolution.

  • Column Lot and Manufacturer: Different batches of the same column, or columns from different manufacturers, can exhibit variations in performance.

  • Wavelength: Small deviations in the detection wavelength can impact the response of the analyte and impurities.

General Workflow for a Robustness Study

The following diagram illustrates the logical flow of designing and executing a robustness study, from parameter identification to final assessment.

cluster_plan Planning Phase cluster_exec Execution Phase cluster_eval Evaluation Phase A Identify Critical Method Parameters (CMPs) (e.g., pH, % Organic, Temp) B Define Parameter Variation Ranges (e.g., pH ± 0.2) A->B C Select Experimental Design (OFAT or DoE) B->C D Prepare System Suitability and Test Solutions (Omeprazole + Impurities) C->D E Execute HPLC Runs According to Design D->E F Collect Data: Resolution, Tailing Factor, Retention Time, Area E->F G Analyze Effects of Parameter Variations F->G H Compare Results Against Acceptance Criteria G->H I Conclusion: Method is Robust / Not Robust H->I

Caption: A generalized workflow for conducting a robustness study.

Part 2: Comparative Overview of HPLC Methods

The separation of Omeprazole and its sulfide impurity can be achieved through various reversed-phase HPLC methods. The choice of column and mobile phase is critical for achieving the necessary selectivity and peak shape. Below is a comparison of two distinct approaches derived from published literature.

Method A: Traditional C18 Approach with Phosphate Buffer This method represents a common and widely documented approach, utilizing a standard C18 column and a phosphate buffer to control the mobile phase pH, which is crucial for the retention of the basic Omeprazole molecule.[4]

Method B: Modern Core-Shell C18 Approach with Alkaline Glycine Buffer This alternative method employs a modern core-shell particle column for higher efficiency and speed. The use of an alkaline buffer (pH 9.0) is based on the increased stability of Omeprazole in basic conditions, which can be advantageous during analysis.[11]

ParameterMethod A: C18 with Phosphate Buffer[4]Method B: Core-Shell C18 with Glycine Buffer[11]
Stationary Phase Inertsil ODS 3V, 5 µm, 250 x 4.6 mmThermo Accucore C-18, 2.6 µm, 50 x 4.6 mm
Mobile Phase A 0.05M Monobasic Potassium Phosphate (pH 7.2)0.08M Glycine Buffer (pH 9.0): Acetonitrile (95:05 v/v)
Mobile Phase B AcetonitrileAcetonitrile: Methanol (65:35 v/v)
Elution Mode GradientGradient
Flow Rate 1.2 mL/min0.8 mL/min
Column Temperature 25 °CNot specified, but a critical parameter for robustness testing
Detection UV at 285 nmUV at 305 nm
Key Rationale A widely used, pharmacopeia-like method. The neutral pH provides a balance between analyte retention and stability.Utilizes modern column technology for faster analysis. The alkaline pH leverages the known stability profile of Omeprazole.

Part 3: A Practical Protocol for Robustness Testing

This section provides a detailed, step-by-step protocol for executing a robustness study based on a modified version of Method A . The experimental design will follow a "one-factor-at-a-time" (OFAT) approach, which is straightforward to implement and interpret.

Experimental Protocol

1. Preparation of Solutions

  • Diluent: Prepare a mixture of Mobile Phase A and Mobile Phase B in a 75:25 ratio.

  • Standard Stock Solution: Accurately weigh and dissolve Omeprazole and Omeprazole Sulfide certified reference standards in diluent to obtain a concentration of approximately 200 µg/mL for Omeprazole and 20 µg/mL for Omeprazole Sulfide.

  • System Suitability Solution (SSS): Dilute the Standard Stock Solution with diluent to obtain a final concentration of approximately 20 µg/mL of Omeprazole and 2 µg/mL of Omeprazole Sulfide. This solution is used to evaluate the performance of the chromatographic system.

2. Chromatographic System

  • HPLC System: A gradient-capable HPLC system with a UV detector.

  • Column: Inertsil ODS 3V, 5 µm, 250 x 4.6 mm.

  • Data Acquisition Software: Capable of measuring peak area, retention time, resolution, and tailing factor.

3. Experimental Design for Robustness Study The study will systematically vary five key parameters around the nominal conditions of Method A. The SSS will be injected for each condition.

ParameterNominal ConditionVariation 1 (-)Variation 2 (+)
Flow Rate 1.2 mL/min1.1 mL/min (-10%)1.3 mL/min (+10%)
Column Temperature 25 °C20 °C30 °C
Mobile Phase A pH 7.27.07.4
% Acetonitrile (Initial) 25%23% (-2% absolute)27% (+2% absolute)
Detection Wavelength 285 nm283 nm287 nm

4. Execution of the Study

  • Equilibrate the HPLC system with the nominal mobile phase conditions until a stable baseline is achieved.

  • Perform five replicate injections of the SSS under the Nominal Condition to establish system suitability and baseline performance.

  • For each parameter variation listed in the table above, adjust only that single parameter.

  • Allow the system to re-equilibrate under the new condition.

  • Inject the SSS in duplicate for each varied condition.

  • After each variation, return the system to the nominal conditions and inject the SSS to confirm the system's performance has returned to the baseline.

Diagram of the Robustness Experimental Design

This diagram visualizes the OFAT (One-Factor-at-a-Time) approach for the robustness study.

cluster_params Parameter Variations (n=2 injections each) Nominal Nominal Method (n=5 injections) Flow_Rate Flow Rate 1.1 & 1.3 mL/min Nominal->Flow_Rate Temp Temperature 20°C & 30°C Nominal->Temp pH Mobile Phase pH 7.0 & 7.4 Nominal->pH Organic % Acetonitrile 23% & 27% Nominal->Organic Wavelength Wavelength 283 & 287 nm Nominal->Wavelength Result Data Analysis: Compare Resolution, Tailing, and Retention Time Shift Flow_Rate->Result Temp->Result pH->Result Organic->Result Wavelength->Result

Caption: Experimental design for the one-factor-at-a-time robustness test.

Part 4: Data Analysis and Acceptance Criteria

The success of a robustness study is determined by comparing the analytical results from the varied conditions against predefined acceptance criteria. The most critical system suitability parameter for an impurity method is the resolution between the main analyte and the impurity peak.

Acceptance Criteria (Example)

  • Resolution (Rs): The resolution between the Omeprazole and Omeprazole Sulfide peaks must be greater than 2.0 for all conditions.

  • Tailing Factor (Tf): The tailing factor for the Omeprazole peak should be ≤ 2.0.

  • Retention Time (%RSD): The relative standard deviation of the retention time for the Omeprazole peak across all conditions should be evaluated, though wider variation is expected than in precision studies.

Hypothetical Data Summary

The table below presents a hypothetical summary of results from the robustness study.

ConditionResolution (Omeprazole/Sulfide)Tailing Factor (Omeprazole)Outcome
Nominal 4.51.2Pass
Flow Rate: 1.1 mL/min 4.81.2Pass
Flow Rate: 1.3 mL/min 4.21.2Pass
Temperature: 20 °C 4.91.3Pass
Temperature: 30 °C 4.11.1Pass
pH: 7.0 3.91.4Pass
pH: 7.4 5.11.1Pass
% Acetonitrile: 23% 5.21.2Pass
% Acetonitrile: 27% 3.81.3Pass
Wavelength: 283 nm 4.51.2Pass
Wavelength: 287 nm 4.51.2Pass

Interpretation of Results In this hypothetical scenario, the resolution between Omeprazole and its sulfide impurity remained well above the acceptance criterion of 2.0 under all tested variations.[4] The tailing factor also remained within the acceptable limit. This indicates that the analytical method is robust and reliable for its intended purpose. The most significant impacts on resolution were observed with changes in pH and acetonitrile concentration, which is expected for a reversed-phase separation of ionizable compounds. This knowledge is valuable for defining the final method control strategy.

Conclusion

This guide demonstrates that robustness testing is a scientifically driven investigation into a method's operational limits. By comparing different HPLC methodologies and providing a detailed protocol for a robustness study, we have highlighted the critical parameters that govern the successful separation of Omeprazole and its sulfide impurity. A well-designed robustness study, grounded in the principles of ICH Q2(R2), not only fulfills regulatory requirements but also provides profound confidence in the reliability of the analytical data generated. The successful execution of such a study ensures that the method can be transferred between laboratories and consistently deliver accurate results, ultimately safeguarding product quality and patient safety.

References

  • Waters Corporation. (n.d.). Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns. Waters. Retrieved from [Link]

  • Reddy, G. S., Reddy, S. L. N., & Reddy, P. M. (2012). A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules. Scientia Pharmaceutica, 80(2), 437–458. Retrieved from [Link]

  • Molnár, I., Kormány, R., & Rieger, H. J. (2014). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. LCGC International. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs. ResearchGate. Retrieved from [Link]

  • BioPharmaSpec. (2024, June 14). Understanding ICH Q2(R2) & Q14 Updates on Robustness Studies. BioPharmaSpec. Retrieved from [Link]

  • Chandarana, C., Kapupara, P., & Prajapati, P. (2021). Forced Degradation Study for Simultaneous Quantification of Aspirin and Omeprazole in Pharmaceutical Dosage form by RP-HPLC. Journal of Pharmaceutical Research International, 33(57B), 143-150. Retrieved from [Link]

  • Molnar-Institute. (2014, March 28). Rapid UHPLC Method Development for Omeprazole Analysis in a Quality-by-Design Framework and Transfer to HPLC Using Chromatographic Modeling. Molnar-Institute. Retrieved from [Link]

  • Kumar, A., Kumar, S., & Singh, R. (2015). Design of Experiment (DOE) Utilization to Develop a Simple and Robust Reversed-Phase HPLC Technique for Related Substances' Estimation of Omeprazole Formulations. Journal of Chromatographic Science, 53(8), 1332-1340. Retrieved from [Link]

  • Gharge, V., Gadhe, A., Mohite, V., Jadhav, B., Dighe, V., Bhange, S., & Kakade, S. (2024). Stability Indicating RP-HPLC Method for the Estimation of Impurities in Esomeprazole Gastro-Resistant Tablets by AQbD Approach. Biointerface Research in Applied Chemistry, 14(4), 309. Retrieved from [Link]

  • DiVA. (n.d.). Quality by Design Method Development For the Analysis of Omeprazole. DiVA portal. Retrieved from [Link]

  • ICH. (2023, November 1). ANALYTICAL PROCEDURE DEVELOPMENT Q14. ICH. Retrieved from [Link]

  • ICH. (1996, November 6). ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). ICH. Retrieved from [Link]

  • European Medicines Agency (EMA). (2023, December 14). ICH Q2(R2) Guideline on validation of analytical procedures - Step 5. EMA. Retrieved from [Link]

  • Reddy, Y. V. R., et al. (2012). Development and validation of HPLC method for simultaneous determination of omeprazole and domperidone. Der Pharma Chemica, 4(1), 455-459. Retrieved from [Link]

  • Swartz, M. E., & Krull, I. S. (2006, May 1). Method Validation and Robustness. LCGC North America, 24(5). Retrieved from [Link]

  • Google Patents. (n.d.). RU2726320C1 - Method for determining omeprazole impurity components. Google Patents.
  • SciSpace. (n.d.). Novel Synthesis of Omeprazole and Pharmaceutical Impurities of Proton pump inhibitors : A Review. SciSpace. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) A SIMPLE HPLC METHOD FOR THE DETERMINATION OF OMEPRAZOLE IN VITRO. ResearchGate. Retrieved from [Link]

  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns. Agilent Technologies. Retrieved from [Link]

Sources

A Comparative Spectroscopic Guide to Omeprazole and Its Sulfide Impurity

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical quality control, the rigorous identification and quantification of impurities are paramount to ensuring the safety and efficacy of active pharmaceutical ingredients (APIs). Omeprazole, a widely used proton pump inhibitor for treating acid-related gastrointestinal disorders, is one such API where meticulous impurity profiling is critical. This guide provides an in-depth comparison of the ultraviolet (UV) absorbance spectra of omeprazole and its primary process-related impurity, omeprazole sulfide (Impurity C). Understanding the distinct spectroscopic signatures of these compounds is fundamental for developing robust analytical methods for quality assurance.

The Chemical Basis for Spectral Differentiation

The difference in the UV absorbance spectra between omeprazole and its sulfide impurity originates from a subtle yet significant alteration in their chemical structures. Both molecules share the same core benzimidazole and pyridine rings, which act as the primary chromophores—the parts of the molecule that absorb UV light.

  • Omeprazole: Features a sulfoxide (-S=O) bridge linking the two ring systems.

  • Omeprazole Sulfide: Contains a sulfide (-S-) bridge in the same position.

The lone pair of electrons on the sulfur atom in the sulfide impurity extends the conjugated π-electron system, which is not possible in the sulfoxide group of omeprazole. This extension of the chromophore is the primary reason for the differences in their interaction with UV radiation, leading to distinct absorbance maxima (λmax) and intensities.

Comparative UV Absorbance Data

The key to differentiating omeprazole from its sulfide impurity via UV spectrophotometry lies in the position and intensity of their respective absorbance maxima. The stability of omeprazole is pH-dependent; it degrades rapidly in acidic media but exhibits acceptable stability under alkaline conditions.[1] Consequently, alkaline solvents are preferred for its analysis.

A common and recommended solvent for the UV analysis of omeprazole is 0.1 N sodium hydroxide (NaOH).[2] In this medium, omeprazole exhibits a characteristic absorption spectrum with two maxima.

CompoundSolventλmax 1 (nm)λmax 2 (nm)Notes
Omeprazole 0.1 N NaOH~276~305The ratio of absorbance at 276 nm to 305 nm is a key identification parameter, typically between 1.6 and 1.8.[3]
Omeprazole Sulfide Methanol~280~310-315The sulfide impurity generally shows a bathochromic (red) shift to longer wavelengths compared to omeprazole.
Omeprazole Methanol~301~287Methanol is also used, particularly in HPLC methods.[4]
Omeprazole Ethanol~276~305Omeprazole is poorly soluble in ethanol, which can affect absorbance values.[3]

Note: The exact λmax can vary slightly depending on the instrument and specific solvent preparation.

The European Pharmacopoeia specifies that an alkaline solution of omeprazole should show absorption maxima at approximately 276 nm and 305 nm.[3] The presence of the sulfide impurity can be detected by shifts in these maxima or the appearance of shoulders on the primary peaks, indicating its presence even at low concentrations.

Experimental Protocol for UV Spectrophotometric Analysis

This protocol outlines a reliable, self-validating method for obtaining and comparing the UV absorbance spectra of omeprazole and its sulfide impurity. The causality for each step is explained to ensure scientific rigor.

Objective: To acquire high-resolution UV absorbance spectra of Omeprazole and Omeprazole Sulfide standards to determine their respective λmax for identification and differentiation.

Materials:

  • Omeprazole Reference Standard (RS)

  • Omeprazole Sulfide Impurity Reference Standard

  • Sodium Hydroxide (NaOH), analytical grade

  • Methanol, HPLC grade

  • Volumetric flasks (Class A)

  • Pipettes (calibrated)

  • Quartz cuvettes (1 cm path length, matched pair)

  • UV-Vis Spectrophotometer (dual beam)

Step-by-Step Methodology:

  • Solvent Preparation (0.1 N NaOH):

    • Accurately weigh 4.0 g of NaOH pellets and dissolve in 1 liter of deionized water.

    • Causality: Using a standardized alkaline solvent like 0.1 N NaOH ensures the stability of omeprazole during the measurement period, preventing degradation that would alter the spectrum.[1][4]

  • Standard Stock Solution Preparation (100 µg/mL):

    • Accurately weigh 10 mg of Omeprazole RS and transfer to a 100 mL volumetric flask.

    • Dissolve the powder in a small amount of the chosen solvent (e.g., Methanol for initial dissolution, then dilute with 0.1 N NaOH).[5] Sonicate for 5 minutes if necessary to ensure complete dissolution.

    • Make up to the mark with the solvent and mix thoroughly.

    • Repeat this process in a separate flask for the Omeprazole Sulfide standard.

    • Causality: Preparing a concentrated stock solution minimizes weighing errors and allows for precise dilutions. Using Class A volumetric ware is critical for accuracy.

  • Working Solution Preparation (10 µg/mL):

    • Pipette 10.0 mL of the Omeprazole stock solution into a 100 mL volumetric flask.

    • Dilute to the mark with 0.1 N NaOH and mix. The final concentration will be 10 µg/mL.[2]

    • Repeat for the Omeprazole Sulfide stock solution.

    • Causality: Diluting to a concentration within the linear range of the spectrophotometer (typically producing an absorbance between 0.2 and 0.8) is essential for adherence to the Beer-Lambert Law and ensures accurate absorbance readings.[1]

  • Spectrophotometer Configuration:

    • Turn on the spectrophotometer and allow the lamps to warm up for at least 30 minutes.

    • Set the wavelength range to scan from 200 nm to 400 nm.[2][5]

    • Causality: A proper warm-up period ensures lamp stability and minimizes baseline drift. The 200-400 nm range covers the expected absorbance maxima for both compounds.

  • Baseline Correction (Blank Measurement):

    • Fill both the sample and reference cuvettes with the 0.1 N NaOH solvent.

    • Place them in the spectrophotometer and perform a baseline correction (auto-zero).

    • Causality: This step is crucial. It subtracts the absorbance of the solvent and the cuvettes themselves, ensuring that the final spectrum represents only the absorbance of the analyte.

  • Sample Measurement:

    • Empty the sample cuvette, rinse it with a small amount of the Omeprazole working solution, and then fill it with the solution.

    • Place the cuvette back into the sample holder and acquire the absorbance spectrum from 200-400 nm.

    • Repeat the process for the Omeprazole Sulfide working solution.

    • Causality: Rinsing the cuvette with the sample solution prevents dilution from any residual solvent, ensuring the concentration is accurate.

  • Data Analysis:

    • Analyze the resulting spectra to identify the wavelength of maximum absorbance (λmax) for each compound.

    • For omeprazole, verify the absorbance maxima at ~276 nm and ~305 nm and calculate the absorbance ratio.

    • Compare the spectrum of the sulfide impurity to that of omeprazole, noting any shifts in λmax.

Workflow Visualization

The following diagram illustrates the logical flow of the experimental protocol.

G cluster_prep Preparation Phase cluster_acq Data Acquisition Phase cluster_analysis Analysis Phase Solvent Prepare 0.1 N NaOH Solvent Stock Prepare Stock Solutions (100 µg/mL) Solvent->Stock Working Prepare Working Solutions (10 µg/mL) Stock->Working Config Configure Spectrophotometer (200-400 nm scan) Working->Config Blank Measure Blank (0.1 N NaOH) Config->Blank Measure Acquire Spectra (Omeprazole & Impurity) Blank->Measure Analyze Determine λmax Values Measure->Analyze Compare Compare Spectra & Ratios Analyze->Compare

Fig 1. Experimental workflow for UV-Vis analysis.
Interpreting the Results for Quality Control

In a quality control setting, the UV spectrum of a test sample of omeprazole should be overlaid with that of a reference standard. Any significant deviation in the λmax or the absorbance ratio can indicate the presence of impurities. While UV spectroscopy is an excellent tool for initial identification and screening, it is not typically used for quantifying low-level impurities without more advanced techniques like derivative spectrophotometry.[6][7] For precise quantification of all related substances, pharmacopeial methods often rely on High-Performance Liquid Chromatography (HPLC) with UV detection, where impurities are first separated chromatographically and then detected.[8][9]

Nevertheless, a direct UV spectral comparison remains a rapid, cost-effective, and powerful method for confirming the identity and purity of omeprazole, providing a clear distinction from its critical sulfide impurity.

References

  • Talanta. (1997).
  • LCGC International.
  • ResearchGate.
  • Journal of Pharmaceutical and Biomedical Analysis. (2002).
  • ResearchGate. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry.
  • Impact Factor.
  • ResearchGate. Development of a validated RP-HPLC method for separation and determination of process-related impurities of omeprazole in bulk drugs.
  • Molnar Institute. (2014).
  • PMC. A Single Gradient Stability-Indicating Reversed-Phase LC Method for the Estimation of Impurities in Omeprazole and Domperidone Capsules.
  • International Journal of Pharmaceutical Sciences and Research.
  • Journal of Pharmaceutical and Biomedical Analysis. (2003). First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities.
  • USP. USP Monographs: Omeprazole Delayed-Release Capsules.
  • ResearchGate. First-order UV-derivative spectrophotometry in the analysis of omeprazole and pantoprazole sodium salt and corresponding impurities.
  • Waters. Forced Degradation Analysis of Omeprazole Using CORTECS 2.7 μm Columns.
  • International Journal of Advanced Research in Science, Communication and Technology. A Review on Analytical Method Development and Validation of Omeprazole by UV Spectroscopy Method.
  • ResearchGate. (2018). Development and Validation of Omeprazole Analysis Methods in Capsules with Absorbance Methods and Areas under Curves Methods with UV-Vis Spectrophotometry.
  • ResearchGate. UV spectra of omeprazole (0.02 mg/ml) in different solvents.
  • Thermo Fisher Scientific. Simultaneous analysis of drug substances according to USP assay and impurity methods.
  • Agilent Technologies. (2019). Analysis of Impurities of Omeprazole with Agilent InfinityLab Poroshell 120 HPH-C8 Columns.

Sources

Safety Operating Guide

4-Desmethoxy Omeprazole Sulfide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Operational Guide: Safe Handling & Disposal of 4-Desmethoxy Omeprazole Sulfide

Executive Summary & Chemical Identity

4-Desmethoxy Omeprazole Sulfide (often identified as Omeprazole Impurity B related compound) is a benzimidazole derivative used primarily as a reference standard in pharmaceutical analysis (HPLC/UPLC). Unlike bulk pharmaceutical waste, this compound is typically handled in milligram quantities. However, its structural properties—specifically the thioether linkage and benzimidazole core—dictate strict disposal protocols to prevent environmental toxicity and chemical incompatibility.

Operational Directive: Treat this substance as a High-Potency Pharmaceutical Ingredient (HPPI) for disposal purposes. Under no circumstances should this compound be discharged into municipal wastewater systems due to its high aquatic toxicity potential (H411).

Physicochemical & Hazard Profile
ParameterSpecification
Chemical Name 2-(((3,5-Dimethylpyridin-2-yl)methyl)thio)-5-methoxy-1H-benzo[d]imidazole
Common Name 4-Desmethoxy Omeprazole Sulfide
CAS Number 704910-89-4 (Sulfide form); Note: Distinct from Sulfinyl form (110374-16-8)
Molecular Formula C₁₆H₁₇N₃OS
Physical State Off-white to pale yellow powder
Primary Hazards Irritant (Skin/Eye), Aquatic Toxicity (Chronic)
Signal Word WARNING

Hazard Analysis & Causality (The "Why")

To ensure safety, you must understand the mechanism of the hazard, not just the rule.

  • Chemical Incompatibility (Sulfur Chemistry): This molecule contains a sulfide (thioether) linkage.

    • Risk:[1] If mixed with strong oxidizers (e.g., nitric acid, peroxides) in a waste container, the sulfide can rapidly oxidize to sulfoxide or sulfone, generating heat and potentially toxic sulfur oxides (SOx).

    • Protocol:Strictly segregate from oxidizing waste streams.

  • Environmental Persistence: Benzimidazoles are heterocyclic aromatic compounds that resist rapid biodegradation.

    • Risk:[1] Bioaccumulation in aquatic ecosystems (H411).

    • Protocol: Zero-discharge policy. All traces must be captured for incineration.

Waste Segregation & Decision Logic

Effective disposal begins at the bench. Use the following decision matrix to determine the correct waste stream immediately upon generation.

WasteSegregation Start Waste Generation Event StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Pure Standard/Powder) StateCheck->Solid Expired Vial/Spill Liquid Liquid Waste (HPLC Effluent/Stock Soln) StateCheck->Liquid Diluted Standard Trace Trace Contaminated (Tips, Gloves, Wipes) StateCheck->Trace Consumables SolidBin Container: Black/Blue Bin Label: Hazardous Pharma Waste Method: Incineration Solid->SolidBin SolventCheck Check Solvent Composition Liquid->SolventCheck TraceBin Container: Yellow/Bio Bin Label: Trace Chemo/Pharma Trace->TraceBin Halogenated Halogenated Organic (DCM, Chloroform) SolventCheck->Halogenated Contains >2% Halogens NonHalogenated Non-Halogenated (MeOH, ACN, Water) SolventCheck->NonHalogenated No Halogens HaloBin Container: Safety Can (Red) Label: Halogenated Org Waste + 'Contains API' Halogenated->HaloBin NonHaloBin Container: Safety Can (Clear/White) Label: Non-Halo Org Waste + 'Contains API' NonHalogenated->NonHaloBin

Figure 1: Decision Matrix for segregating 4-Desmethoxy Omeprazole Sulfide waste streams to ensure chemical compatibility and regulatory compliance.

Step-by-Step Disposal Protocols

Protocol A: Disposal of Expired/Unused Solid Standard

Use this for: Expired vials, degraded standards, or excess solid weighing >10 mg.

  • Containment: Do not empty the vial. Keep the substance in its original primary container (glass vial).

  • Secondary Packaging: Place the vial into a clear, sealable polyethylene bag (Ziploc type) to contain potential breakage.

  • Labeling: Apply a "Hazardous Waste" label to the bag.

    • Mandatory Fields: Chemical Name (4-Desmethoxy Omeprazole Sulfide), Date, Hazard Checkbox (Toxic/Irritant).

  • Disposal Stream: Deposit into the Solid Pharmaceutical Waste drum (often Black or Blue bin depending on vendor).

    • Final Fate: High-temperature incineration (>1000°C).

Protocol B: Disposal of Liquid Waste (HPLC/Stock Solutions)

Use this for: HPLC effluent, dissolved stock solutions in Methanol/Acetonitrile.

  • Solvent Identification: Determine the primary solvent.

    • Scenario 1 (Reverse Phase): Acetonitrile/Water/Methanol. -> Non-Halogenated Waste .

    • Scenario 2 (Normal Phase): Hexane/DCM. -> Halogenated Waste .

  • Neutralization (pH Check): If the mobile phase contained acidic modifiers (TFA, Formic Acid), ensure the pH is >2 before adding to organic waste drums to prevent corrosion of steel safety cans.

  • Transfer: Pour into the appropriate safety carboy using a funnel.

    • Critical: Avoid splashing. Wear splash goggles and nitrile gloves.

  • Log Entry: Record the addition on the waste tag. You must list "Omeprazole Impurity" as a constituent, even if <0.1% volume.

Emergency Response: Spill Management

In the event of a powder spill (solid standard), immediate action is required to prevent aerosolization and surface contamination.

SpillResponse Alert 1. Alert & Isolate (Mark area, warn colleagues) PPE 2. Don PPE (Double Nitrile Gloves, N95/P100 Mask, Goggles) Alert->PPE Contain 3. Containment (Cover with damp paper towel to prevent dust) PPE->Contain Cleanup 4. Mechanical Pickup (Scoop/Sweep into bag) Contain->Cleanup Decon 5. Decontamination (Wash surface with soap & water x3) Cleanup->Decon Report 6. Report (EHS Incident Log) Decon->Report

Figure 2: Sequential workflow for managing dry powder spills of pharmaceutical standards.

Decontamination Verification: After cleaning a spill, verify surface cleanliness. Since this compound is UV-active, a portable UV lamp (254 nm) can often reveal residual fluorescent traces of benzimidazole derivatives on the benchtop.

Regulatory Context (RCRA & EPA)

While 4-Desmethoxy Omeprazole Sulfide is not explicitly "P-listed" (acutely hazardous) or "U-listed" under US EPA RCRA regulations [1], it falls under the broader category of Non-Creditable Hazardous Waste Pharmaceuticals .

  • Generator Status: If you are in a healthcare or R&D facility, you must manage this under 40 CFR Part 266 Subpart P (Pharmaceutical Waste Rule) [2].[2]

  • Sewer Ban: The EPA strictly prohibits the flushing of hazardous pharmaceutical waste [3].

  • Self-Validation: Always assume the "worst-case" hazard profile (H411 - Toxic to Aquatic Life) to ensure compliance with local environmental discharge permits.

References

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2019). Management Standards for Hazardous Waste Pharmaceuticals and Amendment to the P075 Listing for Nicotine. Federal Register.[3] Retrieved from [Link][4]

  • PubChem. (2024). Compound Summary: Omeprazole Sulfide (Related Structure).[5] National Library of Medicine. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (2011). Laboratory Safety Guidance. OSHA 3404-11R. Retrieved from [Link]

Sources

Personal protective equipment for handling 4-Desmethoxy Omeprazole Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Safe Handling Protocol: 4-Desmethoxy Omeprazole Sulfide (Omeprazole Impurity B)

CAS: 73590-85-9 Synonyms: Omeprazole Sulfide, Ufiprazole, 5-Methoxy-2-[[(4-methoxy-3,5-dimethyl-2-pyridinyl)methyl]thio]-1H-benzimidazole.[1][2]

Executive Summary & Risk Assessment

As a Senior Application Scientist, I must emphasize that pharmaceutical impurities often exhibit toxicity profiles similar to or exceeding their parent compounds. 4-Desmethoxy Omeprazole Sulfide is a metabolic intermediate and degradation product of Omeprazole. While Omeprazole is widely used, this specific sulfide analog lacks the sulfinyl group, altering its reactivity and lipophilicity.

Hazard Classification (GHS):

  • Acute Toxicity (Oral): Category 4 (H302) – Harmful if swallowed.

  • Skin/Eye Irritation: Category 2 (H315, H319) – Causes serious irritation.

  • STOT-SE: Category 3 (H335) – May cause respiratory irritation.

  • Sensitization Risk: As a benzimidazole derivative, there is a structural alert for skin sensitization (H317 potential).[2]

Operational Directive: Treat this substance as an Occupational Exposure Band (OEB) 3 compound (


). This requires containment for powders and strict dermal protection for solutions.

Personal Protective Equipment (PPE) Matrix

The following matrix is designed to prevent exposure pathways based on the physical state of the compound.

Protection ZoneSolid State (Powder/Crystal)Liquid State (Solubilized in DMSO/MeOH)Technical Rationale
Respiratory Primary: Fume Hood (Certified). Secondary: N95 or P100 Respirator (if outside hood).Primary: Fume Hood. Secondary: Surgical mask (splash protection only).Inhalation is the primary risk during weighing due to electrostatic dust generation.
Dermal (Hands) Double Nitrile Gloves (min 0.11 mm). Change frequency: Every 2 hours.Double Nitrile Gloves (min 0.11 mm). Change frequency: Immediately upon splash.Sulfides are lipophilic. Once dissolved in organic solvents (e.g., DMSO), skin permeation rates increase drastically.
Ocular Safety Glasses with Side Shields.Chemical Splash Goggles or Face Shield.Solvents act as a vehicle, carrying the active compound into the corneal tissue upon splash contact.
Body Lab Coat (Cotton/Poly blend).Lab Coat + Tyvek Sleeves (if volume >100mL).Prevents migration of particulates to street clothes.

PPE Selection Logic & Permeation Kinetics

The choice of Nitrile over Latex is not arbitrary; it is based on the chemical structure of 4-Desmethoxy Omeprazole Sulfide.

  • Lipophilicity: The sulfide linkage makes this impurity more lipophilic than Omeprazole (which contains a sulfoxide). Latex offers poor resistance to lipophilic organic bases.

  • Solvent Carrier Effect: You will likely solubilize this standard in DMSO or Methanol .

    • DMSO Permeation: DMSO permeates nitrile in <10 minutes. However, it permeates latex instantly.

    • The "Double Glove" System: The outer glove acts as a sacrificial barrier against the solvent. The inner glove protects against the trace amounts of API that might migrate.

Visualizing the Decision Logic:

PPE_Selection_Logic cluster_action Action Required Start Start: Handling 73590-85-9 State Physical State? Start->State Solid Solid (Powder) State->Solid Liquid Liquid (Solution) State->Liquid Risk_Solid Risk: Inhalation (Dust) Solid->Risk_Solid Risk_Liquid Risk: Dermal Absorption Liquid->Risk_Liquid Control_Solid Control: Fume Hood + Static Control Risk_Solid->Control_Solid Control_Liquid Control: Double Nitrile (Solvent Resistant) Risk_Liquid->Control_Liquid

Figure 1: Decision logic for selecting controls based on physical state and primary risk vector.

Operational Protocol: Step-by-Step

Phase 1: Weighing (Critical Risk Zone)

Context: 4-Desmethoxy Omeprazole Sulfide is often electrostatic. Static charge causes powder to "jump," creating airborne particulates.

  • Engineering Control: Activate the Fume Hood 5 minutes prior to use. Verify sash height is at the safe working level.

  • Static Mitigation: Use an anti-static gun or ionizing bar inside the balance enclosure. If unavailable, wipe the spatula with an ethanol-dampened wipe (allow to dry) to discharge static.

  • Weighing:

    • Place a tared weighing boat inside the balance.

    • Transfer the solid using a micro-spatula . Avoid "dumping" powder; tap gently.

    • Expert Tip: If the powder adheres to the spatula, do not flick it. Wash it off into the waste container with solvent later.

  • Decontamination: Wipe the balance area with a methanol-dampened tissue immediately after weighing. Dispose of the tissue as hazardous solid waste.

Phase 2: Solubilization & Transfer

Context: Once dissolved, the risk shifts to skin absorption.

  • Solvent Addition: Add the solvent (e.g., DMSO) slowly down the side of the vial to prevent aerosolizing the powder at the bottom.

  • Vortexing: Cap the vial tightly. Vortex inside the fume hood.

    • Why? If the cap leaks during vortexing, the aerosol generated is highly bioavailable.

  • Syringe Transfer: If filtering or transferring via syringe, ensure Luer-lock connections are tight. Pressure buildup can cause "spray-back."

Disposal & Emergency Procedures

Workflow for Waste Management:

Waste_Workflow Source Waste Generation Type Waste Type? Source->Type Solid Solid Waste (Gloves, Tissues, Vials) Type->Solid Liquid Liquid Waste (Mother Liquor, Rinses) Type->Liquid Bin_Solid Yellow Bag/Bin (Hazardous Chemical) Solid->Bin_Solid Bin_Liquid Halogenated/Non-Halogenated Solvent Carboy Liquid->Bin_Liquid Destruction High-Temp Incineration Bin_Solid->Destruction Bin_Liquid->Destruction

Figure 2: Segregation and disposal workflow ensuring zero environmental release.

Disposal Protocol:

  • Solids: All contaminated gloves, weighing boats, and tissues must be disposed of in a hazardous waste container designated for incineration. Do not use regular trash.

  • Liquids: Collect in a chemically compatible carboy (High-Density Polyethylene - HDPE is generally safe). Label clearly with "Contains Omeprazole Sulfide - Toxic."

  • Spill Cleanup (Powder):

    • Do not dry sweep.

    • Cover with a wet paper towel (solvent or water) to dampen.

    • Wipe up and dispose of as hazardous waste.

    • Clean surface with 1N NaOH (alkaline hydrolysis helps degrade benzimidazoles) followed by water.

References

  • Sigma-Aldrich (Merck). Omeprazole Impurity B (Omeprazole Sulfide) Certified Reference Material Safety Data Sheet.

  • Cayman Chemical. 4-desmethoxy Omeprazole Safety Data Sheet.

  • European Directorate for the Quality of Medicines (EDQM). Omeprazole Impurity D (Related Sulfide) Hazard Information.

  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 107982 (Omeprazole Sulfide).

  • 3M Technical Data. Occupational Exposure Banding for Pharmaceutical Impurities.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.